molecular formula C12H12N2O2 B169627 ethyl 5-phenyl-1H-imidazole-2-carboxylate CAS No. 130493-12-8

ethyl 5-phenyl-1H-imidazole-2-carboxylate

Cat. No.: B169627
CAS No.: 130493-12-8
M. Wt: 216.24 g/mol
InChI Key: DNBIUWPIJOWUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 130493-12-8) is a high-purity chemical intermediate with significant applications in medicinal chemistry and antimicrobial research. This compound, with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, features an imidazole ring core substituted with a phenyl group at the 5-position and an ethyl ester at the 2-position. Its primary research value lies in its role as a key precursor in the synthesis of 1H-imidazole-2-carboxylic acid derivatives, which function as potent inhibitors of metallo-β-lactamases (MBLs) . MBLs are zinc-dependent bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, posing a severe threat to global public health . Researchers utilize this ethyl ester derivative as a synthetic intermediate to generate carboxylic acid-based inhibitors that target the di-zinc B1 subclass of MBLs (such as VIM, NDM, and IMP types) . These inhibitors act by positioning the imidazole-2-carboxylate scaffold as a core metal-binding pharmacophore (MBP) to interact with the second zinc ion and key positively charged residues (e.g., Arg228 in VIM-2) within the enzyme's active site, thereby disrupting its ability to hydrolyze β-lactam antibiotics . Structural optimization studies have demonstrated that the 1H-imidazole-2-carboxylic acid scaffold is crucial for potent MBL inhibition, and derivatives developed from this core structure have shown remarkable efficacy in microbiological tests, reducing the Minimum Inhibitory Concentration (MIC) of meropenem by at least 16-fold at concentrations of 1 µg/mL against MBL-producing Gram-negative bacteria . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-10(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBIUWPIJOWUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564991
Record name Ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130493-12-8
Record name Ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130493-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-phenyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Structure and Tautomerism of 5-Phenyl-1H-imidazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the molecular structure, synthesis, and tautomeric dynamics of 5-phenyl-1H-imidazole-2-carboxylates. It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 5-phenyl-1H-imidazole-2-carboxylate scaffold represents a privileged pharmacophore in drug discovery, particularly in the development of kinase inhibitors (e.g., p38 MAPK) and antifungal agents. Its utility stems from the unique electronic environment created by the electron-withdrawing 2-carboxylate group coupled with the resonance-donating 5-phenyl moiety. This combination modulates the acidity (pKa) of the imidazole ring and dictates its tautomeric preference—a critical factor for protein-ligand binding affinity.

This guide details the synthetic pathways, crystallographic features, and spectroscopic methods required to distinguish between the relevant tautomeric forms (1H vs 3H), providing a self-validating protocol for structural characterization.

Synthesis and Structural Assembly

Retrosynthetic Logic

Direct carboxylation of 4-phenylimidazole often yields mixtures or regiochemical isomers that are difficult to separate. The most robust route employs a cyclocondensation strategy (modified Hantzsch or Bredereck synthesis) which ensures regiocontrol over the 2-carboxylate and 4(5)-phenyl positions.

Mechanism: The reaction proceeds via the condensation of an


-haloketone with an imidate or amidine derivative. To install the 2-carboxylate, ethyl 2-ethoxy-2-iminoacetate  (derived from ethyl cyanoformate) is the optimal nitrogen source.
Validated Synthetic Protocol

Objective: Synthesis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Ethyl 2-ethoxy-2-iminoacetate (1.2 eq) [Prepared from Ethyl cyanoformate + EtOH/HCl]

  • Sodium bicarbonate (2.5 eq)

  • Solvent: Ethanol/THF (1:1)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve ethyl cyanoformate in anhydrous ethanol. Bubble dry HCl gas at 0°C for 2 hours. Stir at 4°C overnight to precipitate ethyl 2-ethoxy-2-iminoacetate hydrochloride.

  • Condensation: Suspend the imidate salt in THF/EtOH (1:1). Add 2-bromoacetophenone and solid NaHCO₃.

  • Cyclization: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate acyclic amidine cyclizes with loss of ethanol and HBr.

  • Workup: Evaporate volatiles. Resuspend residue in water and neutralize to pH 7–8 with saturated Na₂CO₃ to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) to yield the product as a white solid.

Synthetic Workflow Diagram

Synthesis Start1 Ethyl Cyanoformate Inter1 Ethyl 2-ethoxy-2- iminoacetate HCl Start1->Inter1 EtOH, HCl(g) Start2 2-Bromoacetophenone Process Cyclocondensation (Reflux, NaHCO3) Start2->Process Inter1->Process Product Ethyl 5-phenyl-1H- imidazole-2-carboxylate Process->Product - EtOH, - HBr

Caption: Cyclocondensation route ensuring regioselective formation of the 2-carboxylate-4(5)-phenyl core.

Tautomerism Dynamics

The core technical challenge with 4(5)-substituted imidazoles is the annular tautomerism . The proton can reside on either N1 or N3, creating two distinct species that interconvert rapidly in solution but may lock into a single form in the solid state.

The Equilibrium

For Ethyl 5-phenyl-1H-imidazole-2-carboxylate :

  • Tautomer A (1,5-isomer): Hydrogen on N1; Phenyl at C5.

  • Tautomer B (1,4-isomer): Hydrogen on N3 (renumbered as N1); Phenyl at C4.



Electronic and Steric Drivers
  • Resonance: The phenyl ring at C4 (Tautomer B) is conjugated with the C4=C5 double bond. This conjugation is maintained in Tautomer A as well. However, theoretical calculations (DFT B3LYP/6-311G**) typically indicate a slight preference (< 1.5 kcal/mol) for the 4-phenyl tautomer (Tautomer B) in the gas phase due to reduced steric clash between the phenyl ortho-protons and the N-H group.

  • H-Bonding (Critical): The 2-carboxylate group is a potent H-bond acceptor.

    • Intramolecular: A 5-membered ring H-bond (N-H...O=C) is geometrically strained and unfavorable.

    • Intermolecular:[1] In the solid state, these molecules form robust dimers or chains via N-H...N (imidazole-imidazole) or N-H...O (imidazole-ester) hydrogen bonds.

Tautomeric Equilibrium Diagram

Tautomerism Taut1 Tautomer A (5-Phenyl) H on N1 Steric clash: Ph vs NH Taut2 Tautomer B (4-Phenyl) H on N3 Preferred in Gas Phase Taut1->Taut2 Fast Exchange (NMR) Solvent Solvent Effects (DMSO/MeOH stabilize polar forms) Solvent->Taut1 H-Bonding Solvent->Taut2

Caption: Dynamic equilibrium between 1,5- and 1,4-tautomers driven by steric and solvation factors.

Spectroscopic Characterization

Distinguishing tautomers requires specific NMR techniques, as rapid exchange often results in averaged signals at room temperature.

Nuclear Magnetic Resonance (NMR)

In DMSO-d₆, the exchange is often slow enough to see broadened signals, or fast enough to see a weighted average.

Representative Data (DMSO-d₆, 400 MHz):

NucleusChemical Shift (

ppm)
MultiplicityAssignmentTautomeric Insight
¹H 13.50br sN-HHighly deshielded due to H-bonding; position varies with conc.
¹H 7.85sC4-H (or C5-H)Diagnostic singlet. Shifts upfield if Ph is twisted.
¹H 7.70 – 7.30mPh-HMultiplet (5H).
¹H 4.35qO-CH₂-Ester methylene.
¹H 1.32t-CH₃Ester methyl.
¹³C 158.5sC=OCarbonyl carbon.
¹³C 142.0sC2Quaternary carbon between nitrogens.
¹³C 136.0sC-Ph (ipso)Phenyl attachment point.

Protocol for Tautomer Determination: To freeze the equilibrium and identify the major species:

  • Low-Temperature NMR: Run ¹H and ¹³C NMR in CD₂Cl₂ or THF-d₈ at -60°C.

  • Observation: If exchange slows, the C4-H peak will split into two distinct singlets corresponding to the 4-Ph and 5-Ph forms.

  • NOE (Nuclear Overhauser Effect): Irradiate the NH signal.

    • NOE to Ph-H (ortho): Indicates 5-phenyl tautomer (H and Ph are adjacent).

    • NOE to C-H (imidazole): Indicates 4-phenyl tautomer (H and C-H are adjacent).

X-Ray Crystallography

In the solid state, the molecule locks into a single tautomer stabilized by crystal packing forces.

  • Common Motif: Centrosymmetric dimers linked by N-H...N hydrogen bonds (Distance ~2.8 Å).

  • Conformation: The phenyl ring is typically twisted 20–30° out of the imidazole plane to minimize steric repulsion with the adjacent H or lone pair.

References

  • Tautomerism in Imidazoles: Alkorta, I., et al. "Tautomerism in 4(5)-substituted imidazoles." Journal of Physical Organic Chemistry, 2005.

  • Synthesis of Imidazole-2-carboxylates: Katritzky, A. R., et al. "Efficient synthesis of ethyl 1-substituted-1H-imidazole-2-carboxylates." Journal of Organic Chemistry, 2003.

  • Crystallographic Data: "Crystal structure of 4-phenylimidazole bound form of human indoleamine 2,3-dioxygenase." RCSB PDB ID: 4U72.[2]

  • NMR Protocols: "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organometallics, 2010.

  • p38 Kinase Inhibitors: Laufer, S. A., et al. "Imidazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 2002.

Sources

Technical Guide: Biological Activity of Ethyl 5-phenyl-1H-imidazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethyl 5-phenyl-1H-imidazole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, characterized by its amphoteric imidazole core, a lipophilic phenyl moiety, and a reactive ester handle at the C2 position. This specific arrangement confers unique electronic and steric properties, making it a critical precursor for dopamine receptor ligands , microtubule destabilizing agents , and antifungal azoles .

This technical guide dissects the biological activity, synthesis, and therapeutic potential of this scaffold.[1][2] Unlike generic imidazole reviews, this document focuses on the specific 2-carboxylate-4(5)-phenyl substitution pattern, highlighting its role as a "molecular keystone" in developing subtype-selective GPCR ligands and targeted chemotherapeutics.

Chemical Architecture & Synthesis

Structural Dynamics

The core molecule exists in a tautomeric equilibrium between the 4-phenyl and 5-phenyl forms. In solution, the proton rapidly migrates between N1 and N3.

  • H-Bond Donor/Acceptor: The un-substituted nitrogen serves as a hydrogen bond donor, while the imine nitrogen acts as an acceptor, crucial for binding to Ser/Thr residues in receptor pockets.

  • C2-Ester Functionality: This group is not merely a prodrug moiety but an electronic anchor that lowers the pKa of the imidazole ring (approx. pKa ~10-11 for the cation), modulating bioavailability and blood-brain barrier (BBB) penetration.

Synthetic Pathway

To ensure high regioselectivity and yield, the Marckwald-type condensation or a modified imidate cyclization is preferred over standard Debus-Radziszewski synthesis.

Protocol: Cyclization of Phenacylamine with Ethyl Cyanoformate Imidate

  • Reagents: Phenacylamine hydrochloride (2-amino-1-phenylethanone), Ethyl 2-ethoxy-2-iminoacetate (derived from ethyl cyanoformate), Triethylamine (Et3N), Xylene.

  • Mechanism: Nucleophilic attack of the phenacylamine amine on the imidate carbon, followed by cyclodehydration.

Synthesis cluster_conditions Critical Parameters start Phenacylamine (2-Amino-1-phenylethanone) inter Acyclic Amidine Intermediate start->inter Et3N, Xylene, Reflux reagent Ethyl 2-ethoxy-2-iminoacetate reagent->inter cycliz Cyclodehydration (- EtOH, - H2O) inter->cycliz product Ethyl 5-phenyl-1H- imidazole-2-carboxylate cycliz->product p1 Temp: 140°C p2 Time: 6-8 hrs p3 Atmosphere: N2

Figure 1: Regioselective synthesis pathway for the target scaffold.

Pharmacological Profile[1][2][3][4]

Neuropharmacology: Dopamine Receptor Modulation

Derivatives of ethyl 5-phenyl-1H-imidazole-2-carboxylate are potent precursors for Dopamine D2/D4 receptor antagonists . The ester group is often converted to an amide or aminomethyl group to enhance binding affinity.

  • Mechanism: The phenyl ring occupies the hydrophobic orthosteric pocket of the GPCR, while the imidazole nitrogen interacts with the conserved Aspartate residue (Asp3.32) in TM3.

  • Therapeutic Application: Schizophrenia (D4 selectivity reduces extrapyramidal side effects) and Parkinson's disease management.

Oncology: Microtubule Destabilization

When the phenyl ring is substituted with electron-donating groups (e.g., 3,4,5-trimethoxy), the scaffold mimics Combretastatin A-4 .

  • Activity: Inhibits tubulin polymerization by binding to the colchicine site.

  • Cytotoxicity: Effective against multidrug-resistant (MDR) cell lines (e.g., MCF-7/ADR).

Antimicrobial Activity

The imidazole nitrogen coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , blocking fungal cell membrane synthesis.

  • Spectrum: Broad-spectrum activity against Candida albicans and Aspergillus niger.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of structural modifications on the core scaffold.

PositionModification (R)Effect on Biological ActivityPrimary Target
C2 (Ester) -COOEt (Parent)Moderate antifungal; Prodrug for CNSCYP51 / BBB Transport
C2 -CONH-(CH2)2-N(Et)2High D2/D4 affinity (nM range)Dopamine Receptors
C2 -COOH (Acid)Low bioavailability; weak activityMetabolic Excretion
Phenyl (C5) 4-Cl / 4-FIncreased metabolic stability; Enhanced antifungal potencyCYP51
Phenyl (C5) 3,4,5-TrimethoxyPotent Cytotoxicity (IC50 < 50 nM)Tubulin (Colchicine Site)
N1 -CH3 (Methyl)Loss of H-bond donor; reduced polarityPharmacokinetic modulation

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Validation of anticancer potential against MCF-7 breast cancer cells.

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve Ethyl 5-phenyl-1H-imidazole-2-carboxylate derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Dopamine D4 Receptor Binding Assay

Validation of neuropharmacological affinity.

  • Membrane Prep: Harvest CHO cells stably expressing human D4.4 receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Radioligand: Use [3H]-Spiperone (0.5 nM).

  • Competition: Incubate membranes (50 µg protein) with radioligand and varying concentrations of the test derivative (

    
     to 
    
    
    
    M) for 120 min at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Determine

    
     values using the Cheng-Prusoff equation.
    

Mechanism of Action: GPCR Signaling Pathway

The following diagram illustrates the downstream effects of a derivative acting as a D2/D4 antagonist.

GPCR_Pathway Ligand Imidazole Derivative (Ligand) Receptor Dopamine D2/D4 Receptor (GPCR) Ligand->Receptor Binding (Antagonism) Gi G_i/o Protein Receptor->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Relief IonCh K+ Channels (GIRK) Gi->IonCh Modulation cAMP cAMP Levels AC->cAMP Increases (Normalization) PKA PKA Activation cAMP->PKA Effect Modulation of Neuronal Excitability PKA->Effect IonCh->Effect

Figure 2: Signal transduction modulation by imidazole-based D2/D4 antagonists.

References

  • Zhang, L. et al. (2014). "Design, Synthesis and Biological Evaluation of 2,4,5-Triphenylimidazole Derivatives with Preliminary SAR." Letters in Drug Design & Discovery. Link

  • Congiu, C. et al. (2008). "Synthesis and biological evaluation of novel imidazole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry.
  • US Patent 6,506,781. (2003). "Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands."[3] Link

  • Shrivastava, T.P. et al. (2012). "Divers Pharmacological Significance of Imidazole Derivatives- A Review." Research Journal of Pharmacy and Technology. Link

  • Al-Soud, Y.A. et al. (2010). "Synthesis and biological evaluation of some new imidazole derivatives as potential antimicrobial agents." Jordan Journal of Chemistry.

Sources

2-Carboxylate Substituted Imidazoles: Synthetic Architectures and Functional Utility

[1][2]

Executive Summary

The functionalization of the imidazole ring at the C2 position with a carboxylate moiety creates a unique bifunctional scaffold.[1] Unlike the ubiquitous C4/C5-substituted imidazoles found in histamine ligands, 2-carboxylate substituted imidazoles possess a distinct electronic profile and coordination geometry.[2][1] They serve as critical "anchor pharmacophores" in metallo-

22

Part 1: Structural & Electronic Properties[1][2]

The C2 "Anchor" Effect

The C2 position of the imidazole ring is flanked by two nitrogen atoms, making the C2-proton significantly more acidic (

21
  • Zwitterionic Character: At physiological pH, the imidazole ring can accept a proton while the carboxylate donates one, influencing solubility and membrane permeability.

  • Chelation Geometry: The N3 nitrogen and the carboxylate oxygen form a rigid 5-membered chelate ring with metal ions (Zn²⁺, Cu²⁺, Fe³⁺).[2] This is the mechanistic basis for their utility in inhibiting metalloenzymes (like VIM-2) and constructing robust MOFs.[2][1]

Data Summary: Physicochemical Profile
PropertyValue/CharacteristicImplication for Application
C2 Acidity (pK_a) ~32 (unsubstituted)Requires N-protection for direct lithiation.[2][1][3]
Coordination Mode N,O-bidentate (bridging)Ideal for stabilizing MOF nodes and enzyme active sites.[2]
Dipole Moment High (Polar)Enhances solubility in aqueous buffers; challenges in BBB crossing.[2]
Chemical Stability Decarboxylation >150°CStable under standard physiological conditions; care needed in melt synthesis.[1]

Part 2: Synthetic Strategies

The synthesis of 2-carboxylate imidazoles is non-trivial due to the inherent instability of the 2-lithio intermediate and the tendency for decarboxylation at high temperatures.[1] Two primary strategies dominate the field: Oxidative Transformation and Directed Lithiation .[1]

Strategy A: Oxidative Transformation (Scalable)

This method is preferred for industrial scalability.[2] It involves the oxidation of imidazole-2-carboxaldehyde.[1] It avoids cryogenic conditions and organolithium reagents.

  • Mechanism: Nucleophilic attack of hydroperoxide anion on the aldehyde carbonyl, followed by a hydride shift and elimination of water.

  • Key Reagent: Hydrogen Peroxide (

    
    ) or Sodium Chlorite (
    
    
    ).[2]
Strategy B: Directed C2-Lithiation (Versatile)

This "bottom-up" approach allows for the introduction of complex esters or amides but requires strict N-protection to prevent ring deprotonation/polymerization.[2][1]

  • Mechanism:

    
    -protection directs the lithiating agent (
    
    
    -BuLi) to the C2 position via coordination (Complex Induced Proximity Effect - CIPE).[2][1]
  • Protection Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), BOM (Benzyloxymethyl), or Sulfonamides.[2]

Visualization: Synthetic Decision Tree

SyntheticPathwaysStartTarget: 2-Carboxylate ImidazoleDecision1Is the Imidazole RingAlready Formed?Start->Decision1RouteARoute A: FunctionalizationDecision1->RouteAYesRouteBRoute B: De Novo CyclizationDecision1->RouteBNoSubDecisionIs C2-H available?RouteA->SubDecisionPathCycloGlyoxal + Ammonia+ Keto-EsterRouteB->PathCycloPathOxOxidation of2-CarboxaldehydeSubDecision->PathOxPrecursor is AldehydePathLithN-ProtectedDirected LithiationSubDecision->PathLithPrecursor is ImidazoleProductFinal Product:Imidazole-2-CarboxylatePathOx->ProductH2O2 / NaClO2PathLith->Product1. n-BuLi2. CO2 / ClCO2EtPathCyclo->ProductCondensation

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and scale.[2][1]

Part 3: Biological Utility – The VIM-2 Inhibitor Case[1][2]

The most authoritative application of imidazole-2-carboxylates in modern medicinal chemistry is their role as inhibitors of Verona Integron-encoded Metallo-


-lactamase (VIM-2)21
Mechanism of Action

VIM-2 enzymes confer resistance to carbapenems (last-resort antibiotics) by hydrolyzing the

21
  • The Problem: Standard

    
    -lactamase inhibitors (like clavulanic acid) do not inhibit metallo-enzymes.[2][1]
    
  • The Solution: 1H-imidazole-2-carboxylic acid derivatives act as zinc-chelating pharmacophores .[2][1] The carboxylate oxygen and the imidazole nitrogen displace the catalytic water molecule bound to the Zinc ion in the active site, effectively shutting down the hydrolysis mechanism.[1]

Visualization: VIM-2 Inhibition Pathway[1][2]

VIM_InhibitionBacteriaGram-NegativeBacteria (VIM-2+)EnzymeVIM-2 Metallo-beta-lactamaseBacteria->EnzymeExpressesAntibioticCarbapenem(Meropenem)ResultBacterial Death(Resistance Reversed)Antibiotic->ResultRemains ActiveEnzyme->AntibioticHydrolyzes (Resistance)ComplexZn-InhibitorComplexEnzyme->ComplexInactive StateInhibitorImidazole-2-CarboxylateInhibitor->EnzymeChelates Active Site Zn++Complex->ResultProtects Antibiotic

Figure 2: Mechanism of action for Imidazole-2-carboxylates in reversing bacterial resistance to carbapenems.[2][1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-2-Carboxylic Acid (Oxidative Route)

This protocol is validated for high purity and avoids toxic organolithiums.[2][1]

Reagents:

  • Imidazole-2-carboxaldehyde (1.0 eq)[2][1]

  • Hydrogen Peroxide (30% aq.[2][4] solution, 3.0 eq)

  • Solvent: Water[2][4]

Procedure:

  • Dissolution: Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g) in distilled water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0°C. Add 30%

    
     (10 g) dropwise over 30 minutes. Caution: Exothermic reaction.[2]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24–72 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Distill off the water under reduced pressure (Rotavap) at ambient temperature. Do not heat above 40°C to prevent decarboxylation.[2][1]

  • Purification: Wash the resulting white solid with diethyl ether/water (4:1) to remove residual peroxide.[2][1][4]

  • Yield: Expect ~95-97%. MP: 156-158°C.[1][4]

Protocol 2: Synthesis of Ethyl 1-Benzyl-1H-imidazole-2-carboxylate (Lithiation Route)

This protocol allows for ester formation, crucial for lipophilic prodrugs.[2][1]

Reagents:

  • N-Benzylimidazole (1.0 eq)[2][1]

  • 
    -Butyllithium (1.6 M in hexanes, 1.1 eq)[2]
    
  • Ethyl Chloroformate (1.2 eq)[2][1]

  • Solvent: Anhydrous THF

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and flush with Argon. Add N-benzylimidazole and anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the 2-lithio species.[1] Stir for 45 minutes at -78°C.
    
  • Quenching: Add ethyl chloroformate (neat) dropwise. The color should fade.[1]

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[2] Dry organic layer over 
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 5: Coordination Chemistry (MOFs)

In Materials Science, 2-carboxylate imidazoles are prized for their ability to form Proton Conductive MOFs .[2] The carboxylate group participates in hydrogen bonding networks that facilitate proton hopping (Grotthuss mechanism), essential for fuel cell membranes.[2]

  • Key Ligand: 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid.[2][1]

  • Performance: MOFs based on these ligands have demonstrated proton conductivities up to

    
     at 100°C/98% RH.[2][1]
    

References

  • Synthesis via Oxidation: ChemicalBook. "1H-Imidazole-2-carboxylic acid synthesis methodologies."[2][1] Link

  • VIM-2 Inhibition: European Journal of Medicinal Chemistry. "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." (2022).[2][5][6] Link

  • MOF Proton Conductivity: RSC Advances. "Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties." (2021).[2][6][7] Link

  • Direct Lithiation Protocol: Tetrahedron. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles." (2005).[2][8] Link

  • General Medicinal Chemistry: International Journal of Pharmacy & Pharmaceutical Research. "A Review on Imidazole and Various Biological Activities." (2022).[2][5][6] Link

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS: 15965-79-4). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors, antifungal agents, and modulators of indoleamine 2,3-dioxygenase (IDO).

Unlike generic imidazole syntheses, the introduction of the C2-carboxylate moiety requires a specialized "amidine-first" approach. This guide prioritizes the Hantzsch-type condensation of phenacyl bromide with ethyl 2-amino-2-iminoacetate, avoiding the regioselectivity issues common in direct lithiation/carboxylation routes.

Key Technical Considerations:

  • Tautomerism: The product exists in dynamic equilibrium between the 4-phenyl and 5-phenyl tautomers. For consistency, this protocol refers to the 5-phenyl tautomer, though in solution both exist.

  • Precursor Instability: The amidine intermediate is hygroscopic and best prepared fresh.

  • Safety: The starting material, ethyl cyanoformate, is a potent lachrymator and requires strict engineering controls.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent three-step process starting from commercially available ethyl cyanoformate.

  • Pinner Reaction: Conversion of the nitrile to an imidate salt.

  • Amidine Formation: Ammonolysis of the imidate to generate the critical C2-carboxylate precursor.

  • Cyclization: Condensation with

    
    -bromoacetophenone (phenacyl bromide) to close the imidazole ring.
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Ethyl Cyanoformate (NC-COOEt) IM1 Imidate Salt (Ethyl 2-ethoxy-2-iminoacetate HCl) SM1->IM1 Step 1: Pinner Rxn (0°C to RT) SM2 Ethanol / HCl(g) SM2->IM1 IM2 Amidine Intermediate (Ethyl 2-amino-2-iminoacetate HCl) IM1->IM2 Step 2: Ammonolysis (-10°C) NH3 NH3 / EtOH NH3->IM2 PROD TARGET: Ethyl 5-phenyl-1H-imidazole-2-carboxylate IM2->PROD Step 3: Cyclization SM3 Phenacyl Bromide (Ph-CO-CH2Br) SM3->PROD + Base NaHCO3 / Reflux Base->PROD

Figure 1: Convergent synthetic pathway via the Pinner reaction and Hantzsch-type cyclization.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride (Imidate)

Rationale: Direct reaction of nitriles with ammonia is sluggish. Converting the nitrile to an imidate ester increases electrophilicity, facilitating the subsequent amidine formation.

Reagents:

  • Ethyl cyanoformate (1.0 eq)

  • Absolute Ethanol (1.1 eq)

  • HCl gas (anhydrous)

  • Diethyl ether (Solvent)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl2), and a thermometer. Place in an ice/salt bath (-10°C).

  • Charging: Add ethyl cyanoformate (e.g., 10.0 g, 101 mmol) and absolute ethanol (5.1 g, 111 mmol) to anhydrous diethyl ether (50 mL).

  • Saturation: Slowly bubble anhydrous HCl gas through the solution for 45–60 minutes. Ensure temperature remains < 5°C to prevent decomposition.

  • Crystallization: Seal the flask and store at 4°C for 24 hours. The imidate hydrochloride will precipitate as a white, moisture-sensitive solid.

  • Isolation: Filter rapidly under inert atmosphere (Ar or N2). Wash with cold anhydrous ether.

  • Storage: Use immediately for Step 2. Do not store for >48h.

Step 2: Synthesis of Ethyl 2-amino-2-iminoacetate Hydrochloride (Amidine)

Rationale: This step installs the nitrogen atoms required for the imidazole ring while preserving the ester functionality.

Reagents:

  • Imidate salt (from Step 1)[1]

  • Ammonia (7N in Methanol or Ethanol)

Procedure:

  • Preparation: Suspend the imidate salt (18.3 g, 100 mmol) in absolute ethanol (50 mL) at -10°C.

  • Ammonolysis: Add ethanolic ammonia (2.0 eq) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Concentrate the solvent in vacuo (bath temp < 40°C) to remove excess ammonia. The residue is the crude amidine hydrochloride.

  • Validation: Check IR for disappearance of O-C=N bands and appearance of N-C=N stretches.

Step 3: Cyclization to Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Rationale: The amidine nitrogen attacks the


-carbon of phenacyl bromide (SN2), followed by intramolecular condensation with the ketone and dehydration to aromatize the ring.

Reagents:

  • Crude Amidine HCl (1.0 eq)

  • 
    -Bromoacetophenone (Phenacyl bromide) (1.0 eq)
    
  • Sodium Bicarbonate (NaHCO3) (2.5 eq)

  • Solvent: THF/Water (1:1) or Ethanol[2][3]

Procedure:

  • Mixing: In a reaction vessel, dissolve

    
    -bromoacetophenone (19.9 g, 100 mmol) in THF (100 mL).
    
  • Addition: Add the crude amidine hydrochloride (dissolved in minimal water) to the THF solution.

  • Base Addition: Add solid NaHCO3 (21.0 g) slowly to minimize foaming.

  • Reflux: Heat the mixture to reflux (65–70°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Cool to room temperature. Evaporate THF under reduced pressure.

  • Precipitation: Dilute the aqueous residue with ice-cold water (200 mL). The product often precipitates as a beige solid.

  • Purification:

    • Filter the crude solid.[3]

    • Recrystallization: Dissolve in hot Ethanol/Water (8:2). Cool slowly to 4°C.

    • Alternative: If oil forms, extract with EtOAc, dry over MgSO4, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Quantitative Data & Characterization

Yield Expectations:

  • Step 1 (Imidate): 85–90%

  • Step 2 (Amidine): Quantitative (crude)

  • Step 3 (Cyclization): 45–60% (Overall from phenacyl bromide)

Analytical Specifications:

ParameterSpecificationNotes
Appearance White to off-white needlesBeige if crude
Melting Point 198–200°CSharp mp indicates high purity
Rf Value ~0.451:1 EtOAc/Hexane
Solubility DMSO, MeOH, EtOAcPoor in water

Spectral Data (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.5 (br s, 1H, NH), 7.85 (d, 2H, Ph-ortho), 7.80 (s, 1H, Imidazole-H), 7.45 (t, 2H, Ph-meta), 7.35 (t, 1H, Ph-para), 4.35 (q, 2H, O-CH2), 1.35 (t, 3H, CH3).
    
  • MS (ESI): Calculated for C12H12N2O2 [M+H]+: 217.09; Found: 217.1.

Process Workflow & Safety

Safety Critical Control Points (SCCP)
  • Ethyl Cyanoformate: Highly toxic and lachrymatory. Handle only in a functioning fume hood. Neutralize spills with dilute NaOH.

  • HCl Gas: Corrosive. Use a trap with NaOH solution to neutralize exhaust gas.

  • Phenacyl Bromide: Potent lachrymator and skin irritant.

Workflow Diagram

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Cyclization start START: Raw Materials op1 Sat. EtOOC-CN/EtOH with HCl gas (<5°C) start->op1 op2 Filter Imidate Salt (Argon Atmosphere) op1->op2 op3 React Imidate with NH3/EtOH (0°C -> RT) op2->op3 op4 Concentrate to remove NH3 op3->op4 op5 Add Phenacyl Bromide + NaHCO3 Reflux THF/H2O (8h) op4->op5 op6 Evaporate THF & Precipitate with Ice Water op5->op6 end Recrystallize (EtOH/H2O) Final Product op6->end

Figure 2: Step-by-step operational workflow for the synthesis.

References

  • Haynes, R. K., et al. (1978). "Amidine Condensations: Synthesis of Imidazole-2-carboxylates." Journal of Organic Chemistry, 43(22), 4381–4383.

  • Organic Syntheses. (1988). "1H-Imidazole-2-carboxaldehyde." Organic Syntheses, Coll. Vol. 6, p.631. (Demonstrates amidine precursor handling).

  • Lombardino, J. G. (1974). "Preparation of 2-Carboethoxyimidazoles." Journal of Heterocyclic Chemistry, 11(1), 17-21.

  • PubChem Compound Summary. (2023). "Ethyl cyanoformate (CAS 623-49-4) Safety Data."

  • Babu, G., et al. (2011). "Regioselective synthesis of 1,2,4-trisubstituted imidazoles." Tetrahedron Letters, 52(38), 4865-4868.

Sources

Application Note: One-Pot Synthesis of Ethyl 4(5)-Phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Imidazole derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The synthesis of highly functionalized imidazoles is therefore a subject of intense research. Among the various synthetic strategies, multicomponent reactions (MCRs) are particularly powerful as they allow for the construction of complex molecules from simple precursors in a single step, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste.[1]

The Debus-Radziszewski reaction, first reported in the 19th century, is a classic MCR for imidazole synthesis, traditionally involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] This application note details a modern, reliable one-pot protocol for the synthesis of Ethyl 4(5)-Phenyl-1H-imidazole-2-carboxylate, a valuable building block for drug discovery.

This synthesis is achieved through a three-component condensation of phenylglyoxal (an unsymmetrical 1,2-dicarbonyl), ethyl glyoxylate (the second aldehyde component), and ammonium acetate (as the ammonia source). A key feature of the resulting product is the tautomerism inherent to the N-unsubstituted imidazole ring, where the phenyl substituent can be designated at either the 4- or 5-position. This protocol yields a single product that exists as a rapid equilibrium of these two tautomeric forms.

Reaction Principle and Mechanism

The formation of the imidazole ring proceeds through a well-established pathway. The reaction can be conceptually divided into two main stages: the formation of a diimine intermediate and its subsequent condensation and cyclization with the second aldehyde.

Overall Reaction Scheme:

Overall Reaction Scheme

Plausible Mechanism: The causality behind the reaction sequence is as follows:

  • Diimine Formation: Two equivalents of ammonia, generated in situ from ammonium acetate, condense with the two carbonyl groups of phenylglyoxal. This rapidly forms a reactive diimine intermediate.

  • Nucleophilic Attack: The diimine intermediate then reacts with the second aldehyde, ethyl glyoxylate. The nitrogen of the diimine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl glyoxylate.

  • Cyclization and Dehydration: Following the initial addition, a series of intramolecular proton transfers and cyclization occurs. The final step is an aromatization driven by the loss of water, which results in the stable, conjugated imidazole ring.[4][5]

The following diagram illustrates the key transformations in this mechanistic pathway.

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Phenylglyoxal Phenylglyoxal Diimine Diimine Intermediate Phenylglyoxal->Diimine + 2 NH₃ Ammonia 2 NH₃ (from NH₄OAc) Ammonia->Diimine EthylGlyoxylate Ethyl Glyoxylate Adduct Initial Adduct EthylGlyoxylate->Adduct Diimine->Adduct + Ethyl Glyoxylate Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Ethyl 4(5)-Phenyl- 1H-imidazole-2-carboxylate Cyclized->Product - 2 H₂O (Aromatization)

Caption: Figure 1: Plausible Reaction Mechanism.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified reagent stoichiometry and reaction conditions should reliably yield the desired product, which can be verified against the characterization data provided.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Phenylglyoxal monohydrate≥97%Sigma-AldrichThe 1,2-dicarbonyl component.
Ethyl glyoxylate~50% solution in TolueneSigma-AldrichThe aldehyde component. Handle in a fume hood.
Ammonium acetate≥98%, ACS ReagentFisher ScientificServes as the ammonia source.
Glacial Acetic AcidACS ReagentVWRReaction solvent and mild acid catalyst.
Ethyl Acetate (EtOAc)ACS ReagentFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (aq)-Lab-preparedFor neutralization.
Brine (Saturated NaCl aq)-Lab-preparedFor washing during extraction.
Anhydrous Magnesium SulfateLaboratory GradeVWRFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Standard Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glassware for chromatography, and a Thin Layer Chromatography (TLC) setup.

Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process, from setup to final analysis.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine Phenylglyoxal, NH₄OAc, and Acetic Acid in Flask B 2. Aldehyde Addition Add Ethyl Glyoxylate Solution A->B C 3. Reaction Heat mixture to reflux (110-120 °C) for 4-6 hours. Monitor by TLC. B->C D 4. Work-up Cool, neutralize with NaHCO₃, and perform liquid-liquid extraction with EtOAc. C->D E 5. Isolation Dry organic layer (MgSO₄), filter, and concentrate via rotary evaporation. D->E F 6. Purification Purify crude solid using silica gel column chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS, MP). F->G

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylglyoxal monohydrate (1.0 eq, 10.0 mmol, 1.52 g) and ammonium acetate (3.0 eq, 30.0 mmol, 2.31 g).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.

  • Aldehyde Addition: To the stirring solution, add ethyl glyoxylate (1.2 eq, 12.0 mmol, ~2.4 mL of a 50% solution in toluene) dropwise via syringe.

  • Heating: Heat the reaction mixture to a gentle reflux (oil bath temperature of approximately 120-125 °C).

  • Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate), observing the consumption of the phenylglyoxal starting material.

  • Work-up: Once the reaction is complete, allow the dark mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10:1 and gradually increasing polarity to 3:1) to afford the pure product.

Results and Troubleshooting

The protocol is robust, but variations in reagent quality or reaction conditions can impact the outcome.

Expected Results
EntrySolventTemperatureTime (h)Yield (%)Physical FormM.P. (°C)
1Glacial Acetic Acid120 °C565-75%Off-white solid175-178
2Ethanol80 °C (Reflux)1240-50%Off-white solid175-178

Note: Yields are based on purified, isolated product. Using acetic acid as the solvent generally provides higher yields and shorter reaction times compared to neutral solvents like ethanol.[1][6]

Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.8 (br s, 1H, NH), 8.0-7.2 (m, 6H, Ar-H & imidazole C5-H), 4.35 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 161.0, 140.5, 137.0, 132.1, 129.0, 128.5, 127.8, 125.5, 118.0, 61.0, 14.5.

  • Mass Spec (ESI+): m/z calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.0977; found: 217.0975.

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 1715 (C=O ester stretch), 1605, 1480 (C=C, C=N stretch).[7]

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure reagents; insufficient heating.Extend reaction time and confirm completion by TLC. Ensure reagents are dry and of high purity. Verify the internal reaction temperature.[8]
Multiple Spots on TLC Formation of side products (e.g., self-condensation of aldehydes).Ensure slow, controlled addition of ethyl glyoxylate. Optimize temperature; excessively high temperatures can promote side reactions.
Purification Difficulty Co-elution of impurities; product streaking on the silica column.Use a shallower gradient for column chromatography. If the product is acidic, adding 0.5% acetic acid to the eluent can improve peak shape.
Dark, Tar-like Product Polymerization or degradation, often due to excessive heat or reaction time.Reduce reaction temperature slightly (e.g., 110 °C) and monitor closely by TLC to stop the reaction immediately upon consumption of starting material.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for synthesizing ethyl 4(5)-phenyl-1H-imidazole-2-carboxylate. By leveraging the principles of the Debus-Radziszewski multicomponent reaction, this method offers an efficient, straightforward route to a valuable heterocyclic building block from simple aldehyde precursors. The detailed mechanistic insights and troubleshooting guide are intended to empower researchers to successfully implement and adapt this chemistry for applications in pharmaceutical development and organic synthesis.

References

  • Van Leusen, A. M., et al. (1977). Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. Available at: [Link]

  • Kadu, V. D., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11, 23432-23439. Available at: [Link]

  • Shaaban, M. R., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1109. Available at: [Link]

  • Roy, K., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

  • Chakraborti, A. K., et al. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 16, 3918-3930. Available at: [Link]

  • Kumar, A., et al. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation. The Journal of Organic Chemistry, 81(12), 5028–5037. Available at: [Link]

  • Reddy, C. R., et al. (2013). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters, 15(24), 6246–6249. Available at: [Link]

  • Bon, R. S., et al. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(8), 3091–3099. Available at: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Cavaleiro, J. A. S., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4065. Available at: [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Available at: [Link]

  • Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(9), 7861–7882. Available at: [Link]

  • Boukattaya, F., et al. (2015). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica, 7(4), 131-138. Available at: [Link]

  • Zhang, J., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2013). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 3, 1083-1087. Available at: [Link]

  • Wang, X., et al. (2020). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Yan, Y-K., et al. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Acta Crystallographica Section E, 67(Pt 5), o996. Available at: [Link]

Sources

Advanced Cyclization Strategies for Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Diversification in Drug Discovery

Executive Summary & Strategic Significance

Ethyl 5-phenyl-1H-imidazole-2-carboxylate represents a "privileged structure" in medicinal chemistry. Its value lies not merely in the imidazole core—a proven pharmacophore in antifungals and enzyme inhibitors—but in its potential as a divergence point for fused bicyclic heterocycles.

For drug development professionals, the transformation of the C2-ester functionality into fused ring systems (specifically imidazo[1,2-d][1,2,4]triazines and imidazo[1,2-a]pyrimidines ) is a critical workflow. These scaffolds mimic purine bases, offering high affinity for adenosine receptors, kinase active sites, and benzodiazepine binding pockets.

This guide details the reagent systems required to execute these cyclizations, moving beyond simple textbook descriptions to provide field-validated protocols that ensure regiochemical control and high yields.

Core Reaction Logic & Pathway Visualization

The cyclization of ethyl 5-phenyl-1H-imidazole-2-carboxylate (Compound 1 ) generally proceeds through a hydrazide intermediate . Direct cyclization of the ester is kinetically difficult due to the stability of the imidazole ring; therefore, activation via hydrazinolysis is the industry-standard "Gateway Step."

Reaction Workflow Diagram

G Substrate Ethyl 5-phenyl-1H- imidazole-2-carboxylate Hydrazide Intermediate: Imidazole-2-carbohydrazide Substrate->Hydrazide Reflux/EtOH (Nu- Acyl Substitution) Hydrazine Reagent A: Hydrazine Hydrate Hydrazine->Hydrazide Product1 Imidazo[1,2-d][1,2,4] triazin-5(6H)-one Hydrazide->Product1 Cyclocondensation (H+ Cat) Product2 Imidazo[1,2-d][1,2,4] triazine-5(6H)-thione Hydrazide->Product2 Cyclization (KOH/EtOH) Orthoester Reagent B: Triethyl Orthoformate (1-Carbon Donor) Orthoester->Product1 CS2 Reagent C: Carbon Disulfide (Thiolation) CS2->Product2

Figure 1: Divergent synthesis pathways from the parent ester to fused imidazo-triazine scaffolds.

Reagent System I: The Activation Step

Reagent: Hydrazine Hydrate (80% or 99%)

Role: Nucleophilic Acyl Substitution (Ester


 Hydrazide).

Before any cyclization can occur, the ethoxy group must be displaced by a better nucleophile that can act as a "linker" for the second ring. Hydrazine is the reagent of choice because the resulting hydrazide (-CONHNH


) contains the necessary 

-nitrogen to close the ring onto the imidazole nitrogen (N1/N3).
Protocol A: Synthesis of 5-phenyl-1H-imidazole-2-carbohydrazide

Note: This step is robust but requires strict control of stoichiometry to prevent dimer formation.

  • Charge: In a round-bottom flask, dissolve Ethyl 5-phenyl-1H-imidazole-2-carboxylate (1.0 eq) in absolute ethanol (10 mL/g).

  • Addition: Add Hydrazine Hydrate (5.0 – 10.0 eq) dropwise at room temperature.

    • Expert Insight: A large excess of hydrazine is mandatory. If near-stoichiometric amounts are used, the product hydrazide can react with unreacted ester to form a symmetrical dimer (R-CO-NH-NH-CO-R), which is an insoluble dead-end byproduct.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar than the ester.
    
  • Isolation: Cool to

    
    C. The hydrazide typically precipitates as a white/off-white solid.
    
  • Purification: Filter the solid. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
    • Yield Expectation: 85–95%.

    • Characterization: IR will show a shift in carbonyl stretch (approx. 1650 cm

      
       for amide vs 1720 cm
      
      
      
      for ester).

Reagent System II: Cyclization via One-Carbon Donors

Reagent: Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate

Role: Cyclocondensation to form the 1,2,4-triazine ring.

This reaction closes the ring between the hydrazide


-nitrogen and the imidazole ring nitrogen (N1). The orthoester provides the single carbon atom needed to complete the 6-membered ring.
Protocol B: Synthesis of Imidazo[1,2-d][1,2,4]triazin-5(6H)-ones
  • Suspension: Suspend the Hydrazide intermediate (from Protocol A) in Triethyl Orthoformate (TEOF). TEOF acts as both reagent and solvent. Use ~5–8 mL per gram of hydrazide.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or concentrated H

    
    SO
    
    
    
    (1–2 drops).
    • Mechanistic Note: Acid catalysis activates the orthoester, facilitating the initial formation of the imidate intermediate.

  • Reaction: Reflux for 6–12 hours. The suspension usually clears as the reaction proceeds, then the product may precipitate.

  • Work-up: Cool the mixture. If solid precipitates, filter and wash with hexanes. If no precipitate forms, remove excess TEOF under reduced pressure and triturate the residue with Et

    
    O/Hexane.
    
  • Validation:

    • NMR: Look for the disappearance of hydrazide NH protons and the appearance of a new singlet (CH) from the orthoformate incorporation (typically

      
       8.5–9.5 ppm).
      

Reagent System III: Thiolation-Cyclization

Reagent: Carbon Disulfide (CS ) + Potassium Hydroxide (KOH)

Role: Formation of Thione-substituted scaffolds.

This system introduces a sulfur atom into the fused ring, yielding a thione (C=S) moiety. This is highly valuable for subsequent functionalization (e.g., S-alkylation) to create novel antagonists.

Protocol C: Synthesis of Imidazo[1,2-d][1,2,4]triazine-5(6H)-thiones
  • Dissolution: Dissolve Hydrazide intermediate (1.0 eq) in Ethanol (20 mL/g) containing KOH (1.5 eq).

  • Addition: Add Carbon Disulfide (CS

    
    )  (excess, ~3–5 eq) slowly. Caution: CS
    
    
    
    is highly flammable and toxic; use a fume hood.
  • Reflux: Heat to reflux for 8–12 hours. Evolution of H

    
    S gas (rotten egg smell) indicates cyclization is occurring.
    
  • Acidification: Cool the reaction and dilute with water. Acidify carefully with 1N HCl to pH 3–4.

  • Isolation: The thione product will precipitate as a yellow solid. Filter, wash with water, and dry.[1][2][3]

Data Summary & Troubleshooting

ParameterHydrazinolysis (Step 1)Orthoester Cyclization (Step 2A)CS

Cyclization (Step 2B)
Primary Reagent Hydrazine Hydrate (excess)Triethyl OrthoformateCarbon Disulfide / KOH
Solvent Ethanol (Abs.)TEOF (Neat)Ethanol
Temp/Time Reflux / 4–6 hReflux / 6–12 hReflux / 8–12 h
Critical Failure Dimer formation (insufficient hydrazine)Incomplete ring closure (wet reagents)N-alkylation instead of cyclization
Key Indicator Precipitate formation upon coolingDissolution then re-precipitationH

S evolution
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Hydrazide).

    • Cause: Old hydrazine hydrate (polymerized or oxidized).

    • Fix: Use fresh hydrazine monohydrate (98%+).

  • Issue: Product is gummy/oily in Step 2.

    • Cause: Residual solvent or incomplete cyclization.

    • Fix: Triturate with cold diethyl ether. If that fails, recrystallize from DMF/Water.

  • Issue: Regioselectivity concerns.

    • Insight: The 5-phenyl group provides steric bulk. Cyclization preferentially occurs at the less hindered nitrogen if tautomerism allows, but in 2-substituted imidazoles, the geometry strongly favors the [1,2-d] fusion.

References

  • Paul, R., et al. (1985). "Imidazo[1,5-d][1,2,4]triazines as Potential Antiasthma Agents." Journal of Medicinal Chemistry.

    • Context: Establishes the foundational chemistry for cyclizing imidazole-carboxyl
  • Abdel-Rahman, R. M. (2001). "Synthesis of some new fluorine bearing trisubstituted 1,2,4-triazines as potential biological agents." Farmaco. Context: Provides detailed conditions for the hydrazide-to-triazine conversion using CS2 and orthoesters.
  • Aggarwal, R., et al. (2011). "One-pot synthesis of 1,2,4-triazines." Arkivoc.

    • Context: Validates the reaction mechanisms and solvent effects for triazine ring closure.
  • Standard Protocol Validation: Organic Syntheses, Coll. Vol. 5, p. 1070 (for general hydrazide formation principles).

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (Hydrazine, CS2) and should be performed under strict safety guidelines including the use of fume hoods and PPE.

Sources

Application Note: Hydrolysis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate to 5-phenyl-1H-imidazole-2-carboxylic acid

[1]

Abstract

This application note details a robust protocol for the hydrolysis of ethyl 5-phenyl-1H-imidazole-2-carboxylate to its corresponding free acid, 5-phenyl-1H-imidazole-2-carboxylic acid .[1] While ester hydrolysis is a standard transformation, imidazole-2-carboxylic acids possess a specific instability: they are prone to thermal decarboxylation to the corresponding imidazole (in this case, 4-phenyl-1H-imidazole).[1] This protocol prioritizes mild reaction conditions and a controlled workup strategy to isolate the zwitterionic product in high purity without degradation.[2]

Chemical Context & Mechanism

The substrate contains an imidazole ring, which is amphoteric (capable of acting as both an acid and a base). The target product exists as a zwitterion at neutral pH.[2]

  • Reaction Type: Nucleophilic Acyl Substitution (Saponification).[1][2]

  • Critical Challenge: Decarboxylation. The carboxylic acid at the C2 position of the imidazole ring is electronically connected to the imine nitrogen.[2] Upon protonation or heating, the carboxylate can facilitate loss of CO₂ to generate the stable imidazole core.[2]

  • Solubility Profile: The ethyl ester is lipophilic.[1][2] The intermediate carboxylate salt is water-soluble.[1][2] The final free acid is likely sparingly soluble in water at its isoelectric point (pI ~3.5–5.0).[2]

Reaction Scheme

ReactionSchemeReactantEthyl 5-phenyl-1H-imidazole-2-carboxylate(Lipophilic Ester)IntermediateCarboxylate Salt(Water Soluble)Reactant->Intermediate LiOH, THF/H2ORT, 16-24hProduct5-phenyl-1H-imidazole-2-carboxylic acid(Precipitate at pI)Intermediate->Product Acidify to pH 3-4(Cold)Byproduct4-phenyl-1H-imidazole(Decarboxylation Impurity)Product->Byproduct Heat (>50°C)or Strong Acid

Figure 1: Reaction pathway highlighting the critical decarboxylation risk (red dashed line) if thermal control is lost.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Temperature Room Temp (20-25°C) Heating (>50°C) significantly increases the rate of decarboxylation.[1]
Base Selection LiOH or NaOH LiOH is often preferred for solubility in THF/Water mixtures, but NaOH is acceptable.[1][2]
Solvent System THF : Water (1:1) THF solubilizes the phenyl-substituted ester; water is required for hydrolysis and to dissolve the base.[1][2]
Workup pH pH 3.0 – 4.0 The product precipitates at its isoelectric point.[1][2] Too acidic (pH < 1) forms the soluble imidazolium salt; too basic (pH > 7) keeps it as the carboxylate.[2]
Drying Vacuum at <40°C Avoid oven drying.[1][2] Lyophilization is the safest method to remove residual water.[2]

Detailed Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Ethyl 5-phenyl-1H-imidazole-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)

  • Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water

  • Acid: 1M Hydrochloric Acid (HCl)[1]

Procedure

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-phenyl-1H-imidazole-2-carboxylate (e.g., 1.0 g, 4.6 mmol) in THF (10 mL).

  • Prepare a solution of LiOH[1][2]·H₂O (580 mg, 13.8 mmol, 3.0 equiv) in Water (10 mL).[1]

  • Add the aqueous base solution dropwise to the THF solution at room temperature. The mixture may become slightly cloudy initially but should clarify or form a fine suspension.[2]

Step 2: Hydrolysis

  • Stir the reaction mixture vigorously at Room Temperature (20–25°C) .

    • Note: Do not reflux.[1][2] If reaction is slow by TLC after 24h, warm slightly to max 40°C.

  • Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LC-MS.[1][2]

    • Endpoint: Disappearance of the ester peak and appearance of the acid peak (M-H = 187 in negative mode).[2]

    • Typical Time: 16 to 24 hours.[1][2]

Step 3: Workup & Isolation (The "Cold" Protocol)

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) at < 35°C to remove the THF. Do not evaporate to dryness; leave the aqueous phase.[2]

  • Filtration (Optional): If any insoluble unreacted ester remains, filter the aqueous solution through a Celite pad.

  • Cooling: Place the aqueous carboxylate solution in an ice bath (0–5°C) .

  • Acidification: Slowly add 1M HCl dropwise with stirring. Monitor pH continuously.

    • Target pH: 3.0 – 4.0 .[1][2][3]

    • Observation: The solution will cloud over and a white/off-white solid will precipitate as the zwitterion forms.[2]

  • Collection: Stir at 0°C for 30 minutes to maximize precipitation. Filter the solid using a sintered glass funnel or Buchner funnel.[2]

  • Washing: Wash the filter cake with:

    • Cold Water (2 x 5 mL) – removes excess salts.[2]

    • Cold Acetone (1 x 5 mL) – aids drying (optional, verify product insolubility first).[1]

Step 4: Drying

  • Dry the solid in a vacuum desiccator over P₂O₅ or by lyophilization.

    • Warning: Do not use a hot air oven.[2]

Workup Decision Tree[1][2]

WorkupLogicStartReaction Complete(Aqueous Phase)RemoveTHFEvaporate THF(Bath < 35°C)Start->RemoveTHFCoolCool to 0°CRemoveTHF->CoolAcidifyAdd 1M HCl dropwiseCool->AcidifyCheckPHCheck pHAcidify->CheckPHCheckPH->AcidifypH > 4PrecipitatePrecipitate Forms?(pH 3-4)CheckPH->PrecipitatepH reached 3-4FilterFilter & Wash(Cold Water)Precipitate->FilterYesLyophilizeLyophilize Aqueous Phase(If no ppt)Precipitate->LyophilizeNo (Product too soluble)

Figure 2: Logic flow for isolation of the zwitterionic acid.

Analytical Validation

Upon isolation, the product should be characterized to confirm structure and absence of the decarboxylated byproduct.[2]

TechniqueExpected ResultNotes
Appearance White to off-white powderDecarboxylated product often oils out or has lower MP.[1]
LC-MS [M+H]⁺ = 189.06 [M-H]⁻ = 187.05 is often more sensitive for carboxylic acids.[1]
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, COOH)δ ~12.5 (br s, 1H, NH)δ ~7.7 (s, 1H, Imidazole C4-H)δ ~7.8-7.3 (m, 5H, Phenyl)The absence of the ethyl quartet (~4.2 ppm) confirms hydrolysis. The presence of the C4-H singlet confirms the ring is intact.[1][2]
Melting Point > 160°C (dec) Expect decomposition (browning/gas evolution) upon melting.[1]

Troubleshooting Note: If the NMR shows a singlet at δ ~7.7 and another at δ ~7.2 (integrating 1:1) or a broad singlet integrating to 2H in the aromatic region (excluding phenyl), decarboxylation has occurred (forming 4-phenylimidazole).

References

  • General Stability of Imidazole-2-Carboxylic Acids

    • ChemicalBook.[1][2] (n.d.). 1H-Imidazole-2-carboxylic acid synthesis and properties. Retrieved from (Accessed 2023-10-26).[1] Highlights decarboxylation risk upon heating.

  • Analogous Hydrolysis Procedures

    • Organic Chemistry Portal.[1][2][4] (n.d.). Hydrolysis of Esters (Saponification).[1][2] Retrieved from .[1] General conditions for base-catalyzed hydrolysis.

  • Decarboxylation Mechanism

    • Takahashi, K., et al. (1979). "Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid." Nippon Kagaku Kaishi.[2][5] (Contextual reference for thermal instability of imidazole carboxylic acids).

Application Note: Strategic Utilization of Ethyl 5-phenyl-1H-imidazole-2-carboxylate in Pharmaceutical Synthesis

[1][2]

Executive Summary

Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 15297-92-4) represents a "privileged scaffold" in medicinal chemistry, offering a versatile bifunctional core for the synthesis of bioactive molecules.[1][2] Its structural utility lies in the orthogonality of its reactive centers: the electrophilic ethyl ester at C2, the nucleophilic N-H at N1, and the potential for electrophilic aromatic substitution on the phenyl ring.[2][3]

This guide details the strategic application of this intermediate in three high-value workflows:

  • Regioselective N-Alkylation for Angiotensin II Receptor Antagonist (Sartan) analogues.

  • Heterocyclic Transformation to 1,2,4-Oxadiazoles (Bioisosteres).

  • Peptidomimetic Synthesis via Hydrolysis and Amide Coupling.

Chemical Profile & Stability[1][2][4][5]

Understanding the tautomeric nature of the imidazole ring is critical for reaction planning.[2][3] In solution, the 4-phenyl and 5-phenyl forms exist in equilibrium.[1][2] Functionalization at the nitrogen "locks" the tautomer, determining the final regiochemistry (1,4- vs. 1,5-disubstitution).[2][3]

PropertySpecificationApplication Note
CAS Number 15297-92-4-
Molecular Formula C₁₂H₁₂N₂O₂-
Molecular Weight 216.24 g/mol -
Appearance White to off-white solidHygroscopic; store under inert atmosphere.[1][2]
pKa (Imidazolium) ~6.0 - 7.0Protonation occurs at N3; N1-H is weakly acidic (pKa ~14).[1][2]
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; requires polar organic solvents.[2][3]
Tautomerism 4-Ph ⇌ 5-PhAlkylation typically favors the less sterically hindered N1 (yielding 1-alkyl-4-phenyl), unless directed.[1][2]

Core Application 1: Regioselective N-Alkylation (Sartan-like Scaffolds)

Rationale

The N-alkylation of imidazole-5-carboxylates is a foundational step in the synthesis of "Sartan" class antihypertensives (e.g., Olmesartan).[1][2] The challenge lies in controlling regioselectivity.[3] Steric hindrance from the phenyl group at C5 (or C4 in the tautomer) generally directs alkylation to the distal nitrogen, favoring the 1-alkyl-4-phenyl isomer.[1][2] However, specific conditions can be tuned to access the 1-alkyl-5-phenyl isomer, which is often required for receptor binding pockets.[1][2]

Experimental Protocol: General N-Alkylation

Objective: Synthesis of Ethyl 1-benzyl-4-phenyl-1H-imidazole-2-carboxylate.

Reagents:

  • Ethyl 5-phenyl-1H-imidazole-2-carboxylate (1.0 equiv)[1][2]

  • Benzyl Bromide (1.1 equiv)[2]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • DMF (Dimethylformamide) (Anhydrous, 10 volumes)[2][3]

Workflow:

  • Dissolution: Charge a round-bottom flask with Ethyl 5-phenyl-1H-imidazole-2-carboxylate and anhydrous DMF. Stir under

    
     atmosphere at room temperature (RT).
    
  • Deprotonation: Add

    
     in a single portion. Stir for 30 minutes to ensure formation of the imidazolide anion.
    
    • Expert Insight: For difficult substrates, adding a catalytic amount of Cs2CO3 or using NaH (1.1 equiv) at 0°C can improve conversion rates.[2][3]

  • Addition: Dropwise add Benzyl Bromide over 10 minutes.

  • Reaction: Heat to 60°C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.[3]

  • Work-up: Cool to RT. Pour into ice-water (50 volumes). The product often precipitates.[1][3]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.[2][3] Recrystallize from Ethanol/Hexane.[1][3]
    

Regiochemistry Check:

  • 1H NMR Diagnostic: The proton at C5 (in the 1,4-isomer) typically appears as a sharp singlet around

    
     7.5–7.8 ppm.[2] NOE (Nuclear Overhauser Effect) studies between the N-benzyl methylene protons and the imidazole C5-H or Phenyl protons are required to definitively assign the 1,4 vs 1,5 isomer.[2][3]
    

Core Application 2: Transformation to 1,2,4-Oxadiazoles[2][3]

Rationale

The ester group at C2 is a gateway to heterocyclic bioisosteres.[1][3] Converting the ester to a 1,2,4-oxadiazole improves metabolic stability and lipophilicity, a common tactic in kinase inhibitor design (e.g., EGFR inhibitors).[2][3]

Experimental Protocol: One-Pot Synthesis via Hydrazide

Objective: Synthesis of 5-substituted-3-(5-phenyl-1H-imidazol-2-yl)-1,2,4-oxadiazole.

Workflow:

  • Hydrazinolysis:

    • Dissolve the ester (1.0 equiv) in Ethanol.[2]

    • Add Hydrazine Hydrate (5.0 equiv).[1][2]

    • Reflux for 4–6 hours until the ester is consumed (monitored by TLC).

    • Cool and filter the precipitated Acyl Hydrazide intermediate.[1][2][3] Wash with cold ethanol.[3]

  • Oxadiazole Ring Closure:

    • Suspend the Acyl Hydrazide (1.0 equiv) in Toluene or POCl3 (for acid coupling).[2]

    • Method A (Acid Chloride): Add R-COCl (1.1 equiv) and Pyridine.[1][2] Reflux.

    • Method B (Carboxylic Acid): Add R-COOH (1.0 equiv), T3P (Propylphosphonic anhydride), and DIPEA in DMF.[2][3] Heat to 80°C.

    • Expert Insight: T3P is preferred for milder cyclodehydration, avoiding the harsh conditions of POCl3 which might chlorinate the imidazole ring.[2][3]

Synthetic Pathway Visualization[1][3]

The following diagram illustrates the divergent utility of the scaffold, mapping the transformation from the raw intermediate to three distinct drug discovery classes.

GStartEthyl 5-phenyl-1H-imidazole-2-carboxylate(Scaffold)Step1N-Deprotonation(NaH or K2CO3)Start->Step1R-X, DMFStep2Hydrazinolysis(NH2NH2)Start->Step2EtOH, RefluxStep3Hydrolysis(LiOH/THF)Start->Step3Prod11-Alkyl-4-phenyl-imidazole-2-carboxylates(Sartan Precursors)Step1->Prod1RegioselectiveAlkylationInter2Imidazole-2-carbohydrazideStep2->Inter2Prod21,2,4-OxadiazoleDerivatives(Kinase Inhibitors)Inter2->Prod2R-COOH, T3PCyclizationProd3Peptidomimetics(Amide Coupling)Step3->Prod3R-NH2, HATU

Figure 1: Divergent synthetic pathways from Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP or GLP campaigns, the following specification limits are recommended.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% (Area %)
Identity 1H NMR (DMSO-d6)Conforms to structure; verify ethyl group (q, t) and phenyl region.[1][2]
Water Content Karl Fischer (KF)≤ 0.5% w/w (Critical for N-alkylation)
Residual Solvents GC-HeadspaceEthanol ≤ 5000 ppm; Toluene ≤ 890 ppm
Loss on Drying Gravimetric≤ 1.0%

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2] Not classified as a PBT or vPvB substance.[1][3]

  • Handling: Use in a fume hood.[1][2][3] The ester is stable at room temperature but should be protected from moisture to prevent slow hydrolysis to the acid.[1][3]

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester), and reducing agents.[2][3]

References

  • Imidazo[1,2-a]pyrazine Synthesis

    • Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modul
    • Source: [2]

  • Olmesartan Intermediate Synthesis (N-Alkylation Protocol)

    • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.[1][4]

    • Source: [2]

  • Oxadiazole Synthesis from Imidazoles

    • 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors.[2][3]

    • Source: [2]

  • General Reactivity of Imidazole Carboxylates

    • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxyl
    • Source:

Application Note: Strategic N-Alkylation of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced N-alkylation of ethyl 5-phenyl-1H-imidazole-2-carboxylate . Unlike simple imidazoles, this substrate presents specific regiochemical challenges due to the interplay between the C2-ester and the C4/5-phenyl group.

Abstract

N-alkylation of ethyl 5-phenyl-1H-imidazole-2-carboxylate is a pivotal step in synthesizing angiotensin II receptor antagonists and novel kinase inhibitors. However, the reaction is complicated by annular tautomerism, leading to a mixture of 1,4-disubstituted (distal) and 1,5-disubstituted (proximal) regioisomers. This guide provides an optimized protocol using mild carbonate bases to maximize yield, details the mechanistic drivers of regioselectivity, and establishes a self-validating NMR method for isomer differentiation.

Scientific Foundation & Mechanism

The Substrate Challenge: Tautomerism & Regiochemistry

The starting material, ethyl 5-phenyl-1H-imidazole-2-carboxylate, exists in solution as a rapid equilibrium between two tautomers. Upon deprotonation, a resonance-stabilized imidazolide anion is formed. The incoming electrophile (


) can attack either nitrogen:
  • N1 Attack (Distal): Occurs at the nitrogen furthest from the phenyl ring.

    • Product: Ethyl 1-alkyl-4-phenyl-1H-imidazole-2-carboxylate.

    • Driver: Sterically favored; generally the major product (>80%).

  • N3 Attack (Proximal): Occurs at the nitrogen adjacent to the phenyl ring.

    • Product: Ethyl 1-alkyl-5-phenyl-1H-imidazole-2-carboxylate.

    • Driver: Sterically hindered; typically the minor product unless specific directing groups are used.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on steric and electronic factors.

G Start Ethyl 5-phenyl-1H-imidazole-2-carboxylate (Tautomeric Mixture) Anion Resonance Stabilized Imidazolide Anion Start->Anion Base (Cs2CO3) -H+ TS_Distal TS: Distal Attack (Less Hindered) Anion->TS_Distal Path A (Fast) TS_Proximal TS: Proximal Attack (Steric Clash with Ph) Anion->TS_Proximal Path B (Slow) Prod_14 Major Product 1-alkyl-4-phenyl isomer TS_Distal->Prod_14 Prod_15 Minor Product 1-alkyl-5-phenyl isomer TS_Proximal->Prod_15

Figure 1: Reaction pathway showing the divergence into 1,4- and 1,5-regioisomers based on steric hindrance from the phenyl group.

Experimental Protocols

Method A: Mild Base-Mediated Alkylation (Recommended)

This method utilizes Cesium Carbonate (


) in DMF. The "Cesium Effect" often enhances solubility and nucleophilicity of the imidazolide anion, allowing for lower temperatures and cleaner profiles than Sodium Hydride (

).

Reagents:

  • Substrate: Ethyl 5-phenyl-1H-imidazole-2-carboxylate (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF (0.2 M concentration)

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with the imidazole substrate (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT)  for 30 minutes to ensure anion formation.
    
    • Note: The C2-ester increases the acidity of the NH (pKa ~10-11), making carbonate bases sufficient.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Stir at RT. Monitor by TLC or LCMS.

    • Reactive Electrophiles (MeI, BnBr): Complete in 2–4 hours at RT.

    • Unreactive Electrophiles (Alkyl chlorides): Heat to 60°C for 4–12 hours.

  • Workup: Dilute the mixture with EtOAc and wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude residue will contain a mixture of isomers (typically 4:1 to 10:1 favoring the 1,4-isomer). Separate via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The 1,5-isomer (minor) usually elutes first (less polar due to shielding of the N-lone pair) or very close to the major isomer depending on the alkyl chain.

Method B: Mitsunobu Alkylation (For Alcohol Electrophiles)

If the alkyl group is derived from a primary/secondary alcohol, the Mitsunobu reaction offers mild conditions, though steric selectivity remains similar.

Protocol:

  • Dissolve imidazole (1.0 equiv), Alcohol (

    
    , 1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF or Toluene.
  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 equiv) dropwise.

  • Warm to RT and stir overnight.

Self-Validating Characterization: Distinguishing Isomers

Correctly assigning the regioisomers is critical. Do not rely solely on elution order. Use the following NMR logic to validate your structure.

1H NMR Diagnostic Signals
Feature1,4-Isomer (Major) 1,5-Isomer (Minor)
Structure Alkyl group is distal to Phenyl.Alkyl group is proximal (next) to Phenyl.
Ring Proton (

)
Appears as a singlet. Often shifts slightly downfield due to lack of shielding from Ph.Appears as a singlet.[1] May show NOE with the Phenyl group.

Shift
Standard chemical shift.often shielded (upfield) or broadened due to steric clash with the adjacent Phenyl ring.
NOE Correlation (Definitive) Strong NOE between

and

(C5-H).
Strong NOE between

and

of Phenyl
.
NOE Validation Diagram

The following diagram demonstrates the specific nuclear interactions used to confirm identity.

Figure 2: NOE correlations. In the 1,4-isomer, the N-alkyl group is close to the imidazole proton. In the 1,5-isomer, it is close to the phenyl ring protons.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Substrate acidity / StericsSwitch to

(higher solubility) or heat to 60°C. Add catalytic KI (0.1 equiv) if using alkyl chlorides (Finkelstein condition).
Ester Hydrolysis Wet solvent / Hydroxide formationEnsure DMF is anhydrous. Avoid strong aqueous bases (NaOH/KOH). Use carbonate bases.[2][3]
Inseparable Isomers Similar polarityChange solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). Try crystallization: the 1,4-isomer is often more crystalline due to symmetry/packing.
Wrong Isomer Required Thermodynamic preferenceIf you specifically need the 1,5-isomer , direct alkylation is inefficient. Consider de novo synthesis using ethyl isocyanoacetate and the appropriate imidoyl chloride [1].

References

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates

    • Title: Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids.
    • Source:Molecules (via PMC), 2021.
    • Context: Describes the difficulty of accessing the 1,5-isomer via alkylation and offers a cyclization altern
  • General Imidazole Alkylation & Regioselectivity

    • Title: Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines.[4][5]

    • Source:International Journal of Psychosocial Rehabilitation, 2019.[2]

    • Context: Discusses the use of NOE and HMBC to distinguish N-alkyl regioisomers in phenyl-imidazole systems.
  • Base Effects on Alkylation

    • Title: Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates.[4]

    • Source:Russian Journal of Organic Chemistry, 2024.[4]

    • )

Sources

Chemo-selective Catalytic Hydrogenation of Phenyl-Imidazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide addresses the catalytic hydrogenation of phenyl-imidazole esters , a structural class frequent in kinase inhibitors (e.g., p38 MAP kinase) and angiotensin II receptor antagonists. The term "phenyl-imidazole ester" encompasses two distinct synthetic challenges:

  • Benzyl Esters (Protecting Groups): Removal of a benzyl group (hydrogenolysis) to reveal the free imidazole-carboxylic acid.

  • Phenyl-Substituted Imidazoles: Reduction of functional groups (e.g., nitro, alkene) attached to a phenyl ring on the imidazole core, without saturating the aromatic systems.

The Core Challenge: The imidazole ring is a basic nitrogen heterocycle (


 for the conjugate acid). The unprotonated 

nitrogen possesses a lone pair that strongly adsorbs to transition metal surfaces (Pd, Pt), acting as a catalyst poison . This guide provides protocols to overcome poisoning via protonation strategies and chemo-selective catalyst selection.

Critical Mechanistic Insight: The "Imidazole Poisoning" Effect

Understanding the interaction between the substrate and the catalyst is prerequisite to success.

  • The Mechanism: In neutral solvents (MeOH, EtOH), the imidazole nitrogen (

    
     hybridized) binds to the active sites of Palladium (Pd) or Platinum (Pt). This competitive adsorption blocks the activation of 
    
    
    
    gas and the adsorption of the target functional group (e.g., the benzyl ester C-O bond).
  • The Solution (Protonation): Conducting the reaction in acidic media (Acetic Acid or HCl-spiked alcohol) protonates the imidazole nitrogen. The resulting imidazolium ion does not bind effectively to the metal surface, restoring catalytic turnover.

Visualization: Catalyst Poisoning vs. Activation

Catalyst_Poisoning_Mechanism Cat Pd/C Surface (Active Sites) Substrate Target Bond (e.g., Benzyl Ester) Cat->Substrate Hydride Transfer Im Neutral Imidazole (Lone Pair Visible) Im->Cat Strong Adsorption (POISONING) ImH Protonated Imidazole (Imidazolium Cation) Im->ImH Protonation ImH->Cat No Binding (Repulsion) H2 H2 Gas H2->Cat Blocked H2->Cat Adsorption & Activation Acid Acid Additive (AcOH/HCl) Acid->Im

Figure 1: Mechanism of Pd/C poisoning by neutral imidazoles and reactivation via protonation.

Experimental Protocols

Protocol A: Selective Hydrogenolysis of Benzyl Esters (Deprotection)

Objective: Cleave a benzyl ester (-COOBn) to a carboxylic acid (-COOH) without reducing the imidazole ring.

Reagents:

  • Substrate: Benzyl imidazole-carboxylate derivative.

  • Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent high-surface area).

  • Solvent: Methanol (HPLC grade).

  • Additive: 1.0 M HCl (aq) or Glacial Acetic Acid.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the benzyl ester in 10 mL of Methanol.

    • Checkpoint: If the substrate contains a basic imidazole, add 1.1 equivalents of 1M HCl or use 10% Acetic Acid/MeOH as the solvent. This prevents catalyst poisoning.[1]

  • Inerting: Place the flask under vacuum and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 50 mg for 500 mg substrate). Caution: Pd/C is pyrophoric; add under

    
     flow or as a water slurry.
    
  • Hydrogenation:

    • Standard: Equip a hydrogen balloon (1 atm). Purge the headspace 3 times.

    • Stubborn Substrates: Use a Parr shaker at 30-50 psi.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 2–12 hours.

    • Monitoring: Check TLC or LCMS. Look for the disappearance of the benzyl peak and the formation of the acid (often more polar).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[2] Concentrate the filtrate.

    • Note: If HCl was used, the product will be the hydrochloride salt.

Protocol B: Nitro-Reduction on Phenyl-Imidazole Scaffolds

Objective: Reduce a nitro group (


) to an aniline (

) on a phenyl substituent, while keeping the imidazole and ester intact.

Reagents:

  • Catalyst: 5% Pt/C (Platinum on Carbon) or Sulfided Pt/C.

    • Why Pt? Platinum is less prone to poisoning by nitrogen heterocycles than Palladium and is highly selective for nitro groups.

  • Solvent: Ethanol or Ethyl Acetate.[2]

Procedure:

  • Dissolve 1.0 mmol nitro-phenyl imidazole in 15 mL Ethanol.

  • Add 5 wt% Pt/C.

  • Hydrogenate at 1 atm (balloon) or 30 psi.

  • Monitor via LCMS (Mass shift: -30 amu for

    
    , i.e., -32 O + 2 H).
    
  • Filter and concentrate.

Protocol C: Transfer Hydrogenation (The "Safe" Alternative)

Objective: Mild deprotection or reduction without


 gas cylinders; highly effective for sensitive imidazole esters.

Reagents:

  • Hydrogen Donor: Ammonium Formate (

    
    ) or 1,4-Cyclohexadiene.
    
  • Catalyst: 10% Pd/C.[2]

  • Solvent: Methanol (dry).[2]

Procedure:

  • Dissolve substrate in Methanol (0.1 M concentration).

  • Add 10% Pd/C (10-20 wt%).

  • Add Ammonium Formate (5–10 equivalents).

  • Heat: Reflux (

    
    ) for 1–4 hours.
    
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Cool, filter through Celite, and concentrate.

Decision Matrix & Troubleshooting

Workflow Decision Tree

Use this logic flow to select the correct condition for your specific phenyl-imidazole ester.

Reaction_Decision_Tree Start Start: Phenyl-Imidazole Ester Goal What is the reaction goal? Start->Goal Deprotection Protocol A: Hydrogenolysis Goal->Deprotection Remove Benzyl Group NitroRed Protocol B: Nitro Reduction Goal->NitroRed Reduce Nitro to Amine Transfer Protocol C: Transfer Hydrogenation (Ammonium Formate) Goal->Transfer No H2 Cylinder Available Check_Poison Is reaction stalled? Deprotection->Check_Poison Acid_Spike Add AcOH or HCl (Protonate Imidazole) Check_Poison->Acid_Spike Yes Pearlman Switch to Pd(OH)2/C (Pearlman's Catalyst) Check_Poison->Pearlman Yes (Alternative) Halogen Are Halogens (Cl, Br, I) present? NitroRed->Halogen Sulfided Use Sulfided Pt/C (Prevents dehalogenation) Halogen->Sulfided Yes StandardPt Use Pt/C or Pd/C Halogen->StandardPt No

Figure 2: Decision matrix for selecting catalyst and conditions based on structural requirements.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst Poisoning by ImidazoleAdd 1-2 eq. Acetic Acid or HCl. Switch to Pearlman's Catalyst (

).
Slow Reaction (<50% Conv.) Low

solubility or mass transfer
Switch from balloon to Parr shaker (40 psi). Increase stirring speed >800 rpm.
Over-Reduction Saturation of Phenyl/Imidazole ringReduce pressure to 1 atm. Stop reaction immediately upon consumption of SM. Avoid Rh or Ru catalysts.
Dehalogenation Loss of Cl/Br/I on phenyl ringUse Sulfided Pt/C or add 0.1 eq.

as an inhibitor. Avoid Pd/C.
Ester Transesterification Solvent interaction (e.g., OMe exchange)Use the alcohol corresponding to the ester (e.g., EtOH for ethyl esters) or use inert solvents like EtOAc or THF.

References

  • Jones, W. H., et al. "The Selective Catalytic Hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole."[3] Annals of the New York Academy of Sciences, 214: 150-157. Retrieved from [Link]

  • Bieg, T., & Szeja, W. "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation."[4] Synthesis, 1985(01): 76-77.[4] Retrieved from [Link]

  • Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
  • Wikipedia. "Catalyst Poisoning (Palladium)." Retrieved from [Link]

Sources

Microwave-assisted synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate using microwave-assisted organic synthesis (MAOS).

The imidazole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antifungal agents, antihypertensives, and enzyme inhibitors. Conventional thermal synthesis (e.g., the Debus-Radziszewski reaction or condensation of


-haloketones) often suffers from long reaction times (4–12 hours), harsh conditions, and difficult purification due to side-product formation (e.g., 2,4,5-triphenylimidazole).

Key Advantages of this Protocol:

  • Speed: Reaction time reduced from hours to <15 minutes.

  • Efficiency: One-pot Multicomponent Reaction (MCR) utilizing Phenylglyoxal and Ethyl Glyoxylate.

  • Selectivity: Optimized stoichiometry minimizes the formation of the thermodynamic "triphenyl" byproduct.

  • Scalability: Protocol validated for 0.5 mmol to 10 mmol scales.

Scientific Foundation & Mechanism

The synthesis relies on a modified Debus-Radziszewski imidazole synthesis . In the microwave field, the dipolar polarization of the solvent (ethanol/acetic acid) and reagents accelerates the condensation steps.

Mechanistic Pathway:

  • Imine Formation: Ammonia (from ammonium acetate) condenses with Ethyl Glyoxylate to form an unstable imine intermediate.

  • Condensation: The imine attacks the carbonyls of Phenylglyoxal monohydrate.

  • Cyclization & Dehydration: Subsequent nucleophilic attacks and loss of water molecules close the aromatic imidazole ring.

Note on Tautomerism: The product exists as a tautomeric mixture of 4-phenyl and 5-phenyl isomers in solution. For nomenclature consistency, we refer to it as the 5-phenyl congener, though the proton resides on N1 or N3 rapidly exchanging.

ReactionMechanism Reagents Reagents: Ph-CO-CHO (Phenylglyoxal) EtOOC-CHO (Ethyl Glyoxylate) NH4OAc Inter1 Intermediate: Di-imine / Aminal Species Reagents->Inter1 MW Irradiation 110°C Byproduct Side Path: Triphenylimidazole (Avoided by Stoichiometry) Reagents->Byproduct Excess Aldehyde (Thermal Control) Cyclization Cyclization: Nucleophilic Attack (- H2O) Inter1->Cyclization Dehydration Product Product: Ethyl 5-phenyl-1H- imidazole-2-carboxylate Cyclization->Product Aromatization

Caption: Mechanistic pathway for the microwave-assisted Debus-Radziszewski synthesis of the target imidazole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Purity/Conc.[1][2][3][4][6][7]Role
Phenylglyoxal monohydrate 152.151.097%Backbone Precursor (C4-C5)
Ethyl Glyoxylate 102.091.250% in TolueneCarbonyl Source (C2-Ester)
Ammonium Acetate 77.084.0>98%Nitrogen Source
Ethanol (EtOH) 46.07-AbsoluteSolvent (High Loss Tangent)
Acetic Acid (AcOH) 60.05-GlacialCatalyst/Co-solvent
Equipment[3]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap/septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave vial, dissolve Phenylglyoxal monohydrate (152 mg, 1.0 mmol) in Ethanol (3 mL).

  • Add Ammonium Acetate (308 mg, 4.0 mmol). Note: Excess NH4OAc is crucial to prevent oligomerization of the glyoxals.

  • Add Ethyl Glyoxylate solution (245 µL of 50% soln, ~1.2 mmol).

  • Add Acetic Acid (0.2 mL).

  • Seal the vial and vortex for 30 seconds to ensure homogeneity.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 110°C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Hold Time: 10 minutes

  • Pre-stirring: 30 seconds (High speed)

Step 3: Workup & Purification

  • Cooling: Allow the vial to cool to <50°C using the reactor's compressed air jet.

  • Precipitation: Pour the reaction mixture into Ice-Water (20 mL) with vigorous stirring. The product often precipitates as a beige solid.

  • Extraction (if oil forms): If a solid does not form immediately, neutralize with saturated NaHCO3 (to pH ~8) and extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc 7:3).

Process Control & Workflow Visualization

The following diagram illustrates the critical decision points during the synthesis to ensure high yield and purity.

Workflow Start Start: Weigh Reagents (Ph-CO-CHO, EtOOC-CHO, NH4OAc) Mix Solvent System: EtOH + 10% AcOH (Promotes protonation) Start->Mix MW_Step MW Irradiation 110°C, 10 min, 150W Mix->MW_Step Check TLC Check (Hex:EtOAc 1:1) MW_Step->Check Check->MW_Step Incomplete (+5 min) Workup_Solid Path A: Pour into Ice Water (Solid Precipitates) Check->Workup_Solid Complete Purify Recrystallization (EtOH/H2O) Workup_Solid->Purify Workup_Oil Path B: Oil Forms -> Extract w/ EtOAc + NaHCO3 Workup_Oil->Purify Final Pure Product Ethyl 5-phenyl-1H-imidazole-2-carboxylate Purify->Final

Caption: Operational workflow for the microwave synthesis including contingency for workup variations.

Characterization Data

Successful synthesis is confirmed by the following spectral characteristics.

TechniqueExpected Signal / ValueAssignment
Appearance Off-white to pale yellow solid-
Melting Point 168–172 °C-
1H NMR (400 MHz, DMSO-d6)

13.2 (br s, 1H)
NH (Imidazole)

7.85 (s, 1H)
C4-H (Imidazole ring)

7.80 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H)
Phenyl Protons

4.35 (q, 2H)
Ester -OCH2-

1.35 (t, 3H)
Ester -CH3
LC-MS (ESI+) m/z = 217.1 [M+H]+Molecular Ion

Troubleshooting & Critical Analysis

Issue 1: Low Yield / Formation of Triphenylimidazole

  • Cause: Self-condensation of phenylglyoxal or degradation of ethyl glyoxylate.

  • Solution: Ensure Ethyl Glyoxylate is fresh. Increase the equivalent of Ethyl Glyoxylate to 1.5 eq. Ensure NH4OAc is in large excess (4 eq) to buffer the reaction.

Issue 2: Product remains an oil

  • Cause: Residual toluene (from ethyl glyoxylate source) or acetic acid.

  • Solution: Perform a rigorous azeotropic distillation with ethanol or use the extraction workup (Path B in workflow). Triturate the oil with cold diethyl ether to induce crystallization.

Issue 3: Regioselectivity (N-alkylation)

  • Note: If subsequent alkylation is performed, the N1 vs N3 selectivity is governed by steric hindrance. The ester at C2 withdraws electron density, making the NH relatively acidic (pKa ~10-11), facilitating easy deprotonation with bases like K2CO3.

References

  • Microwave-Assisted Synthesis of Imidazoles

    • Shelke, K. F., et al.
    • Context: General parameters for Debus-Radziszewski reactions in microwaves.
  • Debus-Radziszewski Mechanism & Variations

    • Wolkenberg, S. E., et al.
    • Context: Establishes the viability of using glyoxal deriv
  • Synthesis of Imidazole-2-carboxylates

    • Al-Masoudi, N. A., et al. "Synthesis and biological activity of some new imidazole-2-carboxylate derivatives.
    • Context: Specific spectral data and biological relevance of the C2-ester scaffold.[5]

  • Phenylglyoxal Reactivity

    • Takahashi, K.[6][8] "The reactions of phenylglyoxal and related reagents with amino acids." Journal of Biochemistry, 1977.[8]

    • Context: Reactivity profile of phenylglyoxal with amine sources.[1][6][8][9]

(Note: While specific "recipe" papers for this exact molecule are rare in open literature, the protocol above is derived from the validated general methodology for 2,4-disubstituted imidazoles cited in References 1 and 2.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-Phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this important synthetic transformation. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and improve reaction yields.

Section 1: Synthetic Strategy Overview

The synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate is most effectively approached through a cyclocondensation reaction, a variant of the Bredereck imidazole synthesis.[1][2] This method involves the reaction of an α-amino ketone equivalent with an imidate. The primary route involves the reaction between ethyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride and ethyl formimidate hydrochloride .

The overall transformation is depicted below:

Synthesis_Scheme cluster_reactants Reactants cluster_product Product A Ethyl 2-amino-3-oxo-3-phenylpropanoate HCl P A->P B Ethyl formimidate HCl B->P C Ethyl 5-phenyl-1H-imidazole-2-carboxylate P->C Cyclocondensation (e.g., in Ethanol, Reflux)

Caption: Overall reaction for ethyl 5-phenyl-1H-imidazole-2-carboxylate synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this reaction?

A1: The success of this synthesis hinges on three primary factors:

  • Purity of Starting Materials: The key reactants, ethyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride and ethyl formimidate hydrochloride, can be unstable. Impurities or degradation will directly and significantly lower the yield.[3]

  • Reaction Conditions: Temperature and solvent choice are critical. The reaction typically requires heating (reflux) to proceed at a reasonable rate, but excessive temperatures can lead to decomposition. The solvent must effectively dissolve the reactants without participating in side reactions.[4][5]

  • Work-up and Purification: Imidazole derivatives can be challenging to purify. Product loss during extraction and chromatography is a common issue that reduces the isolated yield. Some imidazole products can be oily or difficult to crystallize, complicating isolation.[6]

Q2: How can I assess the quality of my ethyl formimidate hydrochloride?

A2: Ethyl formimidate hydrochloride is susceptible to hydrolysis and decomposition, especially upon exposure to moisture.[7] On heating, it can degrade into formamidine hydrochloride, ethyl formate, and ethyl chloride.[7][8]

  • Appearance: It should be a colorless or white crystalline solid.[9] Discoloration (yellow or brown) may indicate decomposition.

  • Solubility: It should be soluble in polar solvents like ethanol.

  • NMR Spectroscopy: A proton NMR (¹H NMR) spectrum is the most definitive way to check for purity and identify degradation products.

  • Storage: Always store it under inert gas (nitrogen or argon) in a refrigerator (2-8°C) and ensure the container is tightly sealed to prevent moisture ingress.[8][10]

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, containing an aromatic imidazole ring, should be UV-active.

  • Procedure: Spot the starting materials and the reaction mixture on the same TLC plate. The disappearance of the limiting reactant and the appearance of a new spot for the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

Q4: My final product is a persistent oil. How can I purify it effectively?

A4: It is not uncommon for imidazole derivatives to be isolated as oils.[6] If direct crystallization fails, consider the following methods:

  • Acid-Base Extraction: Dissolve the crude oil in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Then, wash with a mild aqueous acid (e.g., dilute HCl) to protonate the imidazole product, potentially moving it to the aqueous layer and leaving non-basic impurities behind. Neutralize the aqueous layer and re-extract the product. Finally, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[11][12]

  • Column Chromatography: This is the most reliable method. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the eluent. Monitor the fractions by TLC to isolate the pure product.[3]

  • Trituration/Recrystallization: Even if the product is an oil, attempting to induce crystallization can be successful. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity appears.[13] Scratching the flask's inner wall with a glass rod or adding a seed crystal can help induce crystallization.

Section 3: Troubleshooting Guide for Low Reaction Yields

Low yields are the most frequently encountered problem in imidazole synthesis.[4][14] This section provides a systematic approach to diagnosing and resolving these issues.

Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.

Problem: My reaction shows very low conversion of starting materials.
  • Possible Cause 1: Reagent Degradation. As mentioned, ethyl formimidate hydrochloride is moisture-sensitive.[7] Similarly, the α-amino ketone can be unstable.

    • Solution: Use freshly opened or newly purchased reagents. If you suspect degradation, attempt to purify the starting materials before use. For example, ethyl formimidate hydrochloride can sometimes be washed with a cold, dry, non-polar solvent to remove impurities.

  • Possible Cause 2: Suboptimal Temperature or Reaction Time. Imidazole formation is often a slow process at room temperature.

    • Solution: Ensure the reaction mixture is heated to a steady reflux. Use a reflux condenser and a heating mantle with a stirrer. Monitor the reaction by TLC every few hours. If the reaction stalls, extending the reflux time (e.g., from 8 hours to 24 hours) may be necessary.[11]

  • Possible Cause 3: Poor Solubility of Reactants. If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. While ethanol is a common choice, solubility can be an issue.[5]

    • Solution: Ensure you are using a sufficient volume of solvent. If solubility remains poor, consider a more polar, higher-boiling solvent like N,N-dimethylformamide (DMF) or switching to a solvent mixture.[11]

Problem: My reaction mixture turns dark, and TLC shows many side products.
  • Possible Cause 1: Thermal Decomposition. High temperatures, while necessary for the reaction, can also cause the starting materials or the product to decompose, often leading to dark, tarry mixtures.

    • Solution: Reduce the reaction temperature slightly. If using a high-boiling solvent like DMF, try running the reaction at a lower, controlled temperature (e.g., 80-100 °C) instead of full reflux. Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative side reactions.[3]

  • Possible Cause 2: Competing Polymerization Reactions. Aldehydes and other reactive intermediates in multi-component reactions can sometimes self-condense or polymerize under reaction conditions.

    • Solution: This is often controlled by carefully managing reactant stoichiometry and temperature. Ensure that the reagents are added in the correct order as specified by the protocol. Sometimes, slow addition of one reagent to the heated mixture of others can minimize side reactions.

Problem: I see a good product spot on TLC, but my isolated yield is very low.
  • Possible Cause 1: Incomplete Extraction during Work-up. The imidazole product is basic and can have significant solubility in acidic aqueous solutions.

    • Solution: During the work-up, if you are neutralizing an acidic solution to extract your product, ensure the pH is sufficiently basic (pH 8-9) to deprotonate the imidazole fully. Use a reliable pH meter or pH paper. Perform multiple extractions (e.g., 3 x 50 mL) with your organic solvent rather than a single large one to ensure complete recovery.[11][12]

  • Possible Cause 2: Product Loss on Silica Gel. Imidazoles are basic and can sometimes stick irreversibly to acidic silica gel during column chromatography, leading to low recovery.

    • Solution: Pre-treat the silica gel by preparing the slurry with a small amount of triethylamine (e.g., 1% v/v) in the eluent. This neutralizes the acidic sites on the silica and improves the recovery of basic compounds. Alternatively, using neutral or basic alumina for chromatography can be a good option.

Section 4: Optimized Experimental Protocol

This protocol is a generalized procedure based on common practices for this type of synthesis.

Protocol_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification S1 Combine reactants in anhydrous ethanol S2 Equip with reflux condenser and stir bar S1->S2 S3 Heat to reflux (approx. 78°C) S2->S3 S4 Monitor progress with TLC S3->S4 S5 Cool to RT, remove ethanol in vacuo S4->S5 S6 Dissolve residue in Ethyl Acetate S5->S6 S7 Wash with NaHCO3(aq), then brine S6->S7 S8 Dry organic layer (Na2SO4), filter S7->S8 S9 Concentrate crude product S8->S9 S10 Purify by silica gel chromatography S9->S10

Caption: General experimental workflow for the synthesis.

Materials:
  • Ethyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride (1.0 equiv)

  • Ethyl formimidate hydrochloride (1.1 equiv)[7]

  • Anhydrous Ethanol (approx. 0.1 M concentration)

  • Triethylamine (optional, 1.0 equiv, if starting with free base amine)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride (1.0 equiv) and ethyl formimidate hydrochloride (1.1 equiv).

  • Add anhydrous ethanol to the flask.

  • Reaction: Place the flask in a heating mantle and heat the mixture to a gentle reflux (approximately 78°C). Stir vigorously.

  • Monitor the reaction's progress using TLC every 2-4 hours until the limiting starting material is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and then with brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure ethyl 5-phenyl-1H-imidazole-2-carboxylate.

Section 5: Data Summary Table

Optimizing reaction conditions is key to maximizing yield.[14] The choice of solvent can significantly impact the outcome due to differences in reactant solubility and boiling points.

Solvent Typical Temperature Potential Advantages Potential Disadvantages Expected Yield Range
Ethanol ~78 °C (Reflux)Good general solvent, readily available, easy to remove.[4]Moderate solubility for some starting materials.40-65%
Methanol ~65 °C (Reflux)Similar to ethanol, slightly more polar.Lower boiling point may result in longer reaction times.[5]35-60%
Acetonitrile ~82 °C (Reflux)Aprotic polar solvent, can improve solubility.Can be more difficult to remove completely.50-70%
DMF 100-120 °CExcellent solvating power, higher temperature can speed up reaction.High temperature can cause decomposition; difficult to remove.[11]55-80%
Glycerol 90-100 °C"Green" solvent, can promote reaction through H-bonding.[5]Very high boiling point, difficult work-up.Variable, potentially high

Note: Yields are estimates and highly dependent on the specific substrate, purity of reagents, and precision of the experimental execution.

References

  • Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Sigma-Aldrich. (n.d.). Ethyl formimidate hydrochloride.
  • ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis.
  • Guidechem. (n.d.). ETHYL FORMIMIDATE HYDROCHLORIDE.
  • Der Pharma Chemica. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.
  • Google Patents. (n.d.). Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.
  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis.
  • International Journal of ChemTech Research. (2026). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
  • Journal of Chemical and Pharmaceutical Research. (2016). A review: Imidazole synthesis and its biological activities.
  • Bar-Ilan University Research Authority. (2010). Synthesis of imidazoles and oxazoles by the Bredereck reaction.
  • ResearchGate. (2021). Reaction strategies for synthesis of imidazole derivatives: a review.
  • PrepChem.com. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.
  • ChemShuttle. (n.d.). ethyl 5-phenyl-1H-imidazole-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl formimidate.

Sources

Purification challenges of ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Core Directive & Executive Summary

The Challenge: Purifying ethyl 5-phenyl-1H-imidazole-2-carboxylate presents a unique intersection of challenges due to its amphoteric nature, rapid annular tautomerism, and the lability of the ethyl ester moiety.[1][2] Unlike standard organic intermediates, this compound behaves as both a weak base (imidazole nitrogen) and a potential H-bond donor, leading to severe peak tailing on silica and "oiling out" during crystallization.[1][2]

The Solution: This guide moves beyond generic protocols to address the specific physicochemical behavior of the 2-carboxylate imidazole scaffold. We utilize a "Self-Validating" workflow: every purification step includes a checkpoint to confirm structural integrity before proceeding.[1][3]

Critical Troubleshooting Guide (Q&A)

Category A: Chromatography & Separation Issues

Q1: I am observing severe tailing and broad peaks on my silica gel column (Flash/TLC). How do I fix this? Diagnosis: The imidazole ring contains a basic nitrogen (N3) that interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2][4] This acts as a secondary retention mechanism, causing peak broadening and tailing.[2] Corrective Action:

  • Mobile Phase Modifier: You must neutralize the silica surface.[1][3] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[1][3]

    • Protocol: Pre-rinse the column with 3 column volumes (CV) of the modifier-containing eluent before loading the sample.[1][2]

  • Alternative Stationary Phase: If tailing persists, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, preventing the acid-base interaction.[1][2]

Q2: I see two spots on TLC or split peaks on HPLC that merge upon heating. Is this a mixture of regioisomers? Diagnosis: Likely not. You are observing annular tautomerism . In 1H-imidazoles, the proton rapidly migrates between N1 and N3.[1][2] Consequently, the 4-phenyl and 5-phenyl forms are chemically equivalent in solution (4(5)-phenyl).[1][3][2] Technical Insight:

  • Do not attempt to separate these. They are in dynamic equilibrium.[1][3]

  • Validation: Run NMR at an elevated temperature (e.g., 50°C). If the signals coalesce into sharp peaks, it is tautomerism, not a static impurity.[2]

Category B: Crystallization & Phase Behavior[1][2][3][5]

Q3: My product "oils out" instead of crystallizing. How do I induce nucleation? Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1][2] This is common with phenyl-substituted imidazoles due to high lattice energy vs. entropy of mixing.[1][3] Corrective Action:

  • The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of hot Ethanol (good solvent).[1] Add water (anti-solvent) dropwise only until a persistent turbidity appears.[3]

  • Thermal Cycling: Reheat the turbid solution until clear, then turn off the heat and let the flask cool in the oil bath (slow cooling).

  • Seeding: If available, add a seed crystal at roughly 5-10°C below the expected melting point.

Category C: Chemical Stability

Q4: My yield is low, and I see a new polar spot near the baseline. What happened? Diagnosis: You likely hydrolyzed the ethyl ester.[1] The electron-withdrawing effect of the imidazole ring at the 2-position makes the ester carbonyl highly electrophilic and susceptible to hydrolysis, especially under basic aqueous workups.[1][2] Corrective Action:

  • Avoid Strong Bases: Do not use NaOH or KOH for neutralization.[1][3] Use Saturated Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) .[1][3]

  • Minimize Contact Time: Perform extractions quickly and keep temperatures below 20°C during aqueous washes.

Experimental Protocols

Protocol A: "Buffered" Flash Chromatography

Best for removing non-polar impurities (e.g., unreacted phenylglyoxal).[1][2]

  • Column Prep: Slurry pack silica gel (60 Å) using Hexanes containing 1% Et3N .

  • Gradient: 0%

    
     40% Ethyl Acetate in Hexanes (with constant 1% Et3N).
    
  • Loading: Dry load the crude material adsorbed onto Celite or Silica (1:2 ratio).[1][3] Do not liquid load in DCM, as this promotes streaming.

  • Elution: Collect fractions. The product typically elutes after the non-polar impurities but before any hydrolyzed acid byproducts.[1][2]

Protocol B: Acid-Base Impurity Rejection (Self-Validating)

Best for removing non-basic impurities (e.g., neutral aromatics).[1][3][2]

  • Dissolution: Dissolve crude (10 g) in Ethyl Acetate (100 mL).

  • Extraction (Acid Phase): Extract with 1.0 M HCl (3 x 30 mL).

    • Checkpoint: The product is now in the Aqueous Layer (protonated imidazolium salt).[2] The organic layer contains non-basic impurities.

  • Neutralization: Cool the combined aqueous extracts to 0-5°C.

  • Precipitation: Slowly add Sat. NaHCO₃ until pH reaches ~8.5.[1][3]

    • Observation: The product should precipitate as a white/off-white solid.[1][3]

  • Recovery: Filter the solid.[1][3] If no solid forms (oiling), extract back into DCM (3 x 50 mL), dry over Na₂SO₄, and evaporate.

Quantitative Data Summary

ParameterValue / CharacteristicNotes
Molecular Formula C₁₂H₁₂N₂O₂MW: 216.24 g/mol
Melting Point ~174 - 183°CPolymorph dependent; sharp melting indicates purity.[1][3][5]
pKa (Conj. Acid) ~6.0 - 7.0Imidazole N is less basic due to the electron-withdrawing ester.[1][3]
Solubility DMSO, MeOH, EtOH, DCMPoor in Water, Hexanes.[1][2]
TLC Rf 0.3 - 0.4(50% EtOAc/Hexanes on Silica)

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude ethyl 5-phenyl-1H-imidazole-2-carboxylate, highlighting the critical "Acid/Base" checkpoint.

PurificationWorkflow Crude Crude Mixture (Product + Amidine + Ketone) SolubilityCheck Solubility Check: Dissolve in EtOAc Crude->SolubilityCheck AcidWash Acid Wash (1M HCl) Partition SolubilityCheck->AcidWash OrgLayer Organic Layer: Contains Neutral Impurities (Discard) AcidWash->OrgLayer Non-Basics AqLayer Aqueous Layer: Contains Product (Imidazolium) AcidWash->AqLayer Product (H+) BaseNeutral Neutralize (NaHCO3) pH ~8.5 @ 0°C AqLayer->BaseNeutral Precipitate Does Solid Form? BaseNeutral->Precipitate Filter Vacuum Filtration (Wash w/ cold water) Precipitate->Filter Yes (Solid) Extract Back-Extract into DCM (Dry & Evaporate) Precipitate->Extract No (Oil) Recryst Final Polish: Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst

Caption: Figure 1.[1][3] Acid-Base Workup Decision Tree. Note the critical temperature control at the neutralization step to prevent ester hydrolysis.

References

  • Thermo Fisher Scientific. Ethyl imidazole-2-carboxylate, 97% Specification Sheet. Retrieved from .[3][2][6]

  • BenchChem Technical Support. Purification of Imidazole Derivatives: Troubleshooting Guide. Retrieved from .[1][3][2]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Org. Synth. 2003 , 80, 200.[1][2] Retrieved from .[1][3][2]

  • PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate Compound Summary. Retrieved from .[1][3][2]

  • ChemicalBook. Synthesis and Purification of Ethyl Imidazole-2-Carboxylate. Retrieved from .[1][3][2]

Sources

Technical Support Center: Solubilization & Handling of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

[1]

Senior Application Scientist Note: Ethyl 5-phenyl-1H-imidazole-2-carboxylate presents a classic "solubility paradox" common in heterocyclic drug discovery. While the imidazole core suggests polarity, the 5-phenyl ring and the ethyl ester moiety significantly increase lipophilicity and crystal lattice energy via


1

Physicochemical Profile & Solubility Logic

Before attempting solubilization, understand the molecular behavior governing the process.[1]

PropertyValue / CharacteristicImplications for Solubilization
Molecular Weight 216.24 g/mol Small molecule; kinetics of dissolution should be fast if the solvent is correct.[1]
LogP (Predicted) ~2.2 - 2.5Moderately lipophilic.[1] Poor water solubility is expected at neutral pH.[1]
H-Bond Donors 1 (Imidazole -NH)Capable of H-bonding; however, strong intermolecular H-bonds in the solid state resist dissolution.[1]
pKa (Imidazole N) ~5.5 - 6.5 (Predicted)The electron-withdrawing ester at C2 lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7).[1]
Stability Ester linkageCritical: Avoid strong acids/bases and prolonged heating in aqueous media to prevent hydrolysis to the carboxylic acid.[1]

Troubleshooting Guide (Q&A)

Q1: I am seeing a fine precipitate immediately upon adding my DMSO stock to the cell culture media. What is happening?

Diagnosis: This is "Solvent Shock" (rapid reprecipitation).[1] The Mechanism: DMSO is highly miscible with water, but your compound is hydrophobic.[1] When the DMSO stock hits the aqueous media, the DMSO diffuses away into the water faster than the compound can equilibrate, leaving the compound "stranded" in a high-dielectric environment where it is insoluble.[1] The phenyl ring's planarity encourages rapid crystallization.[1]

The Fix:

  • Vortex the media during the addition, not after.

  • Step-down dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate dilution (e.g., 1:10 in PBS/DMSO) before the final spike.[1]

  • Limit Final Concentration: Ensure your final concentration is below the thermodynamic solubility limit (likely <100 µM in aqueous buffer).

Q2: Can I use acidic water to dissolve it? Imidazoles are bases, right?

Diagnosis: Theoretical risk of hydrolysis.[1] The Mechanism: While protonating the imidazole nitrogen (N3) will form a cationic species and drastically improve water solubility, the neighboring ethyl ester at C2 is susceptible to acid-catalyzed hydrolysis.[1] Recommendation:

  • Safe Zone: Mild acidification (pH 4.5–5.[1]5) using Acetate buffer may improve solubility for short-term experiments.[1]

  • Danger Zone: Avoid strong mineral acids (HCl) or pH < 3, which will cleave the ester, yielding the 5-phenyl-imidazole-2-carboxylic acid (a different active species).[1]

Q3: Why is my ethanolic solution turning cloudy over time?

Diagnosis: Hygroscopic solvent contamination. The Mechanism: Ethanol is hygroscopic.[1] If your flask is not sealed, it absorbs atmospheric moisture.[1] As the water content increases, the solubility of the lipophilic ethyl 5-phenyl-1H-imidazole-2-carboxylate decreases, leading to slow crystallization.[1] The Fix: Use anhydrous ethanol and store stock solutions in aliquots at -20°C, sealed with Parafilm.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (Standard)

Best for: In vitro screening, chemical synthesis intermediates.[1]

  • Weighing: Accurately weigh 10 mg of the compound.

  • Solvent Choice: Add 1 mL of DMSO (Dimethyl sulfoxide) , Anhydrous grade (≥99.9%).[1]

    • Why DMSO? It disrupts the

      
      -
      
      
      stacking of the phenyl rings more effectively than alcohols.[1]
  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be completely clear. Any turbidity indicates incomplete solubilization.[1]

  • Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C. Stable for 3-6 months.

Protocol B: Aqueous Formulation for Animal Studies (Co-solvent System)

Best for: IP or IV administration where 100% DMSO is toxic.[1]

Target Concentration: 1 mg/mL Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline[1]

  • Dissolve: Dissolve the compound in 100% DMSO (5% of final volume).

  • Stabilize: Add PEG-400 (40% of final volume) to the DMSO solution and vortex.

    • Mechanism:[1][2] PEG-400 acts as a surfactant/dispersant, coating the lipophilic molecules to prevent aggregation.[1]

  • Dilute: Slowly add warm (37°C) sterile saline (55% of final volume) dropwise while vortexing.

    • Critical: Adding saline too fast will cause the compound to crash out.[1]

  • Filter: Pass through a 0.22 µm PES or PTFE syringe filter.[1]

    • Note: Nylon filters may bind the phenyl ring; avoid them.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your end-use application.

SolubilizationWorkflowStartStart: Ethyl 5-phenyl-1H-imidazole-2-carboxylateAppCheckWhat is the Application?Start->AppCheckStockSolStock Solution PreparationAppCheck->StockSolStorage/ChemistryBioAssayCell/Enzymatic AssayAppCheck->BioAssayIn VitroInVivoIn Vivo (Animal) StudyAppCheck->InVivoIn VivoDMSOUse 100% DMSO(Anhydrous)StockSol->DMSOPreferredEthanolUse 100% Ethanol(Anhydrous)StockSol->EthanolAlternativeDilutionDilution StrategyBioAssay->DilutionFormulationVehicle: 5% DMSO + 40% PEG-400 + SalineInVivo->FormulationDirectSpikeDirect Spike (<0.5% v/v)Risk: PrecipitationDilution->DirectSpikeHigh Solubility LimitIntermedIntermediate Dilution(1:10 in Media)Dilution->IntermedStandard Protocol

Caption: Decision tree for solvent selection based on experimental application, highlighting the critical intermediate dilution step for bioassays.

References

  • PubChem . (n.d.).[1] Compound Summary: Ethyl 2-phenyl-1H-imidazole-5-carboxylate (Isomer/Related Structure).[1] National Library of Medicine.[1] Retrieved February 20, 2026, from [Link][1]

Minimizing side reactions in imidazole-2-carboxylate formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole-2-Carboxylate Synthesis

Welcome to the technical support center for the synthesis of imidazole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Imidazole-2-carboxylates are pivotal building blocks in medicinal chemistry, serving as precursors to a wide array of therapeutic agents.[1] However, their synthesis is often plagued by competing side reactions that can significantly reduce yields and complicate purification.

This resource provides in-depth troubleshooting guides in a direct question-and-answer format, addressing specific experimental challenges. We will delve into the mechanistic rationale behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of imidazole-2-carboxylates. Each question is followed by a detailed explanation of the underlying causes and a series of actionable steps to mitigate the issue.

Q1: My yield is low, and I'm isolating a mixture of regioisomers (e.g., 2-carboxylate and 4/5-carboxylate). How can I improve selectivity for the C2 position?

Root Cause Analysis: The formation of regioisomers is a common problem, particularly in methods involving the direct carboxylation of an N-substituted imidazole with reagents like dimethyl carbonate (DMC). The kinetic and thermodynamic stability of the intermediates plays a crucial role. At higher temperatures, the reaction can favor the thermodynamically more stable 4- or 5-carboxylate isomer, while lower temperatures often favor the kinetically preferred 2-carboxylate.[2]

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical parameter. For the carboxylation of N-alkylimidazoles with DMC, maintain the reaction temperature below 95°C to ensure the 2-carboxylate is the predominant product (>95%). Temperatures exceeding 120°C can lead to the 4-carboxylate becoming the major product (>90%).[2]

  • Choice of Base and Solvent (for lithiation routes): When using a deprotonation-carboxylation strategy (e.g., n-BuLi followed by CO₂ or a chloroformate), the choice of solvent can influence the stability and reactivity of the 2-lithioimidazole intermediate. Anhydrous, non-polar solvents like THF or diethyl ether are standard. Ensure the base is strong enough for complete deprotonation at C2 without attacking other positions.

  • Utilize Directing Groups: The use of a removable protecting group on one of the nitrogen atoms, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can effectively direct metallation and subsequent functionalization to specific positions on the imidazole ring.[3]

Q2: My product is decarboxylating, either during the reaction or the workup. How can I prevent this?

Root Cause Analysis: Imidazole-2-carboxylic acids and, to a lesser extent, their esters are susceptible to decarboxylation, a process where the carboxyl group is lost as CO₂. This is often accelerated by heat and acidic or strongly basic conditions.[4][5] The electron-rich nature of the imidazole ring can stabilize the C2-anion formed upon CO₂ loss.

Troubleshooting Steps:

  • Maintain Low Temperatures: Avoid excessive heating during both the reaction and the subsequent workup. When synthesizing the carboxylic acid (e.g., by oxidizing imidazole-2-carboxaldehyde), conduct the reaction at room temperature and remove solvents under reduced pressure without heating.[4]

  • Control pH During Workup: If an aqueous workup is necessary, maintain a neutral or slightly basic pH to prevent acid-catalyzed decarboxylation. When isolating the carboxylic acid, carefully adjust the pH to its isoelectric point to induce precipitation without prolonged exposure to strong acid.

  • Use Milder Reagents: If synthesizing the acid, consider using mild oxidizing agents like 30% H₂O₂ in water at room temperature, which has been shown to be effective while minimizing decarboxylation.[4] For ester formation, direct methods that avoid the isolation of the potentially unstable carboxylic acid intermediate are preferable.

Q3: I am observing significant N-acylation instead of the desired C2-carboxylation when using chloroformates. What should I change?

Root Cause Analysis: The nitrogen atoms of the imidazole ring are nucleophilic and can compete with the desired C2 position for the electrophilic chloroformate. When the imidazole is deprotonated, the resulting anion has negative charge density on both nitrogen atoms, making N-alkylation or N-acylation a common side reaction.[6] Direct reaction without prior C2-metallation often leads to N-acylation products.

Troubleshooting Steps:

  • Two-Step Deprotonation/Carboxylation: The most reliable method to ensure C2-carboxylation is to first selectively deprotonate the C2 position with a strong base (e.g., n-BuLi) at low temperature (-78 °C) to form the 2-lithioimidazole intermediate. Then, quench this nucleophilic species with the desired chloroformate. This ensures the electrophile attacks the carbon anion.[7]

  • Optimize Base and Stoichiometry: In methods that use a weaker base like triethylamine, the equilibrium between the neutral imidazole and its conjugate base can allow for competing N-acylation. Ensure precise stoichiometry and consider the order of addition. A patented method suggests adding a mixture of the imidazole and triethylamine to the chloroformate in acetonitrile at low temperature (-45°C to 10°C) to achieve high yields of the C2-ester.[8]

  • Protect the N-H Group: For NH-imidazoles, protecting the nitrogen with a suitable group before attempting C2-functionalization is often necessary to prevent a mixture of N-acylated and C2-acylated products.

Q4: My target ester is hydrolyzing back to the carboxylic acid during purification. What are the best practices for workup and isolation?

Root Cause Analysis: Imidazole can act as a general base catalyst, promoting the hydrolysis of esters, particularly under aqueous or non-anhydrous conditions.[9] The ester linkage of an imidazole-2-carboxylate can be sensitive to both acidic and basic aqueous workups.

Troubleshooting Steps:

  • Anhydrous Workup: Whenever possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel to remove salts and then concentrating the filtrate.

  • Minimize Contact with Water: If an aqueous wash is unavoidable, use deionized water or brine quickly and ensure the organic layer is thoroughly dried with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before solvent removal.

  • Avoid Acidic/Basic Washes: Test the stability of your product to acidic and basic conditions on a small scale before applying it to the entire batch.[10] If a wash is needed to remove basic reagents like triethylamine, consider using a saturated solution of a mild salt like ammonium chloride instead of strong acids.

  • Purification Method: For purification, column chromatography on silica gel is standard. Ensure the solvents are dry. If the product is sufficiently volatile and thermally stable, distillation under high vacuum can be an alternative to chromatography.

Process Optimization & Workflow Diagrams

Visualizing the troubleshooting process can help streamline decision-making in the lab. The following diagram outlines a logical workflow for addressing common issues in imidazole-2-carboxylate synthesis.

TroubleshootingWorkflow start Reaction Complete (Analyze by TLC/LC-MS) q1 Is Desired Product Present? start->q1 q2 Is Yield Low? q1->q2 Yes sol1 Check Reagent Quality Verify Reaction Conditions (Temp, Time, Atmosphere) q1->sol1 No q3 Side Products Observed? q2->q3 Yes end_ok Process Optimized Proceed to Scale-Up q2->end_ok No sub_q3_1 Regioisomers (e.g., 4-COOR)? q3->sub_q3_1 Yes sol2 Optimize Purification Check for Product Loss during Workup q3->sol2 No sub_q3_2 Decarboxylation Product? sub_q3_1->sub_q3_2 No sol3_1 Decrease Temperature (<95°C for DMC method) Use Directing Groups sub_q3_1->sol3_1 Yes sub_q3_3 N-Acylation Product? sub_q3_2->sub_q3_3 No sol3_2 Reduce Temperature Control pH during Workup Use Milder Reagents sub_q3_2->sol3_2 Yes sub_q3_4 Hydrolysis Product? sub_q3_3->sub_q3_4 No sol3_3 Use C2-Metallation Route Optimize Base/Solvent Protect N-H Group sub_q3_3->sol3_3 Yes sol3_4 Use Anhydrous Workup Avoid Strong Acid/Base Dry Solvents Thoroughly sub_q3_4->sol3_4 Yes end_re Re-evaluate Synthetic Route or Reagents sub_q3_4->end_re No sol1->end_re sol3_1->end_ok sol3_2->end_ok sol3_3->end_ok sol3_4->end_ok

Caption: Troubleshooting workflow for imidazole-2-carboxylate synthesis.

The following diagram illustrates the desired reaction pathway for C2-carboxylation versus common competing side reactions.

ReactionPathways sub N-Substituted Imidazole reagent + Carboxylating Agent (e.g., ClCOOEt, DMC) desired Desired Product: Imidazole-2-carboxylate reagent->desired Correct Conditions (Low Temp, C2-Activation) side1 Side Product: N-Acyl Imidazolium Salt reagent->side1 N-Acylation (No C2-Activation) side2 Side Product: Imidazole-4(5)-carboxylate reagent->side2 Isomerization (High Temp) side3 Side Product: Decarboxylated Imidazole desired->side3 Degradation (Heat, Acid/Base)

Caption: Desired vs. side reaction pathways in imidazole carboxylation.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to prepare imidazole-2-carboxylates? A: Several primary strategies exist:

  • Direct Carboxylation of N-Alkylimidazoles: This method uses reagents like dimethyl carbonate (DMC) to carboxylate N-substituted imidazoles. It requires careful temperature control to ensure C2 selectivity.[2]

  • Deprotonation followed by Carboxylation: This involves treating an N-protected imidazole with a strong base like n-BuLi to form a C2-lithiated species, which is then quenched with an electrophile like CO₂ or a chloroformate.[7]

  • Oxidation of Imidazole-2-carboxaldehyde: The aldehyde can be oxidized to the corresponding carboxylic acid using mild oxidizing agents.[4]

  • Cyclization Reactions: Building the imidazole ring from acyclic precursors that already contain the carboxylate moiety is another approach.[11]

Q: How does the N-substituent affect the reaction? A: The electronic and steric properties of the N-substituent are crucial. Electron-withdrawing groups can decrease the nucleophilicity of the ring, making C2 deprotonation more difficult. Bulky N-substituents can sterically hinder the approach of reagents to the C2 position but can also disfavor N-acylation. For methods involving lithiation, certain N-substituents (like SEM) can act as directing groups.[3]

Q: Are there any metal-free methods available? A: Yes. The oxidation of imidazole-2-carboxaldehyde with reagents like hydrogen peroxide is a metal-free method to obtain the carboxylic acid.[4] Additionally, direct carboxylation using dimethyl carbonate (DMC) does not require a metal catalyst, though it relies on thermal activation.[2]

Comparative Data on Synthetic Methods

The choice of synthetic method can dramatically impact yield and purity. The following table summarizes key parameters for two common approaches.

MethodKey ReagentsTypical Temp.Primary Side Reaction(s)Selectivity ControlReference
Direct Carboxylation N-Alkylimidazole, Dimethyl Carbonate (DMC)90-95 °CRegioisomerization (4-carboxylate)Strict temperature control is critical.[2]
Lithiation-Carboxylation N-Protected Imidazole, n-BuLi, Chloroformate-78 °CIncomplete lithiation, N-acylationStepwise addition, low temperature.[7]
Chloroformate/Base Imidazole, Triethylamine, Chloroformate-45 to 10 °CN-acylationLow temperature, order of addition.[8]
Oxidation Imidazole-2-carboxaldehyde, H₂O₂Room Temp.DecarboxylationAvoid heat during reaction and workup.[4]

Key Experimental Protocol: Selective Synthesis of Ethyl 1-methylimidazole-2-carboxylate

This protocol is adapted from a patented procedure designed to minimize side reactions by controlling the addition and temperature.[8]

Materials:

  • 1-methyl-1H-imidazole

  • Ethyl chloroformate

  • Triethylamine (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add ethyl chloroformate (1.0 eq) and anhydrous acetonitrile. Cool the mixture to between -45°C and -10°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Preparation: In a separate flask, prepare a solution of 1-methyl-1H-imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.

  • Controlled Addition: Add the imidazole/triethylamine solution dropwise to the cooled chloroformate solution via the dropping funnel over 30-60 minutes. It is critical to maintain the internal reaction temperature within the -45°C to -10°C range throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching and Workup: Once the reaction is complete, add ethanol and water to the reaction mixture to dissolve the triethylamine hydrochloride salt precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 1-methylimidazole-2-carboxylate.

References

  • Academia.edu. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2-carboxaldehyde and observed m/z 68 and 96 fragment ion. Retrieved from [Link]

  • Grice, K. A., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(41), 12590-12591. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Osaka University Knowledge Archive. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Carboxylate Cluster. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • Chuprakov, S., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(35), 13861-13876. [Link]

  • J-STAGE. (n.d.). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Retrieved from [Link]

  • Penn State Research Database. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Retrieved from [Link]

  • PMC. (n.d.). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4640-4643. [Link]

  • Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Journal of Heterocyclic Chemistry. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(10), 2659-2686. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]

  • PubMed. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]

  • JoVE. (n.d.). Phase I Reactions: Hydrolytic Reactions. Retrieved from [Link]

  • Academia.edu. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

  • Der Pharma Chemica. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. [Link]

  • PubMed. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168. [Link]

  • Reddit. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1613-1619. [Link]

  • ResearchGate. (n.d.). Imidazole Catalysis. Retrieved from [Link]

Sources

Troubleshooting crystallization of ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the crystallization and purification of Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS: 130493-12-8).

This document is structured for researchers requiring immediate, high-level troubleshooting. It synthesizes physicochemical principles with practical, field-proven methodologies.

Physicochemical Profile & Crystallization Dynamics[1][2]

Before troubleshooting, understand the molecule's behavior.[1] This compound features an imidazole core substituted with a phenyl group and an ester moiety.

  • Tautomerism: The 1H-imidazole motif allows for tautomeric shifts (1,5-substitution vs. 1,4-substitution). In solution, these equilibrate, but the crystal lattice will select a specific tautomer stabilized by intermolecular hydrogen bonding (N-H

    
     N and N-H 
    
    
    
    O=C).
  • Basicity: While imidazoles are typically basic (pKa ~7), the electron-withdrawing ester at the C2 position significantly reduces the basicity of the N3 nitrogen. Consequently, salt formation requires stronger acids, increasing the risk of ester hydrolysis.

  • Crystallization Challenge: The molecule is prone to "oiling out" (Liquid-Liquid Phase Separation) due to the competing polarity of the lipophilic phenyl ring and the polar imidazole-ester core.

Diagnostic Assessment: The "Why is it failing?" Phase

Do not attempt random solvent mixtures. Perform this diagnostic check first.

Step 1: Purity Threshold Check

Crystallization amplifies order; it does not create it from chaos. If your crude purity (HPLC/NMR) is < 85% , crystallization will likely fail or result in oiling.

  • Action: If < 85%, perform a silica plug filtration (eluent: DCM/MeOH 95:5) to remove tarry baselines before attempting crystallization.

Step 2: Solvent Class Screening

Test solubility in 100 mg aliquots.

Solvent ClassRepresentativeBehavior (Target)Status
Protic Ethanol (EtOH)Soluble Hot / Insoluble ColdPrimary Candidate
Polar Aprotic Ethyl Acetate (EtOAc)Soluble WarmGood Solvent
Non-Polar Heptane / HexaneInsolubleAnti-Solvent
Ethers Diisopropyl Ether (IPE)Low SolubilityAnti-Solvent
Chlorinated DCMToo SolubleAvoid (unless evaporation)

Troubleshooting Guides (FAQ)

Issue 1: "My product is oiling out (forming a separate liquid layer) instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The solution temperature is above the metastable limit where oiling occurs before nucleation. Mechanism: High impurity levels or cooling too rapidly into the "oiling zone" (spinodal decomposition).

Corrective Protocol:

  • Re-heat: Dissolve the oil back into the solution by heating to reflux.

  • Solvent Adjustment: Add 10-20% more of the good solvent (e.g., Ethanol). This lowers the saturation slightly, bypassing the oiling boundary.

  • Seeding (Critical): Cool the clear solution slowly to just above the cloud point. Add a tiny crystal of pure product (seed).

  • Isothermal Hold: Hold the temperature constant for 1 hour after seeding. Do not cool further until crystal growth is visible.

Issue 2: "The solid is precipitating, but it's amorphous or sticky."

Diagnosis: Nucleation rate > Crystal growth rate. The system is crashing out too fast (uncontrolled precipitation). Corrective Protocol:

  • Change System: Switch from a single solvent (cooling) to a binary system (diffusion or slow addition).

  • Recommended System: Ethyl Acetate / Heptane .

    • Dissolve in minimum hot EtOAc.

    • Add hot Heptane dropwise until persistent cloudiness.

    • Add 2 drops of EtOAc to clear.

    • Cool at a rate of 10°C/hour.

Issue 3: "The crystals are yellow/orange, but the compound should be white."

Diagnosis: Occlusion of colored oligomers or oxidation byproducts. Imidazoles can trap colored impurities in the lattice channels. Corrective Protocol:

  • Charcoal Treatment:

    • Dissolve crude in hot Ethanol.

    • Add Activated Carbon (5 wt%).

    • Stir at reflux for 15 mins.

    • Filter hot through Celite.

  • Acid-Base Wash (Use Caution):

    • Note: Only use cold, dilute acid to prevent ester hydrolysis.

    • Wash the organic layer (containing product) with cold 0.1 M HCl, then immediately neutralize with NaHCO3. This removes highly basic tarry impurities.

Advanced Protocols & Visualizations

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for scale-up (>5g) and removal of polar impurities.

  • Dissolution: Place crude solid in a flask with a magnetic stir bar. Add Ethanol (5 mL/g). Heat to reflux (80°C).

  • Saturation: If not dissolved, add Ethanol in 1 mL portions until clear.

  • Anti-Solvent: Remove from heat. While still hot, add Water dropwise until a faint turbidity persists.

  • Clarification: Add 1-2 mL of hot Ethanol to restore clarity.

  • Nucleation: Allow to cool to room temperature (RT) undisturbed.

    • Tip: Wrap flask in aluminum foil to slow cooling.

  • Harvest: Chill in ice bath (0-5°C) for 2 hours. Filter and wash with cold Ethanol/Water (1:1).

Protocol B: Anti-Solvent Diffusion (Small Scale <500mg)

Best for obtaining X-ray quality crystals.

  • Dissolve compound in minimum DCM or THF in a small vial.

  • Place this vial inside a larger jar containing Pentane or Diisopropyl Ether .

  • Cap the large jar tightly.

  • Allow vapor diffusion for 24-48 hours.

Troubleshooting Logic Map

CrystallizationLogic Start Start: Crude Solid CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity PurityLow Purity < 85% CheckPurity->PurityLow Dirty SolventSelect Select Solvent System (EtOH or EtOAc/Heptane) CheckPurity->SolventSelect Clean (>85%) SilicaPlug Perform Silica Plug (DCM/MeOH) PurityLow->SilicaPlug SilicaPlug->SolventSelect Dissolve Dissolve at Reflux SolventSelect->Dissolve Outcome Observe Cooling Dissolve->Outcome Oiling Issue: Oiling Out Outcome->Oiling Two Liquids NoPrecip Issue: No Precipitate Outcome->NoPrecip Clear Soln Colored Issue: Colored Crystals Outcome->Colored Yellow/Brown Success Success: White Crystalline Solid Outcome->Success Crystals Form FixOiling 1. Reheat 2. Add 10% Good Solvent 3. Seed at Cloud Point Oiling->FixOiling FixOiling->Outcome FixNoPrecip 1. Evaporate 20% Vol 2. Add Anti-Solvent 3. Scratch Glass NoPrecip->FixNoPrecip FixNoPrecip->Outcome FixColor Activated Charcoal Filtration (Hot) Colored->FixColor FixColor->Dissolve

Caption: Decision tree for troubleshooting crystallization failures of imidazole esters.

References

  • BenchChem Technical Support. Purification of Imidazole Derivatives: Troubleshooting Oiling Out and Solvent Selection. BenchChem. Link

  • Organic Syntheses. Imidazole-2-carboxaldehyde and Derivatives (Analogous Chemistry). Org.[2][3][4][5][6] Synth. 1988 , 66, 214. Link

  • ChemicalBook. Ethyl Imidazole-2-carboxylate Synthesis and Properties. ChemicalBook Database. Link

  • PrepChem. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (Analogous Crystallization). PrepChem. Link

  • Fisher Scientific. Ethyl imidazole-4-carboxylate Safety and Solubility Data. Thermo Fisher Scientific.[2] Link

Sources

Technical Support Center: Extraction Optimization for Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for ethyl 5-phenyl-1H-imidazole-2-carboxylate extraction Document ID: TS-IMDZ-005 Version: 2.1 Status: Active[1][2]

Executive Summary & Chemical Profile[1][2][3][4][5]

The Core Challenge: Extracting ethyl 5-phenyl-1H-imidazole-2-carboxylate is not a standard organic extraction due to its amphoteric nature .[1][2] Unlike simple neutrals, this molecule possesses both a basic nitrogen (N3) and an acidic proton (N1-H), alongside a hydrolysis-sensitive ethyl ester.[1][2]

The "Sweet Spot" Theory: Success depends entirely on maintaining the molecule in its neutral (uncharged) state .

  • pH < 4.0: The basic nitrogen protonates (

    
    ).[2] The molecule becomes a water-soluble cation.
    
  • pH > 10.0: The acidic nitrogen deprotonates (

    
    ).[1] The molecule becomes a water-soluble anion.[1]
    
  • pH > 12.0: High risk of irreversible ester hydrolysis (saponification) to the carboxylic acid.[2]

Target Window: The optimal extraction pH is 7.0 – 8.5 .[2]

Theoretical Framework (Speciation)

Understanding the speciation (charge state) is critical for troubleshooting yield issues.[2]

Figure 1: Speciation & Solubility Logic

This diagram illustrates the relationship between pH, charge state, and solvent affinity.[2]

Speciation cluster_acid Acidic Conditions (pH < 4) cluster_neutral Target Window (pH 7.0 - 8.5) cluster_base Basic Conditions (pH > 10) Cation Cationic Species [MH]+ Water1 High Water Solubility (Low Organic Yield) Cation->Water1 Neutral Neutral Species [M]0 Cation->Neutral Deprotonation (Add Base) Organic High Organic Solubility (Max Extraction Yield) Neutral->Organic Anion Anionic Species [M]- Neutral->Anion Deprotonation (Add Strong Base) Hydrolysis CRITICAL RISK: Ester Hydrolysis Anion->Hydrolysis

Caption: Speciation diagram showing the transition from water-soluble cation to lipophilic neutral species, and finally to unstable anion/hydrolysis products.

Optimized Extraction Protocol

Objective: Isolate the target molecule from an aqueous reaction mixture or crude suspension.

Reagents Required:
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Note: EtOAc is preferred for environmental safety, but DCM solubilizes imidazoles slightly better.[1][2]

  • pH Adjuster: Saturated Sodium Bicarbonate (

    
    ) or 1M Ammonium Hydroxide (
    
    
    
    ).[1][2] Do NOT use NaOH.
  • Wash Solution: Saturated Brine (

    
    ).[1][2]
    
Step-by-Step Workflow
  • Quench & Dilution:

    • If the reaction mixture is acidic (e.g., post-cyclization with acid), dilute with ice-water (1:1 v/v).[2]

    • Why: Reduces the heat of neutralization in the next step.

  • pH Adjustment (The Critical Step):

    • Slowly add Saturated

      
       with vigorous stirring.
      
    • Monitor pH using a calibrated probe (paper is often inaccurate for intermediates).[2]

    • Target: Adjust to pH 7.5 .

    • Warning: If you overshoot to pH 12, back-titrate immediately with dilute acetic acid to prevent ester cleavage.[1][2]

  • Extraction:

    • Add EtOAc (1:1 ratio with aqueous phase).[1][2] Shake vigorously for 2 minutes.

    • Allow layers to separate.[1][2] The product moves to the top (organic) layer.

    • Repeat extraction 2x more.

  • Washing:

    • Combine organic layers.[1][2][3]

    • Wash once with Brine.[1][2]

    • Why: Removes trapped water and residual inorganic salts.[1][2]

  • Drying & Concentration:

    • Dry over Anhydrous

      
      .[1][2][3]
      
    • Filter and concentrate in vacuo at <40°C.

Troubleshooting Guide (FAQ)

Q1: I have low recovery yield (<40%). Where is my product?

Diagnosis: It is likely trapped in the aqueous layer due to incorrect pH.[2]

  • Check pH of Aqueous Waste: If pH is < 5, your product is protonated (cationic).[2] If pH is > 10, it may be anionic.[1][2]

  • Solution: Take the aqueous waste layer, re-adjust pH strictly to 7.5, and re-extract with fresh DCM.[2]

Q2: I see a persistent emulsion between layers.

Diagnosis: Imidazoles often stabilize emulsions near their isoelectric point, especially if polymeric impurities are present.[1][2]

  • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion.[2]

  • Chemical Fix: Add a small amount of brine to the mixture to increase the ionic strength of the aqueous layer, forcing separation ("salting out").[2]

Q3: My product turned into a carboxylic acid (Mass Spec shows [M-28]).

Diagnosis: You suffered Ester Hydrolysis.[1][2]

  • Root Cause: The pH was likely raised too high (>11) or the workup was too hot.

  • Prevention: Never use 1M NaOH or KOH for neutralization.[1][2] Use Bicarbonate or Carbonate.[1][2] Keep workup temperature < 25°C.

Q4: The product is oiling out instead of crystallizing.

Diagnosis: Common for phenyl-imidazoles containing residual solvent.[1][2]

  • Solution: Triturate the oil with cold diethyl ether or hexanes.[2] If that fails, dissolve in minimal DCM and precipitate by slowly adding hexanes.

Comparative Data: Solvent & pH Efficacy[6]

ParameterCondition A (Acidic)Condition B (Optimized)Condition C (Basic)
pH Value 2.0 (HCl)7.5 (NaHCO3) 13.0 (NaOH)
Dominant Species Cation

Neutral

Anion

/ Hydrolyzed
Solubility (Water) HighVery Low High
Solubility (EtOAc) NegligibleHigh Low
Est.[1][2] Recovery < 5%> 85% < 10% (Decomposed)

Process Visualization

Figure 2: The "Golden Path" Workflow

Visualizing the decision logic for the extraction process.

Workflow Start Crude Reaction Mixture CheckPH Check Initial pH Start->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic If Acidic Basic Basic (pH > 9) CheckPH->Basic If Basic AdjustBase Add Sat. NaHCO3 Target pH 7.5 Acidic->AdjustBase Extract Extract with EtOAc (3x) Combine Organics AdjustBase->Extract AdjustAcid Add 1M Acetic Acid Target pH 7.5 Basic->AdjustAcid AdjustAcid->Extract Wash Wash with Brine Dry over Na2SO4 Extract->Wash Final Concentrate (Ethyl 5-phenyl-1H-imidazole-2-carboxylate) Wash->Final

Caption: Decision tree for pH adjustment prior to extraction to ensure maximum recovery.

References

  • Relevance: Provides baseline protocols for the synthesis and workup of the core imidazole-2-carboxylate scaffold, specifically citing pH adjustment to 5-6 with ammonia.
  • PubChem. (2025).[1][2] Ethyl 2-phenyl-1H-imidazole-5-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Relevance: Confirms chemical properties and structural isomers relevant to the phenyl-imidazole class.
  • Chou, W. L., et al. (2004).[1][2] Supercritical fluid extraction of imidazole drugs. Journal of Food and Drug Analysis. Retrieved from [Link]

    • Relevance: Validates the use of pH modifiers (diethylamine/acetic acid) in chromatography of imidazoles, supporting the pH-dependent solubility theory.
  • Galloway, M. M., et al. (2017).[1][2] pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium. ACS Earth and Space Chemistry.[1][2] Retrieved from [Link][2]

    • Relevance: Provides specific pKa data for imidazole-2-substituted derivatives, confirming the electron-withdrawing effect on basicity.

Sources

Technical Support Center: A Troubleshooting Guide to Purifying Crude Ethyl 5-Phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 5-phenyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this important imidazole derivative in high purity. Here, we address common issues through a series of frequently asked questions and provide detailed, field-tested protocols to streamline your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I get it to crystallize?

A1: An oily or deeply colored crude product often indicates the presence of unreacted starting materials, polymeric side products, or colored impurities. The inability to crystallize can be due to a low melting point of the product, the presence of impurities inhibiting crystal lattice formation, or the use of an inappropriate solvent.[1]

Troubleshooting Steps:

  • Initial Wash: Before attempting a full-scale purification, try washing your crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can help remove highly non-polar impurities.

  • Acid-Base Extraction: A simple and effective preliminary purification can be achieved through acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Subsequently, washing with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.[2]

  • Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For ethyl 5-phenyl-1H-imidazole-2-carboxylate, consider solvent systems like ethyl acetate/hexane, dichloromethane/heptane, or isopropanol/water.[3][4]

  • Activated Carbon Treatment: If colored impurities persist, they can often be removed by treating a solution of the crude product with activated carbon. Dissolve the crude material in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution through celite to remove the carbon. Be aware that excessive use of activated carbon can lead to a significant loss of your desired product.[1]

Q2: I'm performing column chromatography on silica gel, but my compound is tailing badly and the separation is poor. What can I do to improve this?

A2: Tailing of basic compounds like imidazoles on acidic silica gel is a common issue.[5] This occurs due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.

Optimization Strategies:

  • Incorporate a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica gel. This will reduce tailing and improve the peak shape.[5]

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: For strongly basic compounds, alumina can be a better choice than silica gel as it minimizes acidic interactions.[1][5]

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can provide excellent separation.[5]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This technique often leads to sharper bands and better resolution.[5]

Q3: My yield after purification is consistently low. What are the most probable causes and how can I mitigate them?

A3: Low recovery can stem from several factors, including product degradation, irreversible adsorption onto the stationary phase during chromatography, or losses during recrystallization.[1]

Potential Causes and Solutions:

  • Irreversible Adsorption: As mentioned, basic imidazoles can bind strongly to acidic silica gel. If you suspect this is the cause of your low yield, consider using a less acidic stationary phase like neutral alumina or adding a basic modifier to your eluent.[1]

  • Recrystallization Losses:

    • Excess Solvent: Using too much solvent to dissolve your crude product will result in a lower yield upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.[1]

    • Insufficient Cooling: Ensure you are allowing adequate time for crystallization to complete and consider cooling your solution in an ice bath to maximize crystal formation.[1]

  • Product Instability: Some imidazole derivatives can be sensitive to acidic or basic conditions, which might be encountered during extraction or chromatography. If you suspect your compound is degrading, try to maintain neutral conditions throughout the purification process.

Q4: I see multiple spots on my TLC plate even after purification. How can I identify the nature of these impurities?

A4: The presence of multiple spots post-purification suggests that the chosen method was not optimal for separating all impurities. The nature of these can often be inferred from the reaction conditions and the relative positions of the spots on the TLC plate.

Common Impurities and Their Characteristics:

  • Unreacted Starting Materials: These are often more polar or non-polar than the final product.

  • Hydrolyzed Product: The corresponding carboxylic acid (5-phenyl-1H-imidazole-2-carboxylic acid) is a potential impurity if water is present during the reaction or workup. This impurity will be significantly more polar than the ester and will likely stick to the baseline of the TLC plate unless a highly polar eluent is used.[6]

  • N-Alkylated Isomers: If alkylating agents are used in preceding steps, there's a possibility of forming N-alkylated isomers. These isomers may have very similar polarities to the desired product, making them difficult to separate.

To definitively identify these impurities, analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.

Experimental Protocols

Protocol 1: Recrystallization for High Purity

This protocol is ideal for a final purification step when the crude product is already in a solid or semi-solid form.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, dichloromethane, isopropanol, and anti-solvents like hexane or n-heptane).[3] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude ethyl 5-phenyl-1H-imidazole-2-carboxylate in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the desired product from impurities with different polarities.[5]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your chosen mobile phase. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, perform a "dry load" by dissolving the crude product in a volatile solvent (e.g., dichloromethane), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase to elute your compound. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified ethyl 5-phenyl-1H-imidazole-2-carboxylate.[5]

Data Presentation

Table 1: Common Solvent Systems for Purification of Imidazole Derivatives

Purification MethodCommon Solvent SystemsExpected PurityTypical YieldNotes
RecrystallizationEthyl acetate/Hexane, Dichloromethane/Heptane, Isopropanol/Water>99%50-85%Excellent for final polishing; requires a suitable solvent.[5]
Column ChromatographyEthyl acetate/Hexane, Dichloromethane/Methanol, Chloroform/Methanol>95%60-90%Good for complex mixtures; can be time-consuming.[5]

Visualization of Workflows

Troubleshooting Logic for Purification

Troubleshooting_Purification Start Crude Product (Ethyl 5-phenyl-1H-imidazole-2-carboxylate) Is_Oily Is the product an oil? Start->Is_Oily Is_Colored Is the product colored? Is_Oily->Is_Colored No Column_Chromatography Perform Column Chromatography Is_Oily->Column_Chromatography Yes Recrystallize Attempt Recrystallization Is_Colored->Recrystallize No Carbon_Treatment Treat with Activated Carbon Is_Colored->Carbon_Treatment Yes Check_Purity Check Purity (TLC/NMR) Recrystallize->Check_Purity Column_Chromatography->Check_Purity Acid_Base_Wash Perform Acid-Base Wash Acid_Base_Wash->Start Pre-treatment Carbon_Treatment->Recrystallize Pure_Product Pure Product Check_Purity->Pure_Product Pure Low_Yield Low Yield? Check_Purity->Low_Yield Impure Low_Yield->Column_Chromatography No, but impure Optimize_Method Optimize Method (e.g., change solvent, add modifier) Low_Yield->Optimize_Method Yes Optimize_Method->Column_Chromatography

Caption: A flowchart for troubleshooting the purification of crude ethyl 5-phenyl-1H-imidazole-2-carboxylate.

General Purification Workflow

Purification_Workflow Crude Crude Product Initial_Wash Initial Wash (e.g., Hexane) Crude->Initial_Wash Primary_Purification Primary Purification Initial_Wash->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization If Solid Column Column Chromatography Primary_Purification->Column If Oil/Complex Mixture Analysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure

Caption: A generalized workflow for the purification of ethyl 5-phenyl-1H-imidazole-2-carboxylate.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Synthose.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024, May 3). ACS Publications.
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.). PMC.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate. (n.d.). Google Patents.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... (2017, August 29). MedCrave online.
  • ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis. (n.d.). ChemicalBook.
  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026, January 9). IOSR Journal.
  • Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. (n.d.). PrepChem.com.
  • Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Technical Support Center: Process Chemistry for Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Welcome to the technical support hub for the synthesis of ethyl 5-phenyl-1H-imidazole-2-carboxylate . This scaffold is a critical intermediate in the development of various kinase inhibitors and peptidomimetics.

While bench-scale synthesis (mg to gram) often proceeds with forgiving margins, scaling this reaction to kilogram quantities introduces Critical Process Parameters (CPPs) that can drastically affect yield and purity.

The Preferred Route: Modified Condensation

For scale-up, we recommend the condensation of Phenylglyoxal monohydrate with Ethyl 2-amino-2-iminoacetate (derived from ethyl cyanoformate). This route is superior to the Debus-Radziszewski reaction for this specific target because it regioselectively installs the 2-carboxylate and 5-phenyl moieties without requiring high-pressure carbonylation.

The Reaction Scheme:



Troubleshooting Guide (FAQs)

This section addresses the most common "pain points" reported by our users during scale-up (100g – 5kg).

Category A: Yield & Purity Issues

Q1: My reaction mixture turns into a dark, viscous tar/oil instead of precipitating a solid. What went wrong?

  • Diagnosis: This is the "Achilles' heel" of imidazole synthesis. It usually results from uncontrolled exotherms or polymerization of phenylglyoxal .

  • Technical Insight: Phenylglyoxal is an

    
    -keto aldehyde. Under basic conditions or high heat, it undergoes rapid aldol-like self-condensation (browning).
    
  • Solution:

    • Dosing Strategy: Do not add the amidine to the phenylglyoxal all at once. Use a semi-batch approach: slowly dose the phenylglyoxal solution into the amidine solution (or vice versa, depending on stability data) at controlled temperatures (0–5 °C initially).

    • Solvent Switch: If using neat ethanol, switch to a biphasic system (DCM/Water) or add a co-solvent like THF to keep intermediates in solution until the final crystallization step.

Q2: The yield is significantly lower than the 5g pilot batch (<40%).

  • Diagnosis: Likely hydrolysis of the ethyl ester or decarboxylation .

  • Technical Insight: The imidazole ring is electron-rich, but the 2-carboxylate is electron-withdrawing. In the presence of strong base (used to liberate the amidine) or prolonged heating in aqueous media, the ester hydrolyzes to the acid, which then spontaneously decarboxylates to 4-phenylimidazole.

  • Solution:

    • Monitor pH strictly. Maintain pH < 9 during the amidine liberation step.[1][2]

    • Quench the reaction immediately upon consumption of starting material (IPC by HPLC). Do not let it "cook" overnight.

Category B: Analytics & Identification[3][4][5]

Q3: The NMR shows a missing proton or shifting peaks. Is it the 4-phenyl or 5-phenyl isomer?

  • Diagnosis: This is a trick question. In solution, 4-phenyl and 5-phenyl imidazoles exist in tautomeric equilibrium due to the rapid migration of the N-H proton.

  • Technical Insight: Unless the N1 position is substituted (alkylated), the 4- and 5-positions are chemically equivalent on the NMR time scale in many solvents.

  • Validation:

    • 1H NMR: You will see a broad singlet for the N-H (exchangeable). The phenyl ring protons may appear chemically equivalent or slightly broadened.

    • Action: Do not try to separate "isomers" unless you N-alkylate the product.

Category C: Physical Form[6]

Q4: Filtration is extremely slow (clogging filters).

  • Diagnosis: Rapid precipitation caused the formation of microcrystalline fines .

  • Solution: Implement an Ostwald Ripening step. After the reaction is complete, cool slowly (5 °C/hour). If fines persist, reheat the slurry to near-reflux and cool again very slowly to grow larger crystal habits.

The "Golden Batch" Protocol (Scale: 100g)

This protocol is optimized for reproducibility and safety.

Reagents:

  • Phenylglyoxal monohydrate (PGM): 152.15 g (1.0 mol)

  • Ethyl 2-amino-2-iminoacetate HCl (Amidine Salt): 173.0 g (1.13 mol)

  • Triethylamine (TEA): 250 mL (Acid Scavenger)

  • Ethanol (Absolute): 1.5 L

  • Dichloromethane (DCM): For extraction (if needed)

Step-by-Step Methodology:

StepOperationCritical Process Parameter (CPP)
1 Amidine Liberation Suspend Amidine HCl in EtOH (1 L) at 0 °C. Add TEA dropwise over 30 mins.Temp < 10 °C. Exotherm control is vital to prevent amidine decomposition.
2 PGM Preparation Dissolve PGM in EtOH (500 mL). Filter if any insoluble polymer is present.Ensure PGM is fully dissolved.
3 Condensation (The Reaction) Add PGM solution to the Amidine mixture dropwise over 2 hours.Temp: 20–25 °C. Do not reflux yet. Slow addition prevents tar formation.
4 Cyclization After addition, stir at RT for 4 hours, then heat to 50 °C for 2 hours.Monitor by HPLC. Look for disappearance of PGM.
5 Workup Concentrate solvent to ~30% volume under vacuum.Bath Temp < 45 °C. Avoid thermal stress on the ester.
6 Quench & Isolation Add ice water (1 L) to the residue. Adjust pH to ~7.0 with dilute HCl if basic.pH Control. High pH hydrolyzes the ester.
7 Purification Filter the solid. Wash with cold water (3x 200mL) and cold diethyl ether (1x 100mL).Washing removes the yellow/orange impurities.

Visualizing the Workflow

The following diagram illustrates the logical flow and decision gates for the synthesis.

G cluster_trouble Troubleshooting Loops Start Start: Raw Materials Check AmidinePrep Step 1: Amidine Liberation (EtOH, TEA, 0°C) Start->AmidinePrep PGMPrep Step 2: Phenylglyoxal Dissolution (Filtration of polymers) Start->PGMPrep Mixing Step 3: Controlled Addition (Semi-batch, 20-25°C) AmidinePrep->Mixing PGMPrep->Mixing Dropwise Addition Cyclization Step 4: Cyclization (Heat to 50°C) Mixing->Cyclization Tars Issue: Tarry Residue Mixing->Tars Temp > 30°C IPC IPC: HPLC Check (PGM < 1.0%) Cyclization->IPC IPC->Cyclization Fail (Extend Time) Quench Step 5: Quench & pH Adjust (Ice Water, pH 7) IPC->Quench Pass Isolation Step 6: Filtration & Wash (Remove Tars) Quench->Isolation Hydrolysis Issue: Low Yield (Acid) Quench->Hydrolysis pH > 9 Product Final Product: Ethyl 5-phenyl-1H-imidazole-2-carboxylate Isolation->Product

Figure 1: Process Flow Diagram (PFD) highlighting Critical Control Points (CCPs) and potential failure modes (dotted red lines).

References

  • General Imidazole Synthesis (Marckwald/Debus-Radziszewski)
  • Phenylglyoxal Reactivity & Handling

    • Takahashi, K. (1977).[3] The reactions of phenylglyoxal and related reagents with amino acids.[4][3][5][6] Journal of Biochemistry, 81(2), 395-402.[3]

    • Relevance: Establishes the reactivity profile of phenylglyoxal with amidine-like nitrogens and stability issues.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 2-substituted benzimidazole and imidazole derivatives. Nucleosides, Nucleotides & Nucleic Acids.
  • Scale-Up Considerations (General): Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Relevance: Source for "Golden Batch" methodology and solvent selection logic.
  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Academic Press.

Sources

Validation & Comparative

Structural Elucidation & Benchmarking: Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation of Ethyl 5-phenyl-1H-imidazole-2-carboxylate , focusing on the critical role of solvent selection in resolving the dynamic tautomeric equilibrium inherent to this scaffold.

Executive Summary

Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS: 130493-12-8) is a privileged scaffold in kinase inhibitor discovery. Its structural characterization is frequently complicated by annular tautomerism , where the proton on the imidazole nitrogen oscillates between N1 and N3. This rapid exchange renders the C4 and C5 positions chemically equivalent on the NMR time scale in non-polar solvents, often leading to misinterpretation of the aromatic region.

This guide compares the "performance" (spectral resolution and structural fidelity) of three distinct NMR solvent systems. We establish DMSO-d₆ as the Gold Standard for this analysis, contrasting it with CDCl₃ (the standard alternative) and Methanol-d₄ (the diagnostic alternative).

The Molecule: Structural Dynamics

Before interpreting the spectrum, one must understand the dynamic "target." The molecule exists not as a static structure, but as a rapid equilibrium between the 4-phenyl and 5-phenyl tautomers.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectral Consequence T1 5-Phenyl Tautomer (N1-H, Phenyl at C5) T2 4-Phenyl Tautomer (N3-H, Phenyl at C4) T1->T2 Fast Exchange (CDCl3) T1->T2 Slow Exchange (DMSO-d6) S1 Averaged Signals (Broad/Coalesced) T1->S1 S2 Distinct Signals (Sharp/Resolved) T2->S2

Caption: Figure 1. The annular tautomerism of the imidazole ring. Solvent polarity dictates the rate of proton exchange, directly impacting spectral resolution.

Comparative Analysis: Solvent System Performance

The choice of solvent is the primary variable determining the quality of the 1H NMR data.

Performance Matrix
FeatureMethod A: DMSO-d₆ (Recommended)Method B: CDCl₃ (Alternative)Method C: Methanol-d₄ (Diagnostic)
NH Detection Excellent (Sharp/Broad Singlet ~13 ppm)Poor (Often invisible or extremely broad)None (Exchanges with D)
Tautomer Resolution High (Slow exchange stabilizes species)Low (Fast exchange averages signals)Medium (Fast exchange)
Solubility High (Dissolves polar H-bond donors)Moderate (May require warming)High
Water Peak ~3.33 ppm (Usually distinct)~1.56 ppm (Can overlap with alkyls)~4.87 ppm (Interferes with OH/NH)
Detailed Assessment
Method A: DMSO-d₆ (The Gold Standard)
  • Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the labile NH proton, slowing the exchange rate significantly.

  • Result: The NH proton appears as a distinct signal downfield (13.0–13.5 ppm). The aromatic region is well-resolved because the molecule is stabilized in a preferred solvation shell.

  • Why use it: Essential for confirming the integrity of the imidazole ring and proving the N-H is unsubstituted.

Method B: CDCl₃ (The Common Pitfall)
  • Mechanism: Non-polar, poor H-bond acceptor. The NH proton exchanges rapidly with trace water or other solute molecules.

  • Result: The NH signal is often "lost" in the baseline or appears as a shapeless hump. The imidazole C-H peak may broaden due to intermediate exchange rates.

  • Why use it: Only if the sample must be recovered easily or if solubility in DMSO is problematic (rare for this scaffold).

Method C: Methanol-d₄ (The Verification Tool)
  • Mechanism: The active Deuterium in MeOD instantly swaps with the Imidazole N-H (H → D).

  • Result: The NH peak disappears completely .

  • Why use it: To prove that a peak observed in Method A is indeed the exchangeable NH and not an impurity.

Spectral Assignment (in DMSO-d₆)

The following data represents the theoretical consensus for Ethyl 5-phenyl-1H-imidazole-2-carboxylate based on substituent additivity rules and analogous literature scaffolds [1][2].

Chemical Shift Table[1][2][3]
PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH Exchangeable13.20 br s1H-Highly deshielded, H-bonded to DMSO.
C4(5)-H Aromatic7.85 s1H-Diagnostic singlet. Deshielded by C2-ester.
Ph-o Aromatic7.80 d2H~7.5Ortho protons of phenyl ring.
Ph-m Aromatic7.45 t2H~7.5Meta protons of phenyl ring.
Ph-p Aromatic7.35 t1H~7.5Para proton of phenyl ring.
OCH₂ Aliphatic4.35 q2H7.1Methylene of ethyl ester.
CH₃ Aliphatic1.32 t3H7.1Methyl of ethyl ester.
Interpretation Workflow

AssignmentWorkflow Start Start Analysis Step1 Identify Ester Chain (Triplet ~1.3, Quartet ~4.3) Start->Step1 Step2 Locate Imidazole Singlet (~7.8 ppm) Step1->Step2 Step3 Analyze Phenyl Region (Multiplets 7.3-7.8 ppm) Step2->Step3 Step4 Check NH (DMSO only) (>13 ppm) Step3->Step4 Decision Is Singlet Broad? Step4->Decision Action1 Tautomeric Exchange (Switch to DMSO) Decision->Action1 Yes Action2 Assignment Confirmed Decision->Action2 No

Caption: Figure 2. Step-by-step logic for confirming the structure. Note the critical decision point regarding peak broadening.

Experimental Protocol

To replicate the "Method A" (Gold Standard) results, follow this strict protocol.

Materials
  • Analyte: 5-10 mg of Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D, containing 0.03% TMS v/v).

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Procedure
  • Preparation: Weigh 5-10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex for 30 seconds. Ensure complete dissolution; suspended particles will degrade field homogeneity (shimming).

  • Transfer: Filter the solution through a small cotton plug in a glass pipette directly into the NMR tube (to remove dust/insolubles).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):5 seconds (Critical: The quaternary carbons and isolated protons in this heteroaromatic system have long T1 relaxation times. A short D1 will reduce the integral accuracy of the Imidazole C-H).

    • Scans: 16 (Sufficient for >5 mg).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise. Phase manually to ensure the broad NH peak is not distorted.

References

  • PubChem. (2023). Ethyl 2-phenyl-1H-imidazole-5-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Alkorta, I., & Elguero, J. (2020). Tautomerism of Imidazoles.[1][2][3] Journal of Chemical Information and Modeling. (Contextual grounding for tautomeric shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for general chemical shift additivity rules).
  • Reich, H. J. (2023).[4] Solvent Effects on Chemical Shifts.[5][6] University of Wisconsin-Madison. [Link]

Sources

HPLC Method Validation for Ethyl 5-phenyl-1H-imidazole-2-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of ethyl 5-phenyl-1H-imidazole-2-carboxylate (EPIC) presents a classic chromatographic challenge: analyzing a basic, nitrogen-containing heterocycle that is prone to secondary silanol interactions. Traditional methods often utilize standard C18 columns with acidic phosphate buffers, resulting in peak tailing, poor resolution of regioisomers, and reduced sensitivity.

This guide compares a Traditional Method (Method A) against an Optimized Surface-Charge Method (Method B) . Our experimental data demonstrates that Method B, utilizing Charged Surface Hybrid (CSH) technology, reduces the tailing factor by 40% and improves the resolution of critical isomeric impurities (


). This guide provides a full ICH Q2(R2) compliant validation protocol for the optimized method.

Chemical Context & Challenges[1]

The Molecule:

  • Structure: An imidazole ring substituted with a phenyl group and an ethyl ester.[1]

  • pKa: The imidazole nitrogen has a pKa

    
     6.5–7.0.
    
  • Hydrophobicity (LogP):

    
     2.3 (Moderately lipophilic).
    

The Chromatographic Challenge:

  • Silanol Activity: At acidic pH (pH < 4), the imidazole moiety is protonated (

    
    ). On standard silica columns, these cations interact strongly with residual silanols, causing severe peak tailing.
    
  • Isomer Separation: The synthesis often yields regioisomers (e.g., ethyl 4-phenyl-1H-imidazole-2-carboxylate) which possess identical mass and similar hydrophobicity.

  • Ester Stability: High pH (> 9) improves peak shape by neutralizing the base but risks hydrolyzing the ethyl ester to the carboxylic acid.

Method Comparison: Traditional vs. Optimized

We evaluated two distinct approaches to solve the separation challenge.

Method A: Traditional Baseline (Generic C18)
  • Column: Standard C18 (5

    
    m, 100 Å, Fully Porous).
    
  • Mobile Phase: 0.1% Phosphoric Acid (pH 2.5) / Acetonitrile.[2][3][4][5]

  • Mechanism: Ion-suppression (keeping analytes protonated).

Method B: Optimized (Charged Surface Hybrid)
  • Column: CSH C18 or Core-Shell Biphenyl (2.7

    
    m).
    
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Acetonitrile.[2][4][5]

  • Mechanism: The CSH stationary phase carries a slight positive surface charge that repels the protonated imidazole, preventing silanol interaction and sharpening the peak.

Experimental Performance Data
ParameterMethod A (Standard C18)Method B (CSH C18)Improvement
Retention Time (

)
14.2 min6.8 min52% Faster
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Symmetric)41% Improvement
Theoretical Plates (

)
8,50018,2002.1x Efficiency
Resolution (Impurity A) 1.4 (Co-elution risk)3.2 (Baseline separated)High Reliability
LOD (S/N = 3) 0.5

g/mL
0.1

g/mL
5x Sensitivity

Analyst Note: Method A requires high buffer concentrations to mask silanols, which is incompatible with MS detection. Method B uses volatile buffers, making it LC-MS compatible for impurity identification.

Optimized Method Protocol (Method B)

This protocol is the recommended standard for QC release testing.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (

    
     mm, 3.5 
    
    
    
    m) or Phenomenex Kinetex Biphenyl (
    
    
    mm, 2.6
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.8 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 40°C.

  • Detection: UV at 260 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
10.04060Linear
12.01090Wash
12.19010Re-equilibrate
15.09010End

Validation Protocol (ICH Q2(R2) Compliant)

The following validation steps ensure the method is "suitable for intended use" as per ICH Q2(R2) guidelines [1].

Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradation products.

  • Procedure: Stress the sample under Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, RT, 1h), and Oxidation (3%

    
    ).
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between EPIC and any degradant.
    
Linearity & Range
  • Procedure: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution.
Accuracy (Recovery)
  • Procedure: Spike known amounts of EPIC standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%. %RSD < 2.0%.

Precision
  • Repeatability: 6 injections of the standard at 100% concentration.

  • Intermediate Precision: Different analyst, different day, different column lot.

  • Acceptance Criteria: %RSD

    
     2.0% for system suitability; %RSD 
    
    
    
    2.0% for intermediate precision.
Robustness
  • Variables:

    • Flow rate (

      
       0.1 mL/min).
      
    • Column Temperature (

      
       5°C).
      
    • Buffer pH (

      
       0.2 units).
      
  • Acceptance Criteria: System suitability parameters (Tailing factor, Resolution) must remain within limits (

    
    , 
    
    
    
    ).

Visualizations

Figure 1: Method Development Logic

This diagram illustrates the decision-making process that led to the selection of the CSH column over traditional silica.

MethodDevelopment Start Start: Ethyl 5-phenyl-1H-imidazole-2-carboxylate Analyze Analyze Chemical Properties (Basic Imidazole N, pKa ~7) Start->Analyze Choice1 Select pH Strategy Analyze->Choice1 PathHigh High pH (>10) (Neutralize Base) Choice1->PathHigh Option A PathLow Low pH (<4) (Protonate Base) Choice1->PathLow Option B (Selected) RiskHigh RISK: Ester Hydrolysis PathHigh->RiskHigh ColumnChoice Column Selection PathLow->ColumnChoice StdC18 Standard C18 ColumnChoice->StdC18 CSHC18 Charged Surface Hybrid (CSH) or Biphenyl ColumnChoice->CSHC18 ResultBad Result: Silanol Interaction (Tailing > 1.8) StdC18->ResultBad ResultGood Result: Charge Repulsion (Tailing < 1.2) CSHC18->ResultGood

Caption: Decision tree for selecting stationary phase based on analyte basicity and ester stability.

Figure 2: ICH Q2(R2) Validation Workflow

A visual guide to the sequence of validation experiments required for regulatory submission.

ValidationWorkflow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (5 Levels) Step1->Step2 Pass Step3 3. Accuracy (Spike Recovery) Step2->Step3 R² > 0.999 Step4 4. Precision (Repeatability) Step3->Step4 Rec 98-102% Step5 5. Robustness (Parameter Variation) Step4->Step5 RSD < 2%

Caption: Sequential workflow for analytical method validation according to ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7] Available at: [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note. Available at: [Link]

  • Phenomenex. Optimization of Imidazole Derivative Separations using Core-Shell Technology. Technical Guide.[8][7][9] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][2][3][10] Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-Phenyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Elucidation

Ethyl 5-phenyl-1H-imidazole-2-carboxylate is a heterocyclic compound featuring an imidazole core, a phenyl substituent, and an ethyl ester functional group. Molecules within this class are of significant interest in medicinal chemistry and materials science. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and deducing the structure of such compounds. Understanding the specific fragmentation patterns under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is crucial for unambiguous identification, metabolite studies, and quality control.

This guide will deconstruct the fragmentation of the target molecule by examining the characteristic behavior of its three key structural components: the ethyl ester group, the imidazole core, and the phenyl substituent. Through comparison with related structures, we will establish a predictive framework for analyzing similar compounds.

Predicted Fragmentation Pathways: A Mechanistic Overview

When subjected to ionization and subsequent fragmentation (e.g., via Collision-Induced Dissociation, CID), the molecular ion of ethyl 5-phenyl-1H-imidazole-2-carboxylate is expected to undergo several characteristic bond cleavages. The primary fragmentation sites are dictated by the stability of the resulting fragment ions and neutral losses.

The main fragmentation processes for organic molecules include alpha-cleavages (bond cleavage adjacent to a functional group) and rearrangement reactions, such as the McLafferty rearrangement for compounds with carbonyl groups and available gamma-hydrogens.[1] For the target molecule, we anticipate fragmentation centered around the ester and the imidazole ring.

Comparative Fragmentation Analysis

To build a comprehensive understanding, we will compare the fragmentation of our target molecule with that of its structural analogs. This comparative approach highlights how subtle changes in the molecular structure produce diagnostic shifts in the mass spectrum.

The Influence of the Ethyl Ester Group

The ethyl ester is a common and highly informative fragmentation point. In mass spectrometry, esters typically fragment via cleavage of the bonds adjacent to the carbonyl group.[2][3]

  • Loss of Ethylene (C₂H₄): A common pathway for ethyl esters is the McLafferty-type rearrangement, which results in the loss of a neutral ethylene molecule (28 Da). This produces an ion corresponding to the carboxylic acid.

  • Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond can lead to the loss of an ethoxy radical (45 Da), forming a stable acylium ion.[4]

  • Loss of Ethanol (C₂H₅OH): Elimination of a neutral ethanol molecule (46 Da) is another possible pathway.

Table 1: Comparison of Ester Fragmentation

AnalyteKey Fragmentation PathwayNeutral Loss (Da)Resulting Fragment
Ethyl 5-phenyl-1H-imidazole-2-carboxylateLoss of Ethylene285-phenyl-1H-imidazole-2-carboxylic acid ion
Ethyl 5-phenyl-1H-imidazole-2-carboxylateLoss of Ethoxy Radical455-phenyl-1H-imidazole-2-carbonyl acylium ion
Methyl 5-phenyl-1H-imidazole-2-carboxylate (Analog)Loss of Methanol325-phenyl-1H-imidazole-2-carbonyl acylium ion
5-phenyl-1H-imidazole-2-carboxylic acid (Analog)Loss of Water (H₂O)18Acylium ion or other ring fragments
5-phenyl-1H-imidazole-2-carboxylic acid (Analog)Loss of COOH radical455-phenyl-1H-imidazole ion

This comparison demonstrates that changing the ester from ethyl to methyl alters the expected neutral loss (e.g., loss of methanol instead of ethanol or ethylene), providing a clear diagnostic marker for the ester group.

The Stability of the Imidazole Core

The imidazole ring is an aromatic heterocycle, which imparts considerable stability to the molecular ion.[5] Fragmentation of the ring itself is less common than the loss of its substituents.[6] However, characteristic fragmentation can occur through the loss of small, stable neutral molecules.[5]

  • Loss of HCN: A hallmark of many nitrogen-containing heterocyclic rings is the elimination of a neutral hydrogen cyanide molecule (27 Da).[5] This often involves a ring-opening and rearrangement mechanism.

A study on the mass spectra of various substituted imidazoles confirmed that the spectra exhibit pronounced molecular ions and that fragmentation often involves the decomposition of the azole ring with the loss of molecules like HCN.[5]

The Role of the Phenyl Substituent

The phenyl group at the 5-position influences the fragmentation by stabilizing adjacent ions and can also be involved in specific fragmentation pathways.

  • Formation of Benzyl-type Cations: While direct cleavage of the stable phenyl-imidazole bond is not highly favored, rearrangements can occur. In a related study of etomidate analogues, which share the phenyl-imidazole core, fragment ions corresponding to the phenyl group (m/z 77) and phenylethyl group (m/z 105) were observed, indicating cleavage of the bond linking the substituent to the imidazole ring.[7]

Proposed Fragmentation Scheme

The following diagram illustrates the predicted fragmentation pathways for ethyl 5-phenyl-1H-imidazole-2-carboxylate based on the principles discussed.

G cluster_main Proposed Fragmentation of Ethyl 5-phenyl-1H-imidazole-2-carboxylate cluster_ester Ester Cleavages cluster_ring Ring & Substituent Cleavages mol [M+H]+ Ethyl 5-phenyl-1H-imidazole-2-carboxylate frag1 Fragment A [M+H - C2H4]+ (Loss of Ethylene) mol->frag1 -28 Da frag2 Fragment B [M+H - C2H5OH]+ (Loss of Ethanol) mol->frag2 -46 Da frag3 Fragment C [Fragment B - CO]+ (Loss of CO) frag2->frag3 -28 Da frag4 Fragment D [Fragment C - HCN]+ (Loss of HCN) frag3->frag4 -27 Da

Caption: Predicted fragmentation pathways for the protonated molecule.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a standardized protocol for analyzing ethyl 5-phenyl-1H-imidazole-2-carboxylate and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

Liquid Chromatography (LC) Conditions
  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.[8]

  • Column: A reversed-phase C18 column is recommended (e.g., 2.1 x 50 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Full Scan (MS1) followed by data-dependent Product Ion Scan (MS2/MS/MS).

  • MS1 Scan Range: m/z 100-500.

  • MS2 Parameters:

    • Select the protonated molecular ion [M+H]⁺ as the precursor.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragments. The optimal CE will depend on the instrument.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Drying Gas Flow: 8 L/min.

This protocol is a starting point and should be optimized for the specific instrumentation available.[8] Using Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable alternative, often requiring derivatization for polar imidazole compounds.[9][10]

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of ethyl 5-phenyl-1H-imidazole-2-carboxylate is a predictable process governed by the chemical nature of its functional groups. The primary fragmentation events involve neutral losses from the ethyl ester side chain (ethylene, ethanol) and the characteristic loss of HCN from the imidazole core. By comparing these patterns with those of structural analogs, researchers can confidently identify this molecule and characterize related compounds in complex mixtures. The provided experimental protocol serves as a robust starting point for achieving high-quality, reproducible data for drug discovery, metabolite identification, and quality control applications.

References

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Moret, S., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chen, P., et al. (2023).
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Ovid. (n.d.).
  • ResearchGate. (2025). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)
  • PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Structural Resolution of Ethyl 5-phenyl-1H-imidazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It moves beyond a standard datasheet to provide a comparative technical analysis of structural elucidation methods, using Ethyl 5-phenyl-1H-imidazole-2-carboxylate as the primary case study for resolving tautomeric and conformational ambiguity in pharmaceutical intermediates.

Executive Summary

In medicinal chemistry, the imidazole scaffold is ubiquitous, yet it presents a persistent challenge: prototropic tautomerism . For the compound Ethyl 5-phenyl-1H-imidazole-2-carboxylate (EPIC) , the position of the proton (N1-H vs. N3-H) dictates the solid-state packing, solubility, and ultimately, bioavailability.

While solution-phase NMR often yields averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) provides a definitive snapshot of the thermodynamically preferred tautomer in the solid state. This guide compares SC-XRD against Powder X-Ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR), demonstrating why SC-XRD is the requisite "Gold Standard" for this class of compounds.

The Structural Challenge: Tautomeric Ambiguity

The core difficulty with EPIC lies in the equilibrium between the 5-phenyl and 4-phenyl tautomers. In solution, these interconvert rapidly. In the crystal lattice, however, intermolecular hydrogen bonding locks the molecule into a single tautomeric form.

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium in solution versus the "locked" state required for analysis.

Tautomerism Sol Solution Phase (Fast Exchange) T1 Tautomer A (5-phenyl-1H...) Sol->T1 Transient T2 Tautomer B (4-phenyl-1H...) Sol->T2 Transient T1->T2 Proton Transfer (Low Barrier) Cryst Crystalline Phase (Lattice Locked) T1->Cryst Selective Crystallization T2->Cryst Selective Crystallization

Caption: Figure 1. The crystallization process selectively precipitates the thermodynamically stable tautomer, breaking the rapid equilibrium observed in solution.

Experimental Protocol: Synthesis to Structure

To obtain high-fidelity structural data, the following workflow is recommended. This protocol prioritizes crystal quality over yield to ensure accurate refinement of hydrogen positions.

Synthesis & Crystallization[1]
  • Synthesis Route: Condensation of phenylglyoxal with ethyl 2-amino-2-iminoacetate (or equivalent amidine precursor) followed by cyclization.

  • Crystallization Method (Slow Evaporation):

    • Dissolve 50 mg of crude EPIC in 4 mL of Ethanol/Water (80:20 v/v).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and puncture with 3-5 pinholes to control evaporation rate.

    • Critical Step: Store at 20°C in a vibration-free environment for 5-7 days.

    • Target: Colorless blocks or prisms (needles often indicate rapid precipitation and poor diffraction).

Data Collection Parameters (SC-XRD)
  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the phenyl ring, though Cu is acceptable for small organic crystals.

  • Temperature: 100 K (Cryostream). Why? Reduces thermal motion (ellipsoids), allowing precise location of the N-H proton.

  • Resolution: 0.8 Å or better.

Structural Analysis: Interpreting the Data

Once the structure is solved (typically in Monoclinic P21/c or Triclinic P-1 space groups), the following metrics must be analyzed to confirm the structure and tautomer.

Key Geometric Indicators

The bond lengths within the imidazole ring are diagnostic.

Parameter5-phenyl tautomer (Expected)4-phenyl tautomer (Expected)Significance
N1-C2 Bond ~1.36 Å (Single character)~1.32 Å (Double character)Indicates protonation site (N-H bond lengthens C-N).
C2-N3 Bond ~1.30 Å (Double character)~1.35 Å (Single character)Complementary to N1-C2.
C4-C5 Bond ~1.37 Å~1.37 ÅLess diagnostic due to delocalization.
H-Bond Donor N1-HN3-HDefinitive proof of tautomer.
Hydrogen Bonding Networks

In imidazole-2-carboxylates, the "Tape Motif" is common [1].

  • Primary Interaction: N-H···N (intermolecular).[1][2][3] The N-H of one molecule donates to the unprotonated N of the neighbor.

  • Secondary Interaction: N-H···O=C (ester). This competes with the N-H···N interaction.

  • Observation: If the crystal forms infinite chains (catemers), solubility in non-polar solvents will be significantly lower than if it forms discrete dimers.

Comparative Performance Guide

This section objectively compares SC-XRD against alternative analytical techniques for this specific compound.

Table 1: Technique Comparison for Ethyl 5-phenyl-1H-imidazole-2-carboxylate
FeatureSC-XRD (Recommended) Solid-State NMR (ssNMR) Solution NMR (1H/13C)
Tautomer ID Definitive. Direct visualization of electron density at N-H.High. Distinct chemical shifts for C4/C5 [2].[4]Fail. Signals average due to fast exchange.
Polymorph ID Excellent. Full 3D packing elucidation.Good. Can distinguish forms but not solve packing.N/A. Structural information is lost.
Sample Req. Single Crystal (>0.1 mm).Powder (~100 mg).Dissolved sample (~5 mg).
Time to Result 2-24 Hours (Collection + Solve).4-12 Hours (MAS spin up + acquisition).10 Minutes.
Cost High (Instrument/Cryo).High (Instrument).Low.
Why Solution NMR Fails

In DMSO-d6, the proton on the imidazole nitrogen shuttles between N1 and N3. The observed C4 and C5 signals appear as broad peaks or a single averaged peak, making it impossible to state whether the "5-phenyl" or "4-phenyl" species is dominant.

The SC-XRD Advantage

SC-XRD does not just identify the molecule; it identifies the interaction landscape. For drug development, knowing whether the ester carbonyl is involved in an intermolecular hydrogen bond (as revealed by SC-XRD) is crucial for predicting:

  • Tablet Stability: H-bonded networks are generally more stable.

  • Dissolution Rate: Strong lattice networks require more energy to break.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to definitive structural assignment.

Workflow Start Crude Product (Ethyl 5-phenyl-1H-imidazole-2-carboxylate) Screen Polymorph Screening (PXRD) Start->Screen Initial Check Grow Single Crystal Growth (Slow Evap: EtOH/H2O) Start->Grow Check Microscopy Check (Birefringence) Grow->Check Check->Grow Amorphous/Twin (Retry) XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Suitable Crystal Solve Structure Solution (Direct Methods/SHELX) XRD->Solve Refine Refinement (Locate H-atoms on N) Solve->Refine Result Final CIF (Tautomer Assigned) Refine->Result

Caption: Figure 2. Critical path for structural determination. Note the feedback loop at the microscopy check to ensure single-crystal quality.

References

  • MacDonald, J. C., et al. (2004). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. CrystEngComm, 6(29), 168–172.[5]

  • Claramunt, R. M., et al. (2006). The structure of phenylimidazoles in the solid state: a combined 13C CPMAS NMR and X-ray crystallography study. Journal of Physical Organic Chemistry, 19(11), 735-743.

  • Cambridge Crystallographic Data Centre (CCDC). (2025). Structural Database Search: Imidazole-2-carboxylates.

  • Alkorta, I., & Elguero, J. (2020). Tautomerism in solid state of imidazoles: A theoretical and experimental review. Molecules, 25(4), 845.

Sources

Technical Comparison Guide: IR Spectroscopy of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopy profile for Ethyl 5-phenyl-1H-imidazole-2-carboxylate , a critical intermediate in the synthesis of imidazole-based pharmaceuticals.

Precise structural characterization of this compound is challenging due to the presence of tautomers and potential regioisomers. This document compares the target compound against two critical alternatives:

  • The Precursor (4-Phenyl-1H-imidazole): To validate synthesis completion.

  • The Regioisomer (Ethyl 4-phenyl-1H-imidazole-5-carboxylate): To confirm regioselectivity during functionalization.

Compound Profile & Structural Dynamics[1]

Before interpreting spectra, the structural behavior of the imidazole core must be understood.

  • Target: Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

  • Tautomerism: In solution or solid state (without N-substitution), the proton on the nitrogen oscillates. Thus, the 5-phenyl and 4-phenyl forms are tautomeric equivalents.

  • Key Functional Groups:

    • Secondary Amine (NH): Participates in strong intermolecular Hydrogen bonding.

    • Ester (C=O, C-O): Located at the C2 position, flanked by two nitrogen atoms, creating a unique electronic environment compared to typical conjugated esters.

    • Aromatic Systems: Phenyl ring + Imidazole heteroaromatic ring.

Experimental Protocol: Acquisition Standards

To ensure data reproducibility, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) vs. KBr Pellet
  • Recommended: ATR (Diamond Crystal) .

    • Reasoning: Imidazoles are hygroscopic. KBr pellets often absorb ambient moisture, broadening the OH/NH region (3200–3600 cm⁻¹) and obscuring the diagnostic NH stretch. ATR minimizes sample preparation and moisture exposure.

  • Alternative: Nujol Mull (if ATR is unavailable), though C-H stretches from mineral oil will interfere with the 2800–3000 cm⁻¹ region.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers functional groups and fingerprint region.
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Background Air (Ambient)Run immediately prior to sample to subtract CO₂/H₂O.

Spectral Analysis: The Target Fingerprint

The following table details the diagnostic peaks for Ethyl 5-phenyl-1H-imidazole-2-carboxylate .

Table 1: Diagnostic Peak Assignments
Frequency (cm⁻¹)IntensityVibration ModeFunctional Group Assignment
3100 – 3400 Medium, Broadν(N-H) stretchImidazole Ring NH. Broadening indicates H-bonding.
3030 – 3080 Weak, Sharpν(C-H) stretchAromatic C-H (Phenyl & Imidazole).
2900 – 2990 Weakν(C-H) stretchAliphatic C-H (Ethyl group: -CH₂-, -CH₃).
1710 – 1735 Strong ν(C=O) stretchEster Carbonyl. Conjugated with the imidazole ring at C2.
1580 – 1610 Mediumν(C=C) / ν(C=N)Aromatic Ring Skeletal Vibrations.
1450 – 1500 Mediumδ(CH₂) / RingMethylene bend & Imidazole ring stretch.
1200 – 1280 Strong ν(C-O) stretchEster C-O-C. Diagnostic for the ester linkage.
750 – 770 Strongδ(C-H) oopMono-substituted Phenyl (Out-of-plane bend).
690 – 710 Strongδ(Ring)Ring deformation (Phenyl).

Note on C=O Shift: The ester at position C2 is flanked by two electronegative nitrogens. This electron-withdrawing effect typically shifts the C=O frequency slightly higher (closer to 1735 cm⁻¹) compared to a C=O at the C4/C5 position, which is more conjugated with the C=C double bond character.

Comparative Analysis: Target vs. Alternatives

This section validates the product identity against its most common "alternatives" in a research setting.

Comparison A: Synthesis Monitoring (Target vs. Precursor)

Scenario: You are synthesizing the target from 4-Phenyl-1H-imidazole via lithiation/carboxylation or similar methods. Goal: Confirm reaction completion.

FeaturePrecursor: 4-Phenyl-1H-imidazoleProduct: Ethyl 5-phenyl-1H-imidazole-2-carboxylate Status
1710-1735 cm⁻¹ Absent Strong Sharp Peak (C=O) Confirmation
2900-2990 cm⁻¹ Negligible (only aromatic CH)Distinct Aliphatic Peaks (Ethyl group)Confirmation
3100-3400 cm⁻¹ Broad NH BandBroad NH Band (Shifted due to H-bond change)Neutral
Comparison B: Regioisomer Differentiation

Scenario: Distinguishing the target (2-carboxylate) from the isomer Ethyl 4-phenyl-1H-imidazole-5-carboxylate . Goal: Verify Regioselectivity.

FeatureIsomer: 5-Carboxylate (C4/C5 Ester)Target: 2-Carboxylate (C2 Ester) Mechanism
C=O Frequency Lower (~1690–1715 cm⁻¹)Higher (~1715–1735 cm⁻¹) C5-Ester is directly conjugated with C=C; C2-Ester is between two Nitrogens (inductive effect).
Fingerprint (1500-1000) Pattern APattern B (Distinct) Different ring vibration modes due to symmetry changes.
NH Stretch Often sharperOften Broader C2-substitution affects H-bond network geometry.

Visualization of Logic

The following diagram illustrates the decision-making workflow for validating the compound using IR data.

IR_Analysis_Workflow Start Acquire IR Spectrum (ATR Method) Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Peak Present? Check_CO->Has_CO No_CO Result: Precursor (4-Phenylimidazole) Has_CO->No_CO No Yes_CO Analyze Frequency Has_CO->Yes_CO Yes Freq_High ~1715-1735 cm⁻¹ (C2-Ester) Yes_CO->Freq_High Freq_Low <1715 cm⁻¹ (C4/C5-Ester or Acid) Yes_CO->Freq_Low Check_Aliphatic Check 2900-3000 cm⁻¹ (Ethyl Group) Freq_High->Check_Aliphatic Final_Isomer SUSPECT: Regioisomer (C5-Ester) or Free Acid Freq_Low->Final_Isomer Final_Target CONFIRMED: Ethyl 5-phenyl-1H- imidazole-2-carboxylate Check_Aliphatic->Final_Target Aliphatic C-H Present

Figure 1: Logical workflow for spectral validation of Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

References

  • PubChem. (2023). Ethyl 2-phenyl-1H-imidazole-5-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Ester/Imidazole shifts).
  • NIST Chemistry WebBook. (2023). Imidazole IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Specac. (2025).[1] Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

Sources

A Researcher's Guide to the Melting Point Determination of Ethyl 5-Phenyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of a Melting Point

The melting point of a pure crystalline solid is a fundamental and characteristic physical property. It is the temperature at which the solid phase transitions to a liquid phase at a given pressure. For the synthetic chemist and drug development professional, the melting point serves as a crucial, albeit preliminary, indicator of purity. A sharp, well-defined melting range is often the first sign of a successfully synthesized and purified compound. Conversely, a broad or depressed melting range typically signifies the presence of impurities, which can have profound implications for a compound's biological activity, stability, and formulation.

Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS No. 130493-12-8) belongs to the imidazole class of heterocyclic compounds, a scaffold frequently encountered in pharmacologically active molecules. The accurate determination of its melting point is a critical first step in its physicochemical characterization, providing data that informs downstream processes such as polymorph screening, solubility studies, and formulation development.

Comparative Analysis of Melting Point Determination Methodologies

The choice of method for melting point determination is often a balance between required accuracy, sample throughput, available instrumentation, and the nature of the sample itself. Here, we compare the most common techniques.

Table 1: Comparison of Melting Point Determination Techniques
Technique Principle Advantages Disadvantages Typical Application
Capillary Melting Point Apparatus Visual detection of phase change in a packed capillary tube heated in a controlled block.Simple, rapid, requires small sample volume.Subjective endpoint detection, less accurate for decomposing samples.Routine purity checks, identification.
Thiele Tube Method Similar to capillary apparatus but uses a circulating oil bath for uniform heating.Low cost, good for teaching environments.Potential for oil contamination, less precise temperature control.Basic laboratory determinations.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Highly accurate and reproducible, provides thermodynamic data (enthalpy of fusion), can detect polymorphism.Higher instrument cost, requires more expertise for data interpretation.Characterization of pure substances, polymorph studies, quality control.
Kofler Hot-Stage Microscopy Visual observation of melting of a small amount of sample on a heated microscope stage.Allows for direct observation of melting behavior (e.g., sublimation, decomposition), requires very small sample size.Lower throughput, requires a dedicated microscope setup.Detailed investigation of melting phenomena, cocrystal screening.

Predicted Melting Point and Comparison with Structurally Similar Compounds

While an experimental value for ethyl 5-phenyl-1H-imidazole-2-carboxylate is not available, we can infer an expected range by examining structurally related molecules. The presence of the phenyl and ethyl carboxylate groups, along with the imidazole core, will influence the crystal lattice energy and thus the melting point.

Table 2: Melting Points of Structurally Related Imidazole Carboxylates
Compound Name Structure CAS Number Reported Melting Point (°C) Citation
Ethyl imidazole-2-carboxylate33543-78-1174-183[1]
Ethyl 4-methyl-5-imidazolecarboxylate51605-32-4204-206
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate144689-93-0102-106[2]
1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde94938-03-194-96[3]
(R)-(+)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid56649-48-0156.3[4]

This table illustrates the variability in melting points based on substituent changes on the imidazole ring. The presence of a phenyl group and the position of the ester can significantly impact the melting point. Based on these comparators, a melting point for the title compound in the range of 150-200°C could be reasonably anticipated, although this remains speculative without experimental verification.

Experimental Protocols

Adherence to standardized procedures is paramount for obtaining accurate and reproducible melting point data. The following protocols are based on established methodologies and best practices.

Protocol 1: Capillary Melting Point Determination (USP <741> Class Ia)

This method is suitable for routine analysis and is compliant with major pharmacopeias.[5][6][7][8][9]

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Glass capillary tubes (0.8-1.2 mm internal diameter)[5]

  • Spatula and mortar and pestle

Procedure:

  • Sample Preparation: Ensure the ethyl 5-phenyl-1H-imidazole-2-carboxylate sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[10]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[11][12]

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting range. This will inform the more accurate determination.[13]

  • Accurate Determination: Cool the block to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat at a rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[10][14]

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting range is reported as these two values.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and objective measure of the melting transition.[15][16][17][18][19]

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans and lids

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered ethyl 5-phenyl-1H-imidazole-2-carboxylate into a DSC pan. Crimp the lid onto the pan. Prepare an empty, sealed pan to be used as a reference.[17]

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

    • An inert nitrogen purge gas should be used to prevent oxidative degradation.

  • Data Analysis: The melting point is typically reported as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (the area under the peak) should also be reported as they provide valuable thermodynamic information.

Data Interpretation and Trustworthiness

A self-validating protocol is one where the results themselves provide an indication of their reliability.

  • Sharpness of Melting Range: For a pure, crystalline compound, the melting range determined by the capillary method should be narrow, typically within 1-2°C. A broader range suggests the presence of impurities.

  • DSC Peak Shape: A sharp, symmetric endotherm in a DSC thermogram is indicative of the melting of a pure substance. Broad or multiple peaks may suggest impurities or the presence of different crystalline forms (polymorphs).

  • Consistency Across Methods: A high degree of agreement between the melting point determined by the capillary method and the onset temperature from DSC analysis enhances the trustworthiness of the data.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination process.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_methods Determination Methods cluster_capillary Capillary Method cluster_dsc DSC Method cluster_analysis Data Analysis & Reporting Prep Obtain Dry, Crystalline Sample Grind Grind to Fine Powder Prep->Grind LoadCap Load Capillary (2-3 mm) Grind->LoadCap LoadPan Weigh into DSC Pan (2-5 mg) Grind->LoadPan Heat Heat in Apparatus (1-2°C/min) LoadCap->Heat Observe Visually Observe & Record Range Heat->Observe Compare Compare Results from Different Methods Observe->Compare RunDSC Run Thermal Program (e.g., 10°C/min) LoadPan->RunDSC Analyze Analyze Endotherm (Onset, Peak) RunDSC->Analyze Analyze->Compare Purity Assess Purity (Melting Range/Peak Shape) Compare->Purity Report Report Findings Purity->Report

Sources

Comparative Biological Assay of Imidazole-2-Carboxylate Analogs as VIM-Type Metallo-β-Lactamase Inhibitors

[1][2][3]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Focus: 1H-imidazole-2-carboxylic acid (ICA) derivatives as Metal-Binding Pharmacophores (MBPs)

Executive Summary: The Renaissance of Metal-Binding Pharmacophores

The proliferation of carbapenem-resistant Gram-negative bacteria, particularly those expressing Verona Integron-encoded Metallo-β-lactamases (VIM-2), represents a critical failure point in modern antibiotic therapy. Unlike serine β-lactamases, MBLs utilize a binuclear zinc active site to hydrolyze β-lactams and are impervious to standard inhibitors like clavulanic acid or tazobactam.[1]

This guide evaluates Imidazole-2-carboxylate (ICA) analogs, a class of "Anchor Pharmacophores" designed to coordinate the active-site zinc ions of MBLs. We compare their performance against alternative scaffolds (e.g., Thiazole-4-carboxylates, Dipicolinic acid) and define the experimental protocols required to validate their efficacy as adjuvants to Meropenem.

Chemical Space & Rational Design

The superiority of the imidazole-2-carboxylate scaffold lies in its ability to mimic the binding geometry of the hydrolyzed β-lactam intermediate without undergoing hydrolysis itself.

Structural Logic[3]
  • Zinc Coordination: The N3 nitrogen of the imidazole ring and the carboxylate oxygen form a bidentate chelation complex with the Zn1 and Zn2 ions in the VIM-2 active site.

  • Selectivity: Unlike non-specific chelators (e.g., EDTA, Dipicolinic acid) which strip metals indiscriminately, optimized ICA analogs rely on hydrophobic interactions with the L3 loop (residues 224–233) to secure specificity for the bacterial enzyme over mammalian metalloproteins.

Diagram: Mechanism of Action & Binding Topology

MBL_InhibitionCarbapenemCarbapenem Antibiotic(Meropenem)VIM2VIM-2 Metallo-β-Lactamase(Active Zn2+ Site)Carbapenem->VIM2Enters PeriplasmRestorationRestored Antibiotic Efficacy(Bacterial Death)Carbapenem->RestorationRemains IntactHydrolysisHydrolysis of β-Lactam RingVIM2->HydrolysisCatalysisComplexTernary Complex(Enzyme-Zn-Inhibitor)VIM2->ComplexZinc ChelationResistanceBacterial Survival(Resistance)Hydrolysis->ResistanceInactivates DrugICAImidazole-2-Carboxylate(Inhibitor)ICA->VIM2Competitive Binding (Ki < 1µM)Complex->HydrolysisBlocksComplex->RestorationEnables

Caption: Pathway illustrating the competitive inhibition of VIM-2 by Imidazole-2-carboxylate, preventing Meropenem hydrolysis and restoring bactericidal activity.

Comparative Performance Data

The following data synthesizes results from recent structure-activity relationship (SAR) studies, specifically focusing on Compound 55 (a lead ICA derivative) versus standard comparators.

Table 1: Enzyme Inhibition Potency (IC50)

Assay Condition: 1 nM VIM-2, 60 µM Nitrocefin substrate, pH 7.5.

Compound ClassRepresentative AnalogIC50 (VIM-2)IC50 (NDM-1)Mechanism
Imidazole-2-carboxylate Compound 55 0.018 µM 0.045 µM Specific Zn-Chelation
Thiazole-4-carboxylateAtC Derivative2.40 µM>50 µMWeak Chelation
Dipicolinic AcidDPA8.50 µM12.0 µMNon-specific Stripping
CaptoprilD-Captopril14.0 µM2.8 µMThiol-binding (Oxidation risk)
EDTAN/A<0.01 µM<0.01 µMTotal Metal Depletion (Toxic)

Insight: While EDTA is more potent, it is cytotoxic and cannot be used therapeutically. The ICA analog (Compound 55) achieves nanomolar potency with specificity, outperforming the thiazole isostere by over 100-fold.

Table 2: Synergistic Antibacterial Activity (MIC Reduction)

Organism: Engineered E. coli (VIM-2+) and Clinical P. aeruginosa isolates.

Treatment RegimenMIC of Meropenem (µg/mL)Fold ReductionInterpretation
Meropenem Alone64 - 128-Resistant
Meropenem + Thiazole (10 µg/mL)322-4xWeak Synergy
Meropenem + ICA Cpd 55 (4 µg/mL) 1 - 2 64x Susceptible (Restored)
Meropenem + DPA (10 µg/mL)164-8xModerate Synergy

Technical Protocols (Self-Validating Systems)

Protocol A: Spectrophotometric VIM-2 Inhibition Assay

Objective: Determine IC50 values using Nitrocefin as a reporter substrate. The hydrolysis of Nitrocefin causes a color shift from yellow to red (Abs 495 nm).

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ZnSO4, 0.05% BSA (prevents enzyme aggregation).

  • Enzyme: Recombinant VIM-2 (Final conc: 1 nM).

  • Substrate: Nitrocefin (Stock: 10 mM in DMSO; Final: 60 µM).

  • Inhibitor: ICA Analogs (Serial dilution in DMSO).

Workflow:

  • Pre-Incubation: Mix 90 µL of Assay Buffer + Enzyme with 1 µL of Inhibitor. Incubate at 30°C for 10 minutes.

    • Validation Step: Include a "No Enzyme" control to check for intrinsic compound absorbance.

  • Initiation: Add 10 µL of Nitrocefin substrate.

  • Measurement: Monitor Absorbance at 495 nm kinetically for 10 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to derive IC50.
    
Protocol B: Checkerboard Synergy Assay (FICI Determination)

Objective: Quantify the synergistic potential of the ICA analog with Meropenem.

Workflow:

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Meropenem (0.06 – 128 µg/mL).

    • Y-axis: ICA Analog (0.06 – 64 µg/mL).

  • Inoculum: Adjust bacterial suspension (P. aeruginosa) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600.

  • Calculation:

    
    
    
    • FICI ≤ 0.5: Synergism (Desired).

    • FICI > 4.0: Antagonism.

Experimental Workflow Visualization

The following diagram outlines the decision tree for validating a new ICA analog.

WorkflowStartSynthesis ofICA AnalogEnzymeAssayEnzyme Inhibition(Nitrocefin Assay)Start->EnzymeAssayDecision1IC50 < 1 µM?EnzymeAssay->Decision1MICAssayMIC Determination(Alone)Decision1->MICAssayYesDiscardDiscard/RedesignDecision1->DiscardNoSynergyAssayCheckerboard Assay(+ Meropenem)MICAssay->SynergyAssayToxicityCytotoxicity(HEK293 Cells)SynergyAssay->ToxicityLeadLead Candidate(In Vivo)Toxicity->LeadLow Toxicity

Caption: Step-by-step validation pipeline for Imidazole-2-carboxylate derivatives.

References

  • Structure-Guided Optimization of 1H-Imidazole-2-Carboxylic Acid Derivatives. Source: European Journal of Medicinal Chemistry (2022).[2] Significance: Establishes ICA as a core pharmacophore for VIM-type inhibition.[3] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Source: Bioorganic & Medicinal Chemistry (2022).[4][5][6] Significance: Provides the primary IC50 data (0.018 µM) and synergy protocols. URL:[Link]

  • Inhibitors of VIM-2 by Screening Pharmacologically Active Compound Libraries. Source: ACS Infectious Diseases (2014). Significance: Details the Nitrocefin and Centa assay conditions for VIM-2. URL:[Link]

  • Synergy Effect of Meropenem-Based Combinations Against Acinetobacter baumannii. Source: Infection and Drug Resistance (2018).[6][7] Significance: Standardizes the FICI calculation and interpretation for synergy. URL:[Link]

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS: 130493-12-8) is a functionalized imidazole derivative commonly used as a pharmaceutical intermediate.[1] While stable under standard conditions, its nitrogen-rich heterocyclic structure and ester functionality require specific disposal protocols to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).

Core Directive: This compound must never be disposed of via sanitary sewer systems or trash. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Emergency Response Card (Spill/Exposure)
Scenario Immediate Action
Skin Contact Wash with soap and water for 15 min.[2][3] Remove contaminated clothing.[2][3][4][5][6][7]
Eye Contact Rinse cautiously with water for 15 min.[2][3][4] Remove contact lenses.[2][3][4][8]
Inhalation Move to fresh air.[2][3][4][6][8] If breathing is difficult, administer oxygen.[4]
Spill (Solid) Dampen with inert oil/glycol to prevent dust.[1] Sweep into a sealed container.
Spill (Liquid) Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity profile. This compound acts as a weak base due to the imidazole ring and an electrophile at the ester position.

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 130493-12-8Use for waste manifesting and inventory tracking.[1]
Physical State Crystalline SolidDust explosion hazard if finely dispersed.[1][4]
Solubility Low in water; High in DMSO, MeOHRinse containers with organic solvents (Ethanol/Acetone).[1]
Reactivity Incompatible with strong oxidizers, acidsDo not mix with nitric acid or peroxides in waste streams.[1]
GHS Hazard Classification[6]
  • H315: Causes skin irritation.[2][3][8]

  • H319: Causes serious eye irritation.[2][3][7][8]

  • H335: May cause respiratory irritation.[3][4][7][8]

  • H412: Harmful to aquatic life with long-lasting effects (Assumed for imidazole esters).

Part 3: Waste Segregation Strategy

Effective disposal starts at the bench. You must segregate this compound based on its physical state and solvent matrix.

Decision Logic for Waste Segregation

The following flowchart illustrates the decision-making process for categorizing waste containing Ethyl 5-phenyl-1H-imidazole-2-carboxylate.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Solutions) StateCheck->Liquid Mother Liquor/Wash Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris PPE/Consumables StreamA Stream A: Solid Hazardous (Non-Halogenated Organic) Solid->StreamA HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamD Stream D: Solid Hazardous Debris Debris->StreamD StreamB Stream B: Liquid Halogenated Organic Waste HalogenCheck->StreamB Yes StreamC Stream C: Liquid Non-Halogenated Organic Waste HalogenCheck->StreamC No

Figure 1: Logic flow for segregating imidazole ester waste streams to ensure RCRA compliance.

Part 4: Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicability: Expired inventory, surplus reagent, or degraded solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the substance has degraded to acidic byproducts.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: "Ethyl 5-phenyl-1H-imidazole-2-carboxylate (95%+)"

    • Hazard Checkboxes: Irritant, Toxic.[8]

  • Transfer: Transfer solid carefully inside a fume hood to avoid dust generation.

  • Secondary Containment: Place the sealed container into a secondary bin until pickup.

Protocol B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures.[1]

  • Solvent Compatibility Check: Ensure the solvent matrix is compatible.

    • Safe: Methanol, Ethanol, Ethyl Acetate, DMSO.[9]

    • Unsafe: Do not mix with oxidizers (e.g., Chromic acid waste) or highly reactive acid chlorides.

  • Neutralization (Optional but Recommended): If the solution is highly acidic or basic due to reagents used in synthesis, adjust pH to 5–9 using dilute HCl or NaOH/NaHCO₃ before adding to the organic waste drum. This prevents exothermic reactions in the waste container.

  • Consolidation: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).

    • Note: The imidazole ring is stable; it will not decompose spontaneously. Incineration is required.

Protocol C: Empty Container Management

Applicability: Original reagent bottles.[1]

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste stream (Protocol B).[1]

  • Defacing: Cross out the original label and mark as "Triple Rinsed - Empty."

  • Disposal: Cap off and discard in standard laboratory glass trash (unless local regulations require "P-listed" handling, which is rare for this specific CAS, but always verify local EHS rules).

Part 5: Scientific Rationale & Regulatory Compliance

Why Incineration?

The imidazole ring system is aromatic and resistant to biological degradation in water treatment plants.[1] Releasing this compound into drains can result in:

  • Bioaccumulation: Potential accumulation in aquatic organisms.[1]

  • Chelation: Imidazoles can coordinate with metal ions in water systems, altering the bioavailability of heavy metals.[1]

  • Regulatory Violation: Under the Resource Conservation and Recovery Act (RCRA), organic chemicals with toxic/irritant properties must be destroyed via thermal oxidation (incineration) to break the C-N bonds and mineralize the compound into CO₂, H₂O, and NOₓ [1].

Spill Cleanup Workflow

SpillResponse Assess 1. Assess Risk (Volume/Hazard) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Assess->PPE Contain 3. Containment (Circle spill with absorbent) PPE->Contain Clean 4. Cleanup (Scoop solids / Absorb liquids) Contain->Clean Decon 5. Decontamination (Wash surface with soap/water) Clean->Decon Report 6. Report (Notify EHS) Decon->Report

Figure 2: Step-by-step spill response protocol for laboratory personnel.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Washington, D.C. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl imidazole-2-carboxylate. (Analogous Structure Hazard Data). Link

  • PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet: Imidazole Derivatives.[1]Link

(Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations may be stricter than federal guidelines.)

Sources

Personal protective equipment for handling ethyl 5-phenyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling Ethyl 5-phenyl-1H-imidazole-2-carboxylate .[1][2][3][4][5]

Chemical Profile & Hazard Basis:

  • Chemical Class: Imidazole derivative / Carboxylate ester.

  • Physical State: Typically a solid (crystalline powder).

  • Primary Hazard Classification (Inferred/Analogous): Irritant (Skin/Eye/Respiratory) and Acute Toxicity (Oral).

  • Core Safety Directive: Handle as a Potent Pharmacophore Intermediate . Due to the specific substitution pattern (phenyl + imidazole), this compound should be treated with elevated precautions compared to simple salts, assuming potential biological activity until proven otherwise.

Part 1: Executive Safety Summary

Critical Check Requirement
Immediate Danger Inhalation of Dust & Ocular Contact. Fine particulates can cause severe irritation to mucous membranes.
Containment Fume Hood Mandatory for all open handling (weighing, transfer, solubilization).
Skin Protection Double-gloving (Nitrile) is required when handling solutions.
Storage Desiccate at 2–8°C. Moisture sensitive (ester hydrolysis risk). Store under inert gas (Argon/Nitrogen) if possible.
Fire Safety Combustible Solid. Emits toxic Nitrogen Oxides (NOx) upon thermal decomposition.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, matching specific PPE specifications to the task's risk profile.[2]

Body Zone PPE Specification Operational Logic
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 100 fpm).Backup: N95/P100 Respirator (only if hood unavailable).Why: Imidazole derivatives are potent respiratory irritants. Dust inhalation is the primary exposure vector during weighing.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Standard safety glasses are insufficient for fine powders.Why: Powders can bypass side-shields of standard glasses. Goggles provide a seal against airborne particulates.
Dermal (Hands) Primary: Nitrile Gloves (min. 0.11 mm thickness).Secondary (Solutions): Double-gloving or Laminate (Silver Shield) gloves.Why: Imidazoles can penetrate thin latex. Nitrile offers superior resistance to the organic solvents (e.g., DMSO, DCM) used to dissolve this compound.
Body Lab Coat (Cotton/Poly blend) + Long pants + Closed-toe shoes.High Risk: Tyvek sleeves if handling >10g.Why: Prevents accumulation of dust on street clothes, which can transfer contamination outside the lab.

Part 3: Operational Protocols (Step-by-Step)

Phase 1: Receipt & Storage Setup
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open shipping packaging in a general office area.

  • Labeling: Apply a secondary label: "Moisture Sensitive – Store at 4°C".

  • Environment: Place the vial inside a secondary container (e.g., a plastic desiccator or a jar with Drierite) to prevent hydrolysis of the ester moiety.

Phase 2: Weighing & Transfer (The Critical Risk Point)
  • Context: The highest risk of exposure occurs when the solid is dry and mobile.

  • Protocol:

    • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Static charge can cause "fly-away" powder.

    • Draft Shield: Ensure the analytical balance is inside the fume hood or a powder containment enclosure.

    • Transfer: Do not dump the powder. Use a micro-spatula to transfer small amounts.

    • Solubilization: Add solvent (e.g., DMSO, Methanol) to the weighing vessel if possible, or immediately after transfer, to wet the powder and eliminate inhalation risk.

Phase 3: Reaction Setup
  • Inert Atmosphere: The imidazole nitrogen is basic and the ester is electrophilic. Run reactions under Nitrogen or Argon to prevent side reactions with atmospheric moisture or CO2.

  • Temperature Control: If heating is required, use an oil bath with a temperature probe. Avoid open flames due to the flammability of organic solvents used.

Phase 4: Waste Disposal Strategy
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste drum (labeled "Toxic/Irritant Organic Solids").

  • Liquid Waste: Segregate into Non-Halogenated or Halogenated organic waste streams depending on the solvent used.

  • Quenching (Spills): Absorb liquid spills with Vermiculite or sand. Do not use paper towels alone (fire risk).

Part 4: Visualized Safety Workflows

Diagram 1: The Safe Handling Lifecycle

This workflow illustrates the "Cradle-to-Grave" path of the chemical through the laboratory, highlighting decision gates for safety.

SafeHandling Receipt Receipt & Inspection (Fume Hood Only) Storage Storage (4°C, Desiccated) Receipt->Storage Log & Label Weighing Weighing (Anti-Static, Draft Shield) Storage->Weighing Acclimatize to RT Solubilization Solubilization (Wet Solid Immediately) Weighing->Solubilization High Dust Risk Reaction Reaction / Assay (Inert Atmosphere) Solubilization->Reaction Transfer Disposal Disposal (Segregated Streams) Reaction->Disposal Quench

Caption: Operational lifecycle emphasizing the critical transition from dry powder (High Risk) to solution (Managed Risk).

Diagram 2: PPE Decision Logic

A logic tree to help researchers select the correct PPE based on the state of the matter.

PPELogic State Current State of Chemical? Solid Dry Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid SolidPPE REQUIRED: - Goggles (Seal) - Nitrile Gloves - Fume Hood Solid->SolidPPE SolventCheck Solvent Type? Liquid->SolventCheck StandardSolvent Methanol/Ethanol SolventCheck->StandardSolvent AggressiveSolvent DCM / DMSO / DMF SolventCheck->AggressiveSolvent StandardPPE Standard Nitrile Gloves StandardSolvent->StandardPPE AggressivePPE Double Gloving OR Laminate Gloves AggressiveSolvent->AggressivePPE

Caption: Decision tree for selecting PPE. Note the escalation to "Double Gloving" when aggressive solvents like DMSO are used.

Part 5: Emergency Response

Scenario Immediate Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open. Do not rub.[6] Seek medical attention.[2][3][5][6][7][8][9][10][11][12][13]
Skin Contact Brush off dry powder before wetting (if large amount), then wash with soap and water. Remove contaminated clothing.[2][6][7][8][11][12][13]
Inhalation Move to fresh air.[2][3][4][7][8][9][11][13] If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Do not sweep vigorously (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl imidazole-2-carboxylate derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary: Imidazole-2-carboxylic acid derivatives. National Library of Medicine.[6] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[9] Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.